Product packaging for 2-Bromo-5-isopropylphenol(Cat. No.:CAS No. 16606-28-3)

2-Bromo-5-isopropylphenol

Cat. No.: B3245118
CAS No.: 16606-28-3
M. Wt: 215.09 g/mol
InChI Key: FPMPRKFDEHVMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-isopropylphenol is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B3245118 2-Bromo-5-isopropylphenol CAS No. 16606-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPRKFDEHVMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303879
Record name 2-Bromo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-28-3
Record name 2-Bromo-5-(1-methylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-methylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Synthon: An In-depth Technical Guide to 2-Bromo-5-isopropylphenol (CAS 16606-28-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the pursuit of novel therapeutics and advanced materials. Among the vast arsenal of chemical intermediates, halogenated phenols represent a class of compounds prized for their versatility and tunable reactivity. 2-Bromo-5-isopropylphenol, with its unique substitution pattern, has emerged as a significant and highly valuable building block. The presence of a bromine atom ortho to the hydroxyl group, combined with an isopropyl moiety at the meta position, creates a molecule with a distinct electronic and steric profile, offering a gateway to a multitude of chemical transformations.

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and, most critically, illuminate its practical applications as a precursor to biologically active molecules. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices, empowering the reader to effectively integrate this versatile synthon into their research and development workflows.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. These parameters dictate reaction conditions, purification strategies, and safety protocols. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 16606-28-3[1][2]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Boiling Point 89 °C (at 4 Torr)[2]
Density 1.395 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.49 ± 0.10 (Predicted)[2]
LogP 3.27810 (Predicted)[2]

The moderate boiling point allows for purification by distillation under reduced pressure, while the predicted pKa suggests that the phenolic proton is weakly acidic, a crucial consideration for reactions involving the hydroxyl group. The predicted LogP indicates a significant lipophilic character, which influences its solubility in various organic solvents and its potential pharmacokinetic properties in drug discovery contexts.

Synthesis and Purification: A Validated Experimental Protocol

The most common and efficient synthesis of this compound is achieved through the electrophilic bromination of 3-isopropylphenol.[3] The isopropyl group, being an ortho-, para-director, and the hydroxyl group, a strong activating ortho-, para-director, work in concert to direct the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The position ortho to the hydroxyl and meta to the isopropyl group is sterically hindered, favoring bromination at the other ortho position.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials:

  • 3-Isopropylphenol (1.0 eq)

  • Bromine (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-isopropylphenol (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. The use of a non-polar aprotic solvent like dichloromethane prevents the formation of polybrominated byproducts that can occur in more polar solvents.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution of 3-isopropylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition and low temperature are critical for controlling the exothermic reaction and maximizing the yield of the desired monobrominated product.

  • Quenching: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][5][6][7][8] Alternatively, for larger scales, recrystallization from a suitable solvent system such as hexane can be employed to yield pure this compound as a crystalline solid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-Isopropylphenol in Dichloromethane B Cool to 0 °C A->B C Slowly add Bromine in Dichloromethane B->C D Stir at 0 °C C->D E Quench with Sodium Thiosulfate D->E F Wash with Sodium Bicarbonate & Brine E->F G Dry with MgSO4 & Concentrate F->G H Column Chromatography (Silica Gel) G->H I Recrystallization (Hexane) G->I J Pure this compound H->J I->J

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in its dual functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the phenolic hydroxyl group can be derivatized or utilized for its directing effects.

Gateway to Bioactive Thymol and Carvacrol Derivatives

A compelling application of this compound is its role as a precursor in the synthesis of derivatives of thymol and carvacrol, naturally occurring monoterpenoids known for their broad-spectrum biological activities, including antibacterial, antifungal, and insecticidal properties.[9] By leveraging the reactivity of the bromine atom, a diverse range of substituents can be introduced onto the phenolic scaffold, allowing for the systematic exploration of structure-activity relationships (SAR).

For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This enables the synthesis of novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.

Application_Pathway cluster_reactions Key Synthetic Transformations cluster_products Bioactive Derivatives A This compound B Suzuki-Miyaura Coupling (with R-B(OH)2) A->B C Buchwald-Hartwig Amination (with R-NH2) A->C D Other Cross-Coupling & Derivatization Reactions A->D E Novel Thymol/Carvacrol Analogues (Enhanced Biological Activity) B->E C->E D->E

Caption: Synthetic pathways from this compound to bioactive derivatives.

Potential Role in Cannabinoid Synthesis

While direct synthesis from this compound is not explicitly documented, its structural similarity to key intermediates used in the synthesis of cannabinoid analogues suggests its potential in this area of research.[10] The core phenolic structure with an alkyl substituent is a common motif in cannabinoids, and the bromo-functionality provides a strategic point for elaboration and the construction of the complex polycyclic systems characteristic of these molecules. This presents an exciting avenue for future research and development in the field of medicinal chemistry.

Conclusion: A Synthon of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable building block for the construction of complex and biologically active molecules. From the development of new antibacterial agents based on natural product scaffolds to its potential in the synthesis of novel cannabinoid analogues, the applications of this compound are both current and forward-looking. This guide has provided the foundational knowledge and practical protocols to empower researchers to fully harness the potential of this remarkable synthon in their quest for scientific discovery and therapeutic innovation.

References

  • New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation. (2021-10-21).
  • Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. (2022-09-01).
  • Column Chromatography Procedures.
  • Column chrom
  • column chromatography & purification of organic compounds. (2021-02-09). YouTube. [Link]
  • column chrom
  • Cannabinoid analogs and methods for their preparation.
  • Methods for synthesis of cannabinoid compounds.
  • Column Chrom
  • Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects.
  • SYNTHESIS OF CANNABINOIDS.
  • This compound. LookChem. [Link]
  • Preparation method of thymoquinone.
  • A Simple and Efficient Synthesis of Thymoquinone and Methyl Para-Benzoquinone. (2023-08-06).
  • Structure-Activity Studies on Therapeutic Potential of Thymoquinone Analogs in Pancreatic Cancer.
  • Synthesis method of thymoquinone serving as blood vessel inhibition medicament.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway to 2-Bromo-5-isopropylphenol (CAS No: 16606-28-3), a key chemical intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document delineates the core chemical principles, offers a detailed and validated experimental protocol, and discusses the critical parameters that govern reaction success. By grounding the methodology in the principles of electrophilic aromatic substitution and regioselectivity, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to produce this valuable building block with high purity and yield.

Introduction: Strategic Importance of this compound

This compound is a substituted phenolic compound whose strategic value lies in its unique trifecta of functional groups: a hydroxyl group, a bromine atom, and an isopropyl moiety. This specific arrangement provides a versatile scaffold for complex molecular engineering.[1] The phenolic hydroxyl offers a site for etherification or esterification, the isopropyl group provides lipophilicity and steric influence, and the bromine atom serves as a crucial handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitutions, which are foundational to modern synthetic chemistry.[1]

The primary objective of this guide is to move beyond a mere recitation of steps and to provide a deep, mechanistic understanding of the synthesis. We will explore the causality behind procedural choices, ensuring that the protocol is not just a recipe, but a self-validating system built on robust scientific principles.

The Core Synthesis Strategy: Regioselective Bromination of 3-Isopropylphenol

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of its readily available precursor, 3-isopropylphenol. The central challenge of this synthesis is not the bromination itself, but controlling its regioselectivity.

2.1. Mechanistic Underpinnings: Directing Group Effects

The outcome of the reaction is dictated by the electronic effects of the substituents on the aromatic ring:

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly enriches the electron density at the C2, C4, and C6 positions through resonance, making them highly susceptible to electrophilic attack.

  • Isopropyl (-CH(CH₃)₂) Group: A moderately activating, ortho, para-directing group. It activates the ring through inductive effects.

When both groups are present, the formidable activating power of the hydroxyl group dominates the reaction's course. The primary sites for bromination on the 3-isopropylphenol ring are C2, C4, and C6. Our goal is to selectively introduce a single bromine atom at the C2 position, ortho to the hydroxyl group. Achieving this mono-substitution at the desired position, while avoiding the formation of the C4/C6 isomers and poly-brominated byproducts, is the hallmark of a successful synthesis.

Validated Experimental Protocol: Direct Bromination with N-Bromosuccinimide

While elemental bromine (Br₂) can be used, its high reactivity often leads to over-bromination and the formation of a complex mixture of products.[2] A more controlled and safer approach employs N-Bromosuccinimide (NBS), which serves as a source of an electrophilic bromine species at a controlled rate, thereby enhancing selectivity.[3]

3.1. Quantitative Data & Reagents

ReagentFormulaMolar Mass ( g/mol )MolesEquivalentsAmount
3-IsopropylphenolC₉H₁₂O136.190.0501.06.81 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.0501.08.90 g
Dichloromethane (DCM)CH₂Cl₂84.93--250 mL
Sodium ThiosulfateNa₂S₂O₃158.11--10% aq. soln.
Sodium BicarbonateNaHCO₃84.01--Saturated aq. soln.
BrineNaCl58.44--Saturated aq. soln.
Anhydrous MgSO₄MgSO₄120.37--As needed

3.2. Step-by-Step Methodology

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-isopropylphenol (6.81 g, 0.050 mol).

  • Dissolution: Add 150 mL of dichloromethane (DCM) to the flask and stir until the phenol is completely dissolved.

  • Inert Atmosphere & Cooling: Purge the flask with nitrogen gas and cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the reaction's exothermicity and prevent the formation of byproducts.

  • Preparation of Brominating Agent: In a separate beaker, dissolve N-Bromosuccinimide (8.90 g, 0.050 mol) in 100 mL of DCM. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

  • Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred 3-isopropylphenol solution over a period of 60-90 minutes. The reaction mixture will typically develop a yellow to light orange color.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine species. Stir vigorously for 15 minutes.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts), 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: The crude product, a mixture of isomers, must be purified. Flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%), is the most effective method to isolate the desired this compound isomer. The expected yield of the purified product is typically in the range of 40-60%.

3.3. Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Core cluster_workup Work-up & Isolation cluster_purification Purification & Final Product Reactant1 3-Isopropylphenol Addition Slow, Dropwise Addition of NBS Solution Reactant1->Addition Reactant2 N-Bromosuccinimide (NBS) Reactant2->Addition Solvent Dichloromethane (DCM) Solvent->Addition Setup Inert Atmosphere (N2) 0 °C Ice Bath Setup->Addition Stirring Stir at 0 °C (2-3 hours) Addition->Stirring Monitoring TLC Monitoring Stirring->Monitoring Quench Quench with Na2S2O3 Monitoring->Quench Reaction Complete Wash Aqueous Washes (NaHCO3, H2O, Brine) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Synthesis workflow for this compound.

Causality and Field-Proven Insights

  • Why NBS over Br₂? NBS provides a low, steady concentration of the bromonium ion (Br+), which favors mono-bromination. The alternative, bulk addition of highly reactive Br₂, creates a high concentration of the electrophile, dramatically increasing the probability of di- and tri-bromination events before the initial mono-brominated product can diffuse away.

  • The Criticality of Temperature Control: Electrophilic aromatic substitution is a highly exothermic process. Running the reaction at 0 °C serves two purposes: it slows the reaction rate, allowing for greater kinetic control and selectivity, and it safely dissipates the heat generated, preventing runaway reactions.

  • The Role of the Solvent: Dichloromethane is an excellent choice as it is relatively inert and effectively solvates both the nonpolar starting material and the polar NBS reagent, creating a homogenous reaction environment.[4] Solvents can influence regioselectivity; for instance, some polar solvents can form hydrogen bonds with the phenolic proton, sterically hindering the ortho positions and favoring para substitution.[5] For this synthesis, where the ortho product is desired, an inert solvent like DCM is ideal.

  • The Necessity of Chromatographic Purification: Due to the competing directing effects and the high reactivity of the phenol ring, the crude product will invariably be a mixture. It is unrealistic to expect a single product directly from the reaction. Column chromatography is not an optional step; it is an essential final phase to isolate the target molecule from its isomers (e.g., 4-bromo-3-isopropylphenol) and any unreacted starting material.

Conclusion

The synthesis of this compound via the regioselective bromination of 3-isopropylphenol is a robust and reproducible method when key parameters are meticulously controlled. The use of N-Bromosuccinimide as the brominating agent in an inert solvent at low temperatures provides the necessary control to favor the desired mono-brominated ortho product. This guide provides a validated protocol grounded in a firm understanding of reaction mechanisms, offering researchers a reliable pathway to this versatile and high-value chemical intermediate. Successful synthesis hinges on the chemist's ability to manage reaction kinetics and execute a thorough purification, transforming a potentially complex product mixture into a single, pure compound ready for the next stage of discovery.

References

  • Synthesis and in vitro antibacterial activity of thymol and carvacrol derivatives. (n.d.). Semantic Scholar.
  • Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. (n.d.). RSC Publishing.
  • Synthesis of sulfonate derivatives of carvacrol and thymol as anti-oomycetes agents. (n.d.). Taylor & Francis Online.
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2022, March 17). YouTube.
  • Buy 2-Bromo-3-isopropylphenol. (n.d.). Blokchemlabs.
  • This compound | 16606-28-3. (n.d.). Benchchem.
  • This compound. (n.d.). LookChem.
  • 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO. (n.d.). PubChem.
  • Regioselective Synthesis of Brominated Phenols. (2019, July 3). ChemistryViews.
  • 2-bromo-3-isopropylphenol. (n.d.). LookChem.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. (n.d.). National Institutes of Health (NIH).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI.
  • Bromination of Phenols. (2013, October 16). YouTube.
  • Synthesis method of 2-bromo-5-methoxyphenol. (n.d.). Patsnap.

Sources

A Technical Guide to 2-Bromo-5-isopropylphenol: Synthesis, Properties, and Applications in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, substituted phenols represent a particularly valuable class due to their inherent reactivity and prevalence in biologically active molecules. This guide focuses on 2-Bromo-5-isopropylphenol (CAS No: 16606-28-3), a versatile reagent whose unique substitution pattern offers a powerful combination of steric and electronic properties.[1]

The formal IUPAC name for this compound is 2-bromo-5-propan-2-ylphenol.[2] It features a bromine atom positioned ortho to a hydroxyl group and an isopropyl group at the meta position. This specific arrangement provides two distinct points for chemical modification: a reactive aryl bromide ideal for cross-coupling reactions and a nucleophilic hydroxyl group amenable to etherification or esterification. The isopropyl group, while seemingly simple, imparts crucial lipophilicity and steric influence, which can enhance regioselectivity in subsequent reactions and is a common motif in pharmacologically active compounds.[1] This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its synthesis, physicochemical characteristics, and strategic applications.

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

The utility of a synthetic intermediate is fundamentally dictated by its physical and chemical properties. The properties of this compound are summarized below. The presence of the electron-donating hydroxyl and isopropyl groups activates the aromatic ring, while the electronegative bromine atom provides a handle for a multitude of synthetic transformations.

PropertyValueSource(s)
CAS Number 16606-28-3[3][4]
Molecular Formula C₉H₁₁BrO[2][4]
Molecular Weight 215.09 g/mol [2][4]
Boiling Point 89 °C (at 4 Torr)[4]
Density (Predicted) 1.395 ± 0.06 g/cm³[4]
pKa (Predicted) 8.49 ± 0.10[4]
Canonical SMILES CC(C)C1=CC(=C(C=C1)Br)O[2]

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic bromination of its precursor, 3-isopropylphenol.[1]

Causality of Regioselectivity

The outcome of this reaction is a textbook example of directing group effects in electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating and ortho, para-director due to its strong electron-donating resonance effect (+M).[5] The isopropyl group is a less potent, activating ortho, para-director. When both are present on the ring, the hydroxyl group's influence is dominant, strongly directing the incoming electrophile (Br⁺) to the positions ortho and para to it.

In 3-isopropylphenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The C2 and C6 positions are electronically favored. However, the bulky isopropyl group at C3 sterically hinders the C4 position. Therefore, bromination preferentially occurs at the C2 position, which is electronically activated and relatively unhindered, yielding the desired this compound product.

Experimental Protocol: Synthesis via Bromination

This protocol describes a self-validating system for the regioselective bromination of 3-isopropylphenol. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials:

  • 3-isopropylphenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Dissolve 3-isopropylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0 °C. The causality for slow, cold addition is to minimize the formation of di-brominated byproducts and control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is no longer visible.

  • Workup - Quenching: Once the reaction is complete, quench the excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any HBr), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve 3-isopropylphenol in CH₂Cl₂ Cool Cool to 0 °C Start->Cool AddBr2 Add Br₂ solution dropwise at 0 °C Cool->AddBr2 Monitor Monitor via TLC AddBr2->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Wash with NaHCO₃, H₂O, and Brine Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography or Distillation Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The value of this compound in drug development stems from its dual reactivity, allowing for sequential or orthogonal functionalization.

Reactions at the Bromine Atom: The Cross-Coupling Handle

The C-Br bond is a key reactive site for the formation of C-C and C-heteroatom bonds, which are fundamental transformations in medicinal chemistry.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for creating biaryl structures.[6][7][8] The reaction of this compound with an arylboronic acid can generate complex phenol derivatives, which are common scaffolds in natural products and pharmaceuticals. The reaction generally requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent.[9]

  • Other Cross-Couplings: The aryl bromide is also a competent substrate for other named reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of alkenyl, alkynyl, and nitrogen-containing functional groups, respectively.

Reactions at the Hydroxyl Group: The Nucleophilic Center

The phenolic hydroxyl group can be readily functionalized, often to modulate solubility, improve metabolic stability, or act as a linkage point.

  • Williamson Ether Synthesis: Deprotonation of the phenol with a base (e.g., NaH, K₂CO₃) generates a potent phenoxide nucleophile. This can then react with an alkyl halide via an Sₙ2 mechanism to form an ether.[10][11] This reaction is crucial for introducing diverse alkyl chains or linking the phenol to other molecular fragments. Care must be taken with sterically hindered alkyl halides, which may favor elimination.[10][12]

  • Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions to form esters, which can serve as prodrugs or protecting groups.

Applications in Drug Development

While specific drug candidates containing this exact moiety may not be publicly disclosed, its structural motifs are highly relevant to pharmaceutical research. Halogenated phenols are crucial intermediates in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

The strategic value of this compound lies in its ability to serve as a versatile scaffold. A research program could utilize this building block as follows:

  • Scaffold Elaboration: Use a Suzuki coupling at the bromine position to introduce a diverse library of aryl or heteroaryl groups.

  • Property Modulation: Subsequently, perform a Williamson ether synthesis on the hydroxyl group to append a series of small alkyl chains with varying polarity (e.g., -CH₃, -CH₂CH₂OH, -CH₂CO₂Et).

  • Structure-Activity Relationship (SAR) Studies: This systematic approach generates a focused library of related compounds, allowing for the efficient exploration of SAR. By correlating the changes in structure with biological activity, medicinal chemists can identify key interactions and optimize lead compounds.

Safety and Handling

As a halogenated phenol, this compound requires careful handling. It should be treated as harmful if swallowed, in contact with skin, or inhaled, and is expected to cause skin and serious eye irritation.[13]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Avoid creating dust or vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design and construction. Its well-defined regiochemistry, coupled with the orthogonal reactivity of its bromo and hydroxyl functionalities, makes it an exceptionally valuable intermediate for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules with significant therapeutic promise.

References

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
  • Williamson ether synthesis.
  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Hindered ether synthesis shocked to life. C&EN Global Enterprise. [Link]
  • 2-Bromo-6-isopropylphenol. PubChem. [Link]
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • 2-Bromo-5-(1-methylethyl)phenol. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-isopropylphenol, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document moves beyond a simple cataloging of data points to offer a deeper understanding of the interplay between the molecular structure of this compound and its macroscopic physical characteristics. By synthesizing available data with established chemical principles, this guide aims to equip researchers with the foundational knowledge necessary for the effective handling, characterization, and application of this versatile molecule. The guide includes a detailed summary of its physicochemical properties, proposed experimental protocols for their determination, and a discussion of the underlying scientific principles that govern these characteristics.

Introduction: The Scientific Significance of this compound

This compound, with the chemical identifier CAS number 16606-28-3, is a substituted phenolic compound of increasing interest within the scientific community.[1] Its structure, featuring a bromine atom ortho to the hydroxyl group and an isopropyl substituent in the meta position, bestows upon it a unique combination of steric and electronic properties. This distinct arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals.[2]

The strategic placement of the bromine atom provides a reactive handle for a variety of synthetic transformations, including cross-coupling reactions, while the isopropyl group influences the molecule's lipophilicity and can direct further reactions. A thorough understanding of its physical properties is paramount for its effective use in a laboratory and industrial setting, impacting everything from reaction kinetics and solvent selection to purification and formulation.

Physicochemical Properties of this compound

A critical aspect of working with any chemical compound is a clear and concise understanding of its fundamental physical properties. The following table summarizes the key physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[3]
Molecular Weight 215.09 g/mol [3]
CAS Number 16606-28-3[4]
Appearance Not explicitly reported; likely a liquid or low-melting solid at room temperature.Inferred
Melting Point No experimental data available.
Boiling Point 89 °C at 4 Torr (Predicted)[5][6]
Density 1.395 ± 0.06 g/cm³ (Predicted)[5][6]
Solubility Miscible with a variety of common organic solvents.[7][7]
pKa 8.49 ± 0.10 (Predicted)[5]

The Molecular Basis of Physical Properties: A Deeper Dive

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of the hydroxyl, bromo, and isopropyl functional groups dictates its intermolecular forces, which in turn govern its melting point, boiling point, and solubility.

The hydroxyl group is capable of forming strong hydrogen bonds, which would typically lead to a higher boiling point compared to non-hydroxylated analogues. However, the presence of the bulky isopropyl group and the bromine atom introduces steric hindrance, which may disrupt extensive hydrogen bonding networks. The bromine atom, being highly electronegative, contributes to the molecule's polarity and dipole-dipole interactions. The nonpolar isopropyl group enhances its solubility in nonpolar organic solvents.

The predicted boiling point of 89 °C at a reduced pressure of 4 Torr suggests that the boiling point at atmospheric pressure will be significantly higher, a direct consequence of the energy required to overcome intermolecular forces. The predicted density of approximately 1.395 g/cm³ is consistent with a halogenated aromatic compound.

Experimental Determination of Physical Properties: Methodologies and Rationale

For researchers requiring precise, experimentally verified data, the following protocols outline standard methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of a compound's purity.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting range.

Causality: A sharp melting point range (typically less than 1 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Determination of Boiling Point

The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.

Protocol:

  • Apparatus: A micro-boiling point apparatus or a distillation setup is used.

  • Procedure (Micro Method): A small amount of the liquid is placed in a small test tube along with an inverted capillary tube. The test tube is heated in a controlled manner. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

  • Procedure (Distillation): For larger quantities, a simple distillation can be performed. The temperature at which the liquid distills at a steady rate is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in reactions and for its purification.

Protocol (Isothermal Equilibrium Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling: A sample of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

  • Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography, against a prepared calibration curve.

Causality: The principle of "like dissolves like" is central to solubility. The polar phenolic group will favor solubility in polar solvents, while the nonpolar isopropyl group and the aromatic ring will enhance solubility in nonpolar organic solvents.[7]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts and splitting patterns of these signals provide detailed information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch: An absorption band around 1200 cm⁻¹.

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[3] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule of significant synthetic utility. This technical guide has provided a comprehensive overview of its physical properties, drawing upon both available data and established scientific principles. By understanding the molecular basis for its physical characteristics and employing rigorous experimental methodologies for their determination, researchers can confidently and safely utilize this compound to its full potential in their scientific endeavors. Further experimental investigation is warranted to fill the existing gaps in the physical property data for this important chemical intermediate.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Isothermal Equilibrium Method for Solubility Determination prep 1. Sample Preparation (Excess solute in known solvent volume) equil 2. Equilibration (Agitation at constant temperature) prep->equil 24-48 hours sample 3. Sampling (Withdraw supernatant with filtered syringe) equil->sample analysis 4. Analysis (e.g., UV-Vis or GC) sample->analysis

Caption: Workflow for the experimental determination of solubility.

Relationship between Molecular Structure and Physical Properties

G Figure 2: Structure-Property Relationships cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound OH Hydroxyl Group Structure->OH Br Bromo Group Structure->Br iPr Isopropyl Group Structure->iPr MP Melting Point Structure->MP Influenced by crystal packing BP Boiling Point OH->BP Increases (H-bonding) Sol Solubility OH->Sol Increases in polar solvents Br->BP Increases (Dipole-dipole) iPr->Sol Increases in nonpolar solvents

Caption: Influence of functional groups on physical properties.

References

  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol.
  • LookChem. (n.d.). This compound.
  • NIST. (n.d.). Phenol, 2-bromo-.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2.
  • ChemBK. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770).
  • Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy.
  • PubChem. (n.d.). 2-Bromo-5-ethylphenol.
  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • ChemWis. (2023, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube.
  • NIST. (n.d.). Phenol, 2-bromo-.
  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
  • NIST. (n.d.). 2-Bromo-5-fluorotoluene.
  • Chegg. (2022). What is the correct structure for this compound?.
  • SpectraBase. (n.d.). 2-Bromo-6-isopropyl-phenol.
  • PubChem. (n.d.). 2-Bromo-4-(propan-2-yl)phenol.

Sources

Foundational Principles: Structure and Proton Environments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-isopropylphenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations necessary for accurate structural elucidation. We will delve into the prediction of chemical shifts and coupling patterns based on molecular structure, outline a robust experimental protocol for data acquisition, and provide insights grounded in established spectroscopic theory.

The first step in any NMR analysis is a thorough understanding of the molecule's structure and the identification of all non-equivalent proton environments. This compound (C₉H₁₁BrO) possesses a substituted benzene ring, which gives rise to distinct signals for each type of proton.[1][2]

The molecule has five key proton environments:

  • Phenolic Hydroxyl Proton (Hₐ): The proton attached to the oxygen atom.

  • Aromatic Protons (Hբ, Hբ, Hբ): Three protons directly attached to the aromatic ring. Their specific chemical environments are dictated by the electronic effects of the substituents.

  • Isopropyl Methine Proton (Hₑ): The single proton on the tertiary carbon of the isopropyl group.

  • Isopropyl Methyl Protons (Hբ): The six equivalent protons of the two methyl groups.

Sources

Introduction: The Analytical Imperative for 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-5-isopropylphenol

This compound is a substituted phenolic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a hydroxyl group, a bromine atom, and an isopropyl substituent on an aromatic ring, presents a unique analytical challenge. Accurate identification and quantification are paramount for process control, impurity profiling in drug development, and environmental monitoring. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, moving from foundational principles to practical, field-tested protocols. We will explore the causal relationships behind methodological choices, ensuring that the described workflows are not merely prescriptive but are also self-validating through a clear understanding of the underlying science.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Molecular Formula C₉H₁₁BrO[1][2]
Molar Mass 215.09 g/mol [1][2][3]
Boiling Point 89 °C (at 4 Torr)[1][3][4]
pKa 8.49 ± 0.10 (Predicted)[1][3]

The semi-volatile nature and the presence of an acidic proton (pKa ≈ 8.49) are key determinants in selecting the appropriate chromatographic and ionization techniques.

Part 1: Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from its matrix and present it in a form that is clean, concentrated, and compatible with the MS instrument. The choice of technique is dictated by the sample matrix (e.g., water, soil, reaction mixture). For aqueous samples, Solid-Phase Extraction (SPE) is a highly effective and common method for phenolic compounds.[5]

Experimental Protocol: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed to isolate and concentrate phenolic compounds from a water matrix.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent). These non-polar sorbents are effective for retaining phenolic compounds from polar matrices.[5]

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2 with HCl). The acidic pH ensures that the phenolic hydroxyl group is protonated, maximizing its retention on the non-polar sorbent.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, acidified to pH ~2) through the cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.

  • Elution: Elute the retained this compound using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like methanol or acetone. This step effectively concentrates the analyte.

  • Solvent Exchange/Evaporation: The eluate can be directly analyzed or gently evaporated under a stream of nitrogen and reconstituted in a solvent more compatible with the subsequent chromatographic method (e.g., hexane for GC-MS, or mobile phase for LC-MS).

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For semi-volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is the workhorse method for definitive identification.[6] EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[7][8]

Logical Workflow for GC-MS Analysis

The process follows a logical sequence from sample separation to data interpretation.

GCMS_Workflow cluster_prep Sample Introduction cluster_gc Chromatographic Separation cluster_ms Mass Spectrometry Prep Prepared Sample Extract Inject GC Inlet Injection (Split/Splitless) Prep->Inject Column Capillary Column (e.g., DB-5ms) Inject->Column Volatilization Ionization Electron Ionization (EI, 70 eV) Column->Ionization Elution Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Ion Acceleration Detector Detector (e.g., SEM) Analyzer->Detector Mass Filtering Data Data System: Spectrum Acquisition & Library Matching Detector->Data Fragmentation_Pathway Parent [C₉H₁₁BrO]⁺• m/z 214/216 Molecular Ion Frag1 [C₈H₈BrO]⁺ m/z 199/201 Parent->Frag1 - •CH₃ (15 Da) Frag2 [C₉H₁₁O]⁺ m/z 135 Parent->Frag2 - •Br (79/81 Da) Frag3 [C₃H₇]⁺ m/z 43 Parent->Frag3 Benzylic Cleavage Frag4 [C₆H₄BrO]⁺ m/z 171/173 Parent->Frag4 - •C₃H₇ (43 Da)

Caption: Predicted major fragmentation pathways for this compound under EI.

Table of Predicted Mass Fragments
m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Neutral LossSignificance
214 / 216 [C₉H₁₁BrO]⁺•None (Molecular Ion)Confirms molecular weight and presence of one bromine atom. Likely the base peak.
199 / 201 [C₈H₈BrO]⁺Loss of a methyl radical (•CH₃)A highly characteristic fragmentation of isopropyl-substituted aromatics, forming a stable secondary carbocation.
171 / 173 [C₆H₄BrO]⁺Loss of a propyl radical (•C₃H₇)Loss of the entire isopropyl group.
135 [C₉H₁₁O]⁺Loss of a bromine radical (•Br)Confirms the mass of the organic backbone without the halogen. Note the absence of the isotopic pattern.
43 [C₃H₇]⁺Cleavage of the isopropyl groupRepresents the stable isopropyl cation.
Experimental Protocol: GC-MS Analysis
  • System Configuration: An Agilent 6890 GC System with a 5973 Mass Selective Detector (or equivalent) is suitable. [6]2. GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or similar non-polar capillary column is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Set to splitless mode for trace analysis, with an injection volume of 1 µL. Inlet temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

  • Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, specifically looking for the m/z 214/216 molecular ion cluster and the key m/z 199/201 fragment.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

While GC-MS is superior for identification, LC-MS is often preferred for quantification in complex matrices due to its softer ionization techniques, which minimize fragmentation and maximize the signal of the molecular ion. [9]For a phenolic compound, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The acidic phenolic proton is readily lost, forming a stable [M-H]⁻ ion. [10][11]

Rationale for ESI in Negative Mode

The pKa of this compound (approx. 8.49) indicates it is a weak acid. By adjusting the mobile phase pH to be basic or by operating the ESI source under typical conditions that promote deprotonation, the molecule efficiently forms an [M-H]⁻ ion at m/z 213/215. This soft ionization process results in a very simple mass spectrum dominated by this ion, which is ideal for high-sensitivity quantification using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Experimental Protocol: LC-MS/MS Analysis
  • System: A system such as an Agilent 1100 series HPLC coupled to a quadrupole ion trap mass spectrometer is appropriate. [12]2. LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: A typical starting condition would be 60% A, ramping to 95% B over 10 minutes.

  • Flow Rate: 0.2 mL/min.

  • MS Parameters (Negative ESI):

    • Ion Mode: Negative Electrospray Ionization (ESI).

    • Capillary Voltage: 3500 V.

    • Nebulizer Pressure: 30 psi.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 325°C.

    • For Quantification (SIM Mode): Monitor the deprotonated molecular ions at m/z 213 and 215.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that requires a clear understanding of the analyte's chemical nature. GC-MS with Electron Ionization provides a robust platform for unequivocal identification through its detailed and reproducible fragmentation patterns, highlighted by the characteristic bromine isotope signature. For sensitive quantification, particularly in complex biological or environmental matrices, LC-MS with negative mode ESI offers superior performance by channeling signal intensity into the deprotonated molecular ion. By selecting the appropriate methodology based on the analytical goal—identification versus quantification—researchers and drug development professionals can achieve accurate and reliable characterization of this important compound.

References

  • Title: this compound - Physico-chemical Properties Source: ChemBK URL:[Link]
  • Title: Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers Source: PubMed URL:[Link]
  • Title: this compound Source: LookChem URL:[Link]
  • Title: 2-Bromo-5-(1-methylethyl)
  • Title: Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches Source: PubMed Central, National Center for Biotechnology Inform
  • Title: Sample preparation in the determination of phenolic compounds in fruits Source: ResearchG
  • Title: On-line Enrichment and Measurement of Four Halogenated Phenols in Water Samples Using Pressure-Assisted Electrokinetic Injection Source: J-Stage URL:[Link]
  • Title: What are the common ionization methods for GC/MS Source: SCION Instruments URL:[Link]
  • Title: Isolation and identification of Phenolic compounds by HPLC and E Source: IT Medical Team URL:[Link]
  • Title: Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry Source: MDPI URL:[Link]
  • Title: Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry Source: ResearchG
  • Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process Source: PubMed Central, National Center for Biotechnology Inform
  • Title: Separation of Some Halogenated Phenols by GC-MS Source: The International Journal of Science & Technoledge URL:[Link]
  • Title: Mass Spectrometry (MS)
  • Title: Development and Application of a Method for the Analysis of Phenols by GC-ESI/MS Source: National Digital Library of Theses and Dissert
  • Title: mass spectrum of phenol C6H6O C6H5OH fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]
  • Title: Propane, 2-bromo- Source: NIST WebBook, SRD 69 URL:[Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-5-isopropylphenol

This compound is a key chemical intermediate whose structural features—a hydroxyl group, a bromine atom, and an isopropyl group on a benzene ring—make it a versatile building block in organic synthesis. The interplay of the electron-donating hydroxyl and isopropyl groups and the reactive bromine atom allows for a wide range of chemical transformations. Specifically, the bromine atom provides a reactive site for cross-coupling reactions, nucleophilic substitutions, and metallation, which are fundamental in constructing complex molecular architectures.[1] The isopropyl group, in turn, influences the regioselectivity of reactions through steric hindrance and its electron-donating nature.[1] This unique combination of functional groups makes this compound a valuable precursor in the synthesis of pharmaceuticals and other high-value organic compounds.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection and utilization of appropriate starting materials. Each pathway is analyzed for its chemical logic, experimental feasibility, and overall efficiency, providing researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Primary Synthetic Pathways and Starting Material Analysis

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and challenges. The selection of a particular route is often dictated by factors such as the availability and cost of the starting material, desired purity of the final product, scalability, and safety considerations.

Route 1: Electrophilic Bromination of 3-Isopropylphenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3-isopropylphenol.[1] In this reaction, the hydroxyl and isopropyl groups, both being ortho-, para-directing activators, synergistically direct the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the bulky isopropyl group at the 3-position, bromination is favored at the 2- and 6-positions.

Causality Behind Experimental Choices:

The choice of brominating agent and solvent system is critical to achieving high regioselectivity and yield. While molecular bromine (Br₂) is a potent brominating agent, its use can sometimes lead to over-bromination and the formation of undesired isomers. Milder and more selective brominating agents, such as N-bromosuccinimide (NBS), are often preferred to control the reaction.[2] The solvent can also significantly influence the outcome; for instance, non-polar solvents like carbon tetrachloride or dichloromethane are frequently used.[1][3]

Experimental Protocol: Bromination of 3-Isopropylphenol with N-Bromosuccinimide

Materials:

  • 3-Isopropylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous, 10%)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-isopropylphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

An alternative synthetic strategy involves the Sandmeyer reaction, a versatile method for converting primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[4][5] This route commences with 2-Amino-5-isopropylphenol, which is first diazotized and then treated with a copper(I) bromide catalyst to introduce the bromine atom.

Causality Behind Experimental Choices:

The Sandmeyer reaction is a powerful tool for introducing substituents that are not easily accessible through direct electrophilic substitution.[6] The formation of the diazonium salt is a critical step and requires carefully controlled, low-temperature conditions (typically 0-5 °C) to prevent its decomposition.[7] The subsequent displacement of the diazonium group with bromide is catalyzed by copper(I) bromide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[4][5]

Preparation of the Starting Material: 2-Amino-5-isopropylphenol

The starting material for this route, 2-Amino-5-isopropylphenol, is not as readily available as 3-isopropylphenol and may need to be synthesized. A common approach is the reduction of 2-nitro-5-isopropylphenol. However, the synthesis of 2-nitro-5-isopropylphenol itself can be a multi-step process.[8] A more direct, albeit industrially focused, method involves the alkali fusion of 2-amino-5-isopropylbenzenesulfonic acid.[8]

Experimental Protocol: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

Materials:

  • 2-Amino-5-isopropylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • Suspend 2-Amino-5-isopropylphenol (1 equivalent) in a mixture of hydrobromic acid and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Comparative Analysis of Starting Materials and Synthetic Routes

ParameterRoute 1: Bromination of 3-IsopropylphenolRoute 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol
Starting Material 3-Isopropylphenol2-Amino-5-isopropylphenol
Availability Readily available commerciallyLess common, may require synthesis
Cost Generally lowerPotentially higher, especially if synthesized in-house
Number of Steps Typically one stepTwo steps (diazotization and Sandmeyer)
Reagents Brominating agent (e.g., NBS, Br₂), solventNaNO₂, HBr, CuBr
Reaction Conditions Mild (0 °C to room temperature)Low temperature (0-5 °C) for diazotization
Potential Hazards Handling of bromine or NBSHandling of potentially unstable diazonium salts
Typical Yield Generally highModerate to good
Key Advantage Direct, high-yielding, and atom-economicalOffers an alternative for specific substitution patterns

Visualization of Synthetic Pathways

Diagram 1: Electrophilic Bromination of 3-Isopropylphenol

G A 3-Isopropylphenol B This compound A->B Electrophilic Aromatic Substitution reagent + NBS (or Br₂) in CH₂Cl₂

Caption: Synthetic route via bromination of 3-isopropylphenol.

Diagram 2: Sandmeyer Reaction of 2-Amino-5-isopropylphenol

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-5-isopropylphenol B Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5 °C C This compound B->C CuBr, HBr

Caption: Two-step synthesis via the Sandmeyer reaction.

Conclusion and Future Perspectives

The choice of starting material for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and safety of the process. The direct bromination of the readily available 3-isopropylphenol is generally the more straightforward and preferred route for many applications, offering high yields in a single step. However, the Sandmeyer reaction of 2-amino-5-isopropylphenol provides a valuable alternative, particularly when specific regiochemical outcomes are desired that may be difficult to achieve through direct substitution.

For researchers and drug development professionals, a thorough understanding of the nuances of each synthetic pathway is essential. Future research may focus on developing even more selective and environmentally benign bromination methods, potentially utilizing novel catalysts or reaction media to further enhance the efficiency and sustainability of this compound synthesis.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • LookChem. (n.d.). 2-bromo-3-isopropylphenol.
  • LookChem. (n.d.). This compound.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-isopropylphenol | C9H13NO | CID 21184834. PubChem.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.

Sources

A Technical Guide to the Regioselective Bromination of 2-Isopropylphenol: Mechanisms, Methodologies, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective bromination of 2-isopropylphenol is a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries.[1][2] Achieving control over the position of bromination—either para or ortho to the hydroxyl group—is a significant challenge due to the competing directing effects of the hydroxyl and isopropyl substituents. This technical guide provides an in-depth analysis of the mechanistic principles governing this selectivity and presents field-proven methodologies for directing the reaction toward the desired isomer. We explore the critical role of solvent-reagent interactions in manipulating steric and electronic factors, offering detailed, replicable protocols for achieving high yields of either 4-bromo-2-isopropylphenol or 6-bromo-2-isopropylphenol. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical application of regioselective bromination.

Introduction: The Challenge of Regiocontrol

2-Isopropylphenol is a disubstituted aromatic compound featuring two activating, ortho, para-directing groups.[3][4] The hydroxyl (-OH) group is a powerful activating group that donates electron density to the benzene ring through resonance, significantly enhancing its reactivity toward electrophiles at the positions ortho and para to it (C4 and C6).[5][6][7] The isopropyl group is a weakly activating group that donates electron density primarily through an inductive effect.[7][8]

The confluence of these directing effects means that electrophilic attack is strongly favored at the C4 (para) and C6 (ortho) positions. However, the bulky nature of the isopropyl group introduces a significant steric hindrance factor, which complicates predictability and often leads to mixtures of isomers.[9] The ability to selectively synthesize either 4-bromo-2-isopropylphenol or 6-bromo-2-isopropylphenol is paramount, as the distinct substitution patterns of these molecules are crucial for their subsequent use in complex molecular architectures. This guide elucidates the strategies to overcome this challenge.

Mechanistic Principles of Regioselectivity

The outcome of the bromination of 2-isopropylphenol is determined by a delicate balance between electronic effects, steric hindrance, and the specific nature of the brominating agent and solvent system.

  • Electronic Effects : The resonance donation from the hydroxyl group's lone pairs creates regions of high electron density (partial negative charge) at the C4 and C6 positions, making them the primary targets for an incoming electrophile (Br⁺).[3][10] This activating effect is so potent that the reaction with elemental bromine can proceed readily without a Lewis acid catalyst, which is typically required for the bromination of less activated rings like benzene.[5][6]

  • Steric Hindrance : The large isopropyl group adjacent to the C6 position sterically hinders the approach of the electrophile.[9] In the absence of other controlling factors, this steric impediment would naturally favor substitution at the more accessible C4 position.

  • Solvent-Reagent Interaction: The Key to Control : The most effective strategy for controlling regioselectivity lies in exploiting the interaction between the solvent, the phenolic proton, and the brominating agent, typically N-Bromosuccinimide (NBS).[11] NBS is a preferred reagent as it provides a controlled, stoichiometric source of electrophilic bromine and its byproduct, succinimide, is easily removed.[12] The choice of solvent dictates how NBS approaches the phenol, thereby determining the site of bromination.[11]

Visualization of Regioselective Pathways

The diagram below illustrates the competing pathways for the bromination of 2-isopropylphenol, highlighting the crucial role of the solvent in directing the reaction outcome.

G cluster_start Starting Material cluster_ortho Ortho-Selective Pathway cluster_para Para-Selective Pathway start 2-Isopropylphenol reagent_o NBS in Toluene (Non-polar Solvent) start->reagent_o reagent_p NBS in Acetonitrile (Polar Solvent) start->reagent_p intermediate_o Intermediate: NBS H-bonded to Phenol, Br delivered to ortho position reagent_o->intermediate_o H-bonding between NBS and Phenolic -OH product_o 6-Bromo-2-isopropylphenol (Major Product) intermediate_o->product_o Ortho attack favored intermediate_p Intermediate: Solvent H-bonded to Phenol, Ortho position blocked reagent_p->intermediate_p H-bonding between Solvent and Phenolic -OH product_p 4-Bromo-2-isopropylphenol (Major Product) intermediate_p->product_p Para attack favored

Caption: Solvent-controlled regioselective bromination of 2-isopropylphenol.

Methodologies & Quantitative Data

The choice of solvent is the most powerful tool for directing the bromination of 2-isopropylphenol. A non-polar, non-hydrogen bonding solvent favors ortho bromination, while a polar solvent capable of hydrogen bonding favors para bromination.

Method Target Isomer Brominating Agent Solvent Key Condition Approx. Selectivity (ortho:para) Reference
A 6-Bromo-2-isopropylphenolN-Bromosuccinimide (NBS)TolueneNon-polar solvent allows NBS to hydrogen bond with the phenolic proton, delivering Br⁺ to the proximate ortho position.~96:4 [11]
B 4-Bromo-2-isopropylphenolN-Bromosuccinimide (NBS)AcetonitrilePolar solvent forms a hydrogen bond with the phenolic proton, sterically blocking the ortho position and forcing attack at the para position.~6:94 [11]
C 4-Bromo-2-isopropylphenolBr₂Carbon DisulfideLow reaction temperature (-30 °C) enhances para-selectivity, though less effectively than Method B.Variable, favors para[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the synthesis of the target isomers.

Protocol A: Synthesis of 6-Bromo-2-isopropylphenol (Ortho-Selective)

This protocol is adapted from principles demonstrating solvent effects on regioselectivity.[11]

Objective: To selectively brominate the C6 (ortho) position of 2-isopropylphenol.

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-isopropylphenol (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 6-bromo-2-isopropylphenol.

Protocol B: Synthesis of 4-Bromo-2-isopropylphenol (Para-Selective)

This protocol is based on established methods for achieving high para-selectivity.[1][11][14]

Objective: To selectively brominate the C4 (para) position of 2-isopropylphenol.

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-isopropylphenol (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Add N-Bromosuccinimide (1.0 eq) in one portion.[14]

  • Reaction Monitoring: Stir the resulting mixture at 0 °C for approximately 30-60 minutes.[14] Monitor the reaction by TLC to confirm the consumption of the starting phenol.

  • Work-up: Quench the reaction by adding water.[14] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).[14]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford pure 4-bromo-2-isopropylphenol. A procedure involving co-crystallization with DABCO has also been reported for high-purity isolation.[1]

Conclusion

The regioselective bromination of 2-isopropylphenol is a classic example of how non-covalent interactions can be leveraged to control reaction outcomes in organic synthesis. While the intrinsic electronic and steric properties of the substrate favor the formation of the para-bromo isomer, this preference can be either enhanced or completely overturned through the judicious choice of solvent. By using a polar, hydrogen-bond-accepting solvent like acetonitrile, the ortho position is effectively shielded, leading to excellent selectivity for 4-bromo-2-isopropylphenol. Conversely, employing a non-polar solvent like toluene facilitates a substrate-reagent hydrogen bond that directs bromination to the ortho position, yielding 6-bromo-2-isopropylphenol as the major product. The protocols detailed herein provide robust and reliable methods for accessing either of these valuable isomers, empowering chemists to tailor their synthetic strategy to meet specific molecular design requirements.

References

  • N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide.Canadian Journal of Chemistry, 66(10), 2556-2564. [Link]
  • Phenol Reactions (A-Level). ChemistryStudent. [Link]
  • Kim, E., & Kim, H. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide.Taylor & Francis Online. [Link]
  • Nair, J. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.YouTube. [Link]
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol. (2022). YouTube. [Link]
  • Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.Chinese Chemical Letters. [Link]
  • Pathak, R. K., et al. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Conole, G., et al. (2012). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.Molecules. [Link]
  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
  • Bromin
  • Ramírez-García, J. J., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.RSC Advances. [Link]
  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
  • 6-Bromo-2-Isopropylphenol. MySkinRecipes. [Link]
  • 2-Bromo-3-isopropylphenol. PubChem. [Link]
  • Electrophilic arom
  • Directing Effects. ChemTalk. [Link]
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • Regioselective Synthesis of Bromin
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
  • Wei, L., et al. (2018). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides.Molecules. [Link]
  • Regioselective bromination of phenols.
  • Zhang, H., et al. (2017).
  • Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr.Chinese Chemical Society. [Link]
  • Estimation of Phenol by Bromin
  • Bromination of Phenols (video). Khan Academy. [Link]
  • Steric hindrance. (2013). YouTube. [Link]
  • US3546302A - Process for brominating phenols.
  • 2-bromo-6-isopropylphenol (C9H11BrO). PubChemLite. [Link]
  • Bromination of Phenol (By Zeina Chamseddine). (2022). YouTube. [Link]
  • Preparation of 4-bromophenol. PrepChem.com. [Link]
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]
  • 2-Isopropylphenol. PubChem. [Link]

Sources

2-Bromo-5-isopropylphenol safety data sheet and handling

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste. [6][7]1. Collect waste in a clearly labeled, sealed container. 2. Do not mix with other waste streams unless explicitly permitted. 3. Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures. [9]

References

  • Phenol | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]
  • phenol-haz-controls-fact-sheet-wsp.pdf. UC Berkeley. [Link]
  • This compound - ChemBK. ChemBK. [Link]
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [Link]
  • Phenol: incident management - GOV.UK. Public Health England. [Link]
  • 2-Bromo-6-isopropylphenol | C9H11BrO | CID 14663965 - PubChem.
  • This compound - LookChem. LookChem. [Link]
  • 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem.

Molecular weight and formula of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-isopropylphenol: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic organic compound that serves as a versatile intermediate in advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and an isopropyl group in the meta position, provides a distinct combination of steric and electronic properties. This makes it a valuable building block in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and materials science research. The presence of the reactive bromine atom allows for a variety of chemical transformations, such as cross-coupling reactions, while the isopropyl group influences the molecule's lipophilicity and can direct the regioselectivity of further reactions[1]. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, applications, and safety protocols associated with this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and analytical characterization.

PropertyValueReference
Molecular Formula C₉H₁₁BrO[2][3][4][5]
Molecular Weight 215.09 g/mol [2][3][4][5]
CAS Number 16606-28-3[3][4][5]
IUPAC Name 2-bromo-5-propan-2-ylphenol[4]
Boiling Point 89 °C (at 4 Torr)[2][3][5]
Density (Predicted) 1.395 ± 0.06 g/cm³[2][3][5]
pKa (Predicted) 8.49 ± 0.10[2][3][5]
LogP (Predicted) 3.27810[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-isopropylphenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance from the isopropyl group can influence the regioselectivity of the reaction.

Synthetic Workflow

Synthesis of this compound Synthesis of this compound 3-isopropylphenol 3-isopropylphenol Reaction_Vessel Reaction at 0-20 °C Inert Atmosphere 3-isopropylphenol->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel Dichloromethane (DCM) Dichloromethane (DCM) Dichloromethane (DCM)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic route for this compound from 3-isopropylphenol.

Experimental Protocol

This protocol is based on a general method for the bromination of phenols[3].

  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-isopropylphenol (1 equivalent) in dichloromethane (DCM) under an inert atmosphere.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Bromination : Slowly add a solution of bromine (1 equivalent) in DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics and a general protocol for their acquisition.

General Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and add a small amount of tetramethylsilane (TMS) as an internal standard[6].

    • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to expect are the aromatic protons, the hydroxyl proton (which may be broad), and the isopropyl group protons (a septet and a doublet).

    • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Expect signals for the aromatic carbons (including those bonded to bromine, the hydroxyl group, and the isopropyl group) and the aliphatic carbons of the isopropyl group[6].

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : As this compound is likely a liquid or low-melting solid at room temperature, a spectrum can be obtained by placing a thin film of the neat sample between two KBr plates[6].

    • Data Acquisition : Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. Key vibrational bands to look for include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretches (aromatic, around 1450-1600 cm⁻¹), and a C-Br stretch (in the fingerprint region).

Applications in Research and Drug Development

This compound is a valuable building block due to the synthetic handles provided by its functional groups.

  • Cross-Coupling Reactions : The bromine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds[1].

  • Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the bromine and the activating effect of the hydroxyl group can facilitate nucleophilic aromatic substitution reactions under specific conditions.

  • Precursor for Bioactive Molecules : Halogenated phenols are common motifs in pharmacologically active compounds. The combination of the bromo, hydroxyl, and isopropyl groups can be tailored to interact with biological targets. The lipophilic isopropyl group can enhance membrane permeability, a crucial factor in drug design[1]. The use of such intermediates is a strategic approach in drug discovery to optimize the physicochemical and pharmacokinetic properties of lead compounds[7].

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling : Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated area[8][9].

  • First Aid :

    • Skin Contact : In case of contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[8].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[8].

    • Ingestion : If swallowed, rinse mouth and call a poison center or doctor if you feel unwell[8].

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[8].

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant[8].

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible and versatile building block. The strategic placement of the bromo, hydroxyl, and isopropyl groups allows for a wide range of chemical modifications, providing a platform for the development of novel compounds with desired biological activities and material properties. Adherence to proper safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

  • ChemBK. This compound. [Link]
  • LookChem. This compound. [Link]
  • PubChem. 2-Bromo-5-(1-methylethyl)phenol. [Link]
  • PubChem. 2-Bromo-3-isopropylphenol. [Link]
  • PubChem. 2-Bromo-6-isopropylphenol. [Link]
  • Chegg.com.
  • Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. [Link]
  • PubChem. 3-Bromo-5-isopropylphenol. [Link]
  • YouTube. Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS. [Link]
  • Royal Society of Chemistry.

Sources

Spectroscopic Data for the Characterization of 2-Bromo-5-isopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of 2-Bromo-5-isopropylphenol (CAS No. 16606-28-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide is structured to offer not just data, but a field-proven perspective on experimental choices and data validation, ensuring scientific integrity and trustworthiness in the characterization of this important chemical intermediate.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the precise structural elucidation of molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular architecture. This compound, a substituted phenol, is a versatile building block in organic synthesis. Its utility is predicated on the correct placement of the bromine, hydroxyl, and isopropyl functional groups on the aromatic ring. Any ambiguity in its structure could lead to undesired side reactions, impure products, and ultimately, compromise the integrity of the final compound. This guide provides a detailed spectroscopic roadmap for the confident identification and characterization of this compound, emphasizing the "why" behind the data.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol . The strategic placement of a bromine atom ortho to the hydroxyl group, and an isopropyl group meta to it, bestows upon the molecule a unique combination of steric and electronic properties that are reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of different types of protons and their neighboring environments in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d1HAr-H
~6.80d1HAr-H
~6.65dd1HAr-H
~5.50s1H-OH
~2.85sept1H-CH(CH₃)₂
~1.20d6H-CH(CH ₃)₂

Disclaimer: This data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.

Interpretation and Rationale:
  • Aromatic Protons (δ ~6.65-7.25 ppm): The three protons on the aromatic ring are in distinct chemical environments due to the substitution pattern. The proton ortho to the bromine is expected to be the most downfield due to the deshielding effect of the halogen. The other two aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with their neighbors.

  • Hydroxyl Proton (δ ~5.50 ppm): The chemical shift of the phenolic proton can vary depending on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.

  • Isopropyl Group Protons:

    • Methine Proton (δ ~2.85 ppm): The single proton of the isopropyl group is split into a septet by the six equivalent protons of the two methyl groups (n+1 rule, where n=6).

    • Methyl Protons (δ ~1.20 ppm): The six protons of the two methyl groups are equivalent and are split into a doublet by the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~152C-OH
~138C-isopropyl
~133C-Br
~125Ar-CH
~120Ar-CH
~115Ar-CH
~33-C H(CH₃)₂
~24-CH(C H₃)₂

Disclaimer: This data is predicted using online NMR prediction tools and should be used as a reference. Actual experimental values may vary.

Interpretation and Rationale:
  • Aromatic Carbons (δ ~115-152 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon bearing the bromine (C-Br) will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region.

  • Isopropyl Group Carbons:

    • Methine Carbon (δ ~33 ppm): The carbon of the -CH group.

    • Methyl Carbons (δ ~24 ppm): The two equivalent carbons of the methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3550-3200Strong, BroadO-H stretch (phenolic)
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
~880-800StrongC-H out-of-plane bend
~650MediumC-Br stretch
Interpretation and Rationale:
  • O-H Stretch: The broad absorption in the region of 3550-3200 cm⁻¹ is a characteristic signature of the hydroxyl group in phenols, with the broadening due to hydrogen bonding.[1][2]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the isopropyl group.

  • C=C Stretch: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: The strong absorption around 1250 cm⁻¹ is due to the stretching of the C-O bond of the phenol.

  • C-Br Stretch: The presence of the carbon-bromine bond is indicated by an absorption in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would be a common method.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2⁺).[3]

Major fragmentation pathways would likely include:

  • Loss of a methyl group (-CH₃): This would result in a fragment at [M-15]⁺.

  • Loss of an isopropyl group (-C₃H₇): This would lead to a fragment at [M-43]⁺.

  • Loss of bromine radical (•Br): This would give a fragment at [M-79]⁺ and [M-81]⁺.

  • Loss of carbon monoxide (-CO) from the phenol ring: A common fragmentation for phenols, resulting in a fragment at [M-28]⁺.

fragmentation M [C₉H₁₁BrO]⁺˙ m/z = 214/216 M_minus_15 [C₈H₈BrO]⁺ m/z = 199/201 M->M_minus_15 - •CH₃ M_minus_43 [C₆H₄BrO]⁺ m/z = 171/173 M->M_minus_43 - •C₃H₇ M_minus_Br [C₉H₁₁O]⁺ m/z = 135 M->M_minus_Br - •Br M_minus_CO [C₈H₁₁Br]⁺˙ m/z = 186/188 M->M_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Process the data and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Average 16-32 scans for a good signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40-300.

    • The data system will generate a mass spectrum showing the relative abundance of ions at different m/z values.

Caption: General experimental workflow for spectroscopic characterization.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive dataset for the unequivocal characterization of this compound. By understanding the principles behind each technique and the expected spectral features for this specific molecule, researchers can confidently verify its structure, ensuring the quality and reliability of their synthetic work. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PubChem. (n.d.). This compound.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.

Sources

An In-Depth Technical Guide to 2-Bromo-5-isopropylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic chemistry and pharmaceutical development, the utility of halogenated phenols as versatile synthetic intermediates is well-established. Among these, 2-Bromo-5-isopropylphenol emerges as a compound of significant interest. Its unique substitution pattern—a bromine atom ortho to the hydroxyl group and an isopropyl group in the meta position—creates a molecule with tailored steric and electronic properties, rendering it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its applications in cutting-edge research and development.

Introduction and Historical Context

While the precise historical account of the first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions, particularly the bromination of phenols. The systematic study of phenol halogenation dates back to the 19th century, with chemists exploring the reactivity of the activated aromatic ring. The synthesis of specifically substituted phenols like this compound would have become feasible with the increasing understanding of directing group effects and the availability of regioselective brominating agents.

The isopropylphenol isomers, as derivatives of cumene, gained industrial significance in the 20th century, primarily as precursors to antioxidants and other specialty chemicals. The subsequent halogenation of these isomers, including 3-isopropylphenol, to produce compounds like this compound, represents a logical progression in the quest for novel chemical entities with specific functionalities for applications in organic synthesis and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and synthesis.

PropertyValueReference
CAS Number 16606-28-3[1][2]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Boiling Point 89 °C at 4 Torr[3]
Density (predicted) 1.395 ± 0.06 g/cm³[3]
pKa (predicted) 8.49 ± 0.10
LogP (predicted) 3.278

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 3-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-director. The steric bulk of the isopropyl group can influence the regioselectivity of the bromination, favoring substitution at the less hindered ortho position.

A representative synthetic pathway is the direct bromination of 3-isopropylphenol using elemental bromine in a suitable solvent, such as dichloromethane.

Caption: Synthesis of this compound from 3-isopropylphenol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on literature precedents for the bromination of phenols.

Materials:

  • 3-Isopropylphenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet, dissolve 3-isopropylphenol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of 3-isopropylphenol over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is not readily found, the expected spectral characteristics can be predicted based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the phenolic hydroxyl proton. The aromatic region should display a characteristic splitting pattern corresponding to the three adjacent protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the aromatic carbons will be indicative of their substitution pattern.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and isopropyl groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, below 1000 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the aromatic ring.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional molecules. The presence of three distinct functional handles—the phenolic hydroxyl group, the bromine atom, and the isopropyl group—allows for a wide range of chemical transformations.

  • Cross-Coupling Reactions: The bromine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This is a fundamental strategy for building complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing effect of the bromine atom can facilitate nucleophilic aromatic substitution reactions under certain conditions.

  • Ether and Ester Formation: The phenolic hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

  • Building Block for Bioactive Molecules: While specific examples of its incorporation into marketed drugs are not widespread, its structural motif is present in various research compounds with potential biological activities. Its utility lies in providing a synthetically accessible platform for the exploration of new chemical space in drug discovery programs. For instance, brominated phenolic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a key building block in the toolbox of the modern synthetic chemist. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive intermediate for the construction of complex organic molecules. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of such well-defined and strategically functionalized building blocks will undoubtedly increase. This guide has provided a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, intended to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

  • Huston, R. C., & Ballard, M. M. (n.d.). o-BROMOPHENOL. Organic Syntheses Procedure.
  • Process for brominating phenols. (n.d.). Google Patents.
  • 2-Bromo-5-(1-methylethyl)phenol. (n.d.). PubChem.
  • Dong, H., Dong, S., Hansen, P. E., Stagos, D., Lin, X., & Liu, M. (2020, September 27). Marine bromophenols, synthesis, biological effects. Encyclopedia MDPI.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022, November 1). MDPI.
  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). LookChem.
  • Kolomiets, N. E. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Khimiya Rastitel'nogo Syr'ya, (4), 24–31. [Link]
  • This compound. (n.d.). ChemBK.

Sources

An In-Depth Technical Guide to 2-Bromo-5-isopropylphenol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Bromo-5-isopropylphenol, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's synthesis, key reactions, and practical applications, emphasizing the causality behind experimental choices and providing validated protocols.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 16606-26-3) is a halogenated aromatic compound whose value in organic synthesis is derived from its unique trifunctional structure.[1] The molecule features a phenolic hydroxyl group, a bromine atom, and an isopropyl group, each conferring distinct reactivity and steric influence.[1]

The bromine atom, positioned ortho to the hydroxyl group, serves as a highly versatile reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] The electron-donating, sterically bulky isopropyl group influences the regioselectivity of reactions on the aromatic ring.[1] Simultaneously, the phenolic hydroxyl group can be engaged in etherification or esterification reactions, or it can direct the metallation of the aromatic ring. This combination of functionalities makes this compound a sought-after building block for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[4][5][6]
Molar Mass 215.09 g/mol [4][5][6]
Boiling Point 89 °C (at 4 Torr)[4][5][7]
Density 1.395 ± 0.06 g/cm³ (Predicted)[4][5][7]
pKa 8.49 ± 0.10 (Predicted)[4][5][7]

Synthesis of this compound

The most common and direct route to this compound is the electrophilic bromination of its precursor, 3-isopropylphenol.[1] The hydroxyl group is a strong activating group and, along with the alkyl group, directs electrophiles to the ortho and para positions. The careful choice of solvent and reaction conditions is critical to favor the desired 2-bromo isomer over other potential products.

For instance, using a non-polar solvent like dichloromethane can favor ortho-bromination.[7] This is because the solvent does not form strong hydrogen bonds with the phenolic proton, allowing the brominating agent to approach the sterically less hindered ortho position.[8]

Caption: Synthetic route to this compound.

Core Reactivity and Mechanistic Insights

The utility of this compound as an intermediate stems from its capacity to undergo a variety of high-yield, selective chemical transformations. Below are the most critical reactions, explained with mechanistic reasoning.

Caption: Key reactions of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This is arguably the most powerful application of this intermediate, enabling the formation of a new carbon-carbon bond at the bromine position. The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10]

Mechanism Insight: The reaction proceeds through a well-established catalytic cycle.[9][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[9][11]

  • Transmetallation: The base activates the organoboron species, facilitating the transfer of its organic group to the palladium center, displacing the bromide.[9][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[9][11]

The choice of ligand on the palladium catalyst is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and improve catalyst stability.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition (Ar-Br) pd_r_complex Ar-Pd(II)L₂-R pd_complex->pd_r_complex Transmetallation transmetallation Transmetallation (R-B(OH)₂) + Base product Ar-R Product pd_r_complex->product Reductive Elimination reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 2-Bromo-5-isopropylphenol as an aryl halide substrate. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3] This protocol addresses the specific challenges posed by this compound, a sterically hindered and electron-rich substrate, offering detailed experimental procedures, parameter optimization strategies, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction and Reaction Principle

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and powerful method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction facilitates the formation of a C(sp²)–C(sp²) bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

The substrate of interest, this compound, presents a unique synthetic challenge.[7] The bromine atom is positioned ortho to a hydroxyl group and meta to an electron-donating isopropyl group. This substitution pattern introduces significant steric hindrance around the reaction site and increases the electron density of the aromatic ring, which can impede the initial oxidative addition step of the catalytic cycle.[8][9][10] Therefore, successful coupling requires careful selection of the catalyst system and reaction conditions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps:[1][11][12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich aryl bromides.[13]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on the base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[14][15][16]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_complex Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation (+ Ar'-B(OH)₃⁻) (- Br⁻) pd2_trans->pd0 Regeneration product Ar-Ar' (Product) pd2_trans->product Reductive Elimination boronate Ar'-B(OH)₃⁻ sub This compound (Ar-Br)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.

Materials and Reagents
Reagent/MaterialRoleTypical GradeSupplier ExampleCAS Number
This compoundAryl Halide>98%Sigma-Aldrich, Combi-Blocks16606-28-3[17]
Arylboronic AcidCoupling Partner>97%Combi-Blocks, TCIVaries
Pd₂(dba)₃Palladium Precatalyst>97%Strem Chemicals, Sigma-Aldrich51364-51-3
SPhosLigand>98%Strem Chemicals, Sigma-Aldrich657408-07-6
Potassium Phosphate (K₃PO₄)BaseAnhydrous, >98%Acros Organics, Sigma-Aldrich7778-53-2
TolueneSolventAnhydrous, <50 ppm H₂OAcros Organics, Sigma-Aldrich108-88-3
Deionized WaterCo-solventN/AN/A7732-18-5
Nitrogen / ArgonInert GasHigh PurityLocal SupplierN/A
Equipment
  • Schlenk flask or oven-dried sealed reaction vial with a magnetic stir bar

  • Magnetic stirrer hotplate

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under a high-purity inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Scientist's Note: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior to simpler ligands like PPh₃.[9][18] They accelerate both the oxidative addition and reductive elimination steps.

  • Seal and Purge: Seal the flask and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add anhydrous, degassed solvent(s) via syringe. A common system is a mixture of Toluene and Water (e.g., 10:1 v/v). The solvent should be thoroughly degassed by bubbling with argon for 20-30 minutes or via three freeze-pump-thaw cycles prior to use.[19]

    • Scientist's Note: While many Suzuki reactions are run under anhydrous conditions, a small amount of water can be beneficial. It helps dissolve the inorganic base and facilitates the formation of the active boronate species.[8][20]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Quench the mixture by adding deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Parameter Optimization

Achieving high yields for challenging substrates often requires systematic optimization. The following table outlines key parameters and suggests variations for improving reaction outcomes.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst System Pd₂(dba)₃ / SPhosIf yield is low, try other highly active systems like XPhos Pd G3/G4 precatalysts. These are often more robust and efficient for hindered substrates.[21]
Base K₃PO₄K₃PO₄ is a strong, non-nucleophilic base suitable for many couplings. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive. Potassium carbonate (K₂CO₃) is a milder option if base-sensitive functional groups are present.[2][15]
Solvent Toluene / H₂O (10:1)Solvent choice can significantly impact solubility and reaction rates.[22] Other common solvents to screen include 1,4-Dioxane, THF, or DMF, often with a small amount of water.[23][24]
Temperature 100 °CFor sluggish reactions, increasing the temperature to 110-120 °C (refluxing toluene) may be necessary. Conversely, if side reactions or decomposition occur, lowering the temperature to 80-90 °C should be attempted.
Boron Source Boronic AcidBoronic acids can be prone to decomposition (protodeboronation).[18] If this is an issue, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen.[18] 2. Insufficiently active catalyst/ligand system.[8] 3. Low reaction temperature.1. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) or a pre-formed catalyst (e.g., XPhos Pd G3). 3. Increase the reaction temperature in 10 °C increments.
Protodebromination of Starting Material The rate of C-Br bond cleavage followed by protonation is faster than the cross-coupling pathway.Use a more active catalyst system to accelerate the productive coupling cycle. Ensure the base is not overly strong or nucleophilic if side reactions are observed.
Homocoupling of Boronic Acid Primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[10]Rigorously exclude oxygen from the reaction system through proper degassing and inert atmosphere techniques.
Formation of Palladium Black Catalyst has decomposed and precipitated out of solution, rendering it inactive. This can be caused by oxygen, high temperatures, or impurities.[18]Improve inert atmosphere techniques. If the problem persists at high temperatures, screen for a more thermally stable catalyst system or attempt the reaction at a lower temperature for a longer duration.
Incomplete Reaction / Stalling 1. Degradation of the boronic acid over the reaction time. 2. Catalyst deactivation.1. Add the boronic acid in portions throughout the reaction. Alternatively, switch to a more stable boronic ester.[18] 2. Add a fresh portion of the catalyst/ligand midway through the reaction.

References

  • Suzuki, A. (1979). Cross-coupling reactions of organoboron compounds with organic halides. Wikipedia. [Link]
  • Cid, J., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Cid, J., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Valente, C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acids.
  • Organ, M. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • Petzer, J. P., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
  • ResearchGate. (n.d.). Effect of different solvents on the Suzuki cross‐coupling reaction of an aryl halide with phenylboronic acid.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • MDPI. (2023).
  • ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa.
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • The Journal of Organic Chemistry. (2016).
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
  • LookChem. (n.d.). This compound. LookChem. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Synthesis of Novel Derivatives from 2-Bromo-5-isopropylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-isopropylphenol in Medicinal Chemistry and Materials Science

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a versatile scaffold, possessing two key functional handles for derivatization: a nucleophilic phenolic hydroxyl group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. The presence of the isopropyl group provides steric bulk and lipophilicity, properties that can be strategically exploited in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of the synthetic pathways to access novel derivatives of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

I. Synthesis of the Starting Material: this compound

A common and efficient method for the preparation of this compound involves the electrophilic bromination of 3-isopropylphenol[1]. The hydroxyl group is a strongly activating, ortho-, para-directing group. The isopropyl group is also activating and ortho-, para-directing. The position ortho to the hydroxyl group and meta to the isopropyl group is sterically accessible and electronically activated, making it the primary site of bromination.

Protocol 1: Synthesis of this compound

Materials:

  • 3-isopropylphenol

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-isopropylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

II. Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for modification, allowing for the synthesis of a diverse range of ether and ester derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

A. Ether Synthesis via Williamson Etherification

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide[2][3]. The first step involves the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide ion.

Williamson_Ether_Synthesis Start This compound Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2 Product Ether Derivative SN2->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Pure Ether Derivative Workup->Final_Product

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Synthesis of a Representative Ether Derivative (e.g., 2-Bromo-5-isopropyl-1-methoxybenzene)

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

B. Ester Synthesis

Esterification of the phenolic hydroxyl group can be readily achieved by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring.

Protocol 3: Synthesis of a Representative Ester Derivative (e.g., 2-Bromo-5-isopropylphenyl acetate)

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

III. Derivatization via Carbon-Bromine Bond Functionalization

The carbon-bromine bond in this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, while the Buchwald-Hartwig amination facilitates the construction of carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, styrenes, and other conjugated systems[4][5][6]. The reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)L₂-R] pd2_complex->transmetalation_complex Transmetalation (R-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 4: Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Add potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation & Rationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃. The choice depends on the specific substrates and desired reactivity.
Ligand PPh₃ is a common choice. For more challenging couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos may be required.
Base K₂CO₃, K₃PO₄, Cs₂CO₃. The base is crucial for the transmetalation step.
Solvent Toluene, Dioxane, THF, often with a small amount of water.

Table 1: Key Parameters for Suzuki-Miyaura Coupling Optimization

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides[7][8]. This reaction has broad substrate scope and functional group tolerance.

Buchwald_Hartwig_Workflow Start This compound Coupling C-N Cross-Coupling Start->Coupling Amine Amine (R₂NH) Amine->Coupling Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Coupling Product N-Aryl Derivative Coupling->Product Purification Workup & Purification Product->Purification Final_Product Pure N-Aryl Derivative Purification->Final_Product

Sources

Application Notes and Protocols for the Etherification Reactions of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-isopropylphenol Ethers

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound is a versatile building block, offering multiple reaction sites for diversification.[1] The phenolic hydroxyl group is a prime target for etherification, a fundamental transformation that can dramatically alter a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The resulting aryl ethers are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide provides detailed protocols and mechanistic insights for two powerful etherification methodologies applied to this compound: the classic Williamson ether synthesis for alkyl ethers and the palladium-catalyzed Buchwald-Hartwig reaction for aryl ethers.

Part 1: Synthesis of Alkyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis, a stalwart of organic chemistry since its discovery in 1850, remains a highly effective method for preparing symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a strong base, acts as a nucleophile, attacking an alkyl halide.[4][5][6]

Mechanistic Rationale and Experimental Causality

The success of the Williamson ether synthesis hinges on several key factors:

  • Base Selection: The phenolic proton of this compound is acidic but requires a sufficiently strong base for complete deprotonation to the corresponding phenoxide. Sodium hydride (NaH) is an excellent choice as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[7]

  • Alkyl Halide Choice: The reaction is most efficient with primary alkyl halides.[2][4] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[4]

  • Solvent System: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal.[8] These solvents effectively solvate the cation of the phenoxide salt, leaving the anionic oxygen nucleophilic and ready to react, without interfering with the SN2 mechanism through protonation.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide Sodium 2-bromo-5-isopropylphenoxide Phenol->Phenoxide Deprotonation Base NaH Base->Phenoxide H2 H₂ (gas) Phenoxide->H2 Phenoxide_ref Phenoxide AlkylHalide Primary Alkyl Halide (R-X) Ether Alkyl Aryl Ether Product AlkylHalide->Ether SN2 Reaction HalideSalt NaX Ether->HalideSalt

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 1-Bromo-4-(2-bromo-5-isopropylphenoxy)butane

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1,4-Dibromobutane (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (1.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Part 2: Synthesis of Diaryl Ethers via Buchwald-Hartwig C-O Cross-Coupling

For the synthesis of diaryl ethers, which is not feasible via the Williamson synthesis due to the inertness of aryl halides to SN2 reactions, the Buchwald-Hartwig cross-coupling is the method of choice. This palladium-catalyzed reaction allows for the formation of a C-O bond between an aryl halide and a phenol.[9][10]

Mechanistic Rationale and Experimental Causality

The Buchwald-Hartwig etherification is a sophisticated, catalyst-driven process with a well-defined catalytic cycle.[11][12]

  • Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands have been shown to be particularly effective for C-O bond formation.[13][14]

  • Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is used to deprotonate the phenol without interfering with the catalyst or other reactants.[15]

  • Substrate Reactivity: The reactivity of the aryl halide partner generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[11] In this case, this compound serves as the nucleophilic partner after deprotonation.

Buchwald_Hartwig_Etherification Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar')(X) Pd0->OxAdd Oxidative Addition ArylHalide Aryl Halide (Ar'-X) ArylHalide->OxAdd LigandExch L-Pd(II)(Ar')(OAr) OxAdd->LigandExch Ligand Exchange Phenoxide Ar-O⁻ Phenoxide->LigandExch LigandExch->Pd0 Reductive Elimination Product Diaryl Ether (Ar-O-Ar') LigandExch->Product

Caption: Catalytic Cycle for Buchwald-Hartwig Diaryl Ether Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Bromo-5-isopropyl-1-phenoxybenzene

Materials:

  • This compound (1.2 eq)

  • Bromobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.2 eq) and anhydrous toluene.

  • Add bromobenzene (1.0 eq) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the diaryl ether.

Part 3: Product Characterization

The successful synthesis of the target ethers should be confirmed through standard analytical techniques.

Compound Structure Expected ¹H NMR Data (δ, ppm, CDCl₃) Expected Mass Spec (m/z)
1-Bromo-4-(2-bromo-5-isopropylphenoxy)butaneBr-(CH₂)₄-O-Ar6.8-7.5 (Ar-H), 4.0 (t, O-CH₂), 3.5 (t, Br-CH₂), 2.8 (sept, CH), 2.0-2.2 (m, CH₂CH₂), 1.2 (d, CH₃)[M+H]⁺ consistent with C₁₃H₁₈Br₂O
2-Bromo-5-isopropyl-1-phenoxybenzenePh-O-Ar6.7-7.6 (Ar-H), 2.8 (sept, CH), 1.2 (d, CH₃)[M+H]⁺ consistent with C₁₅H₁₅BrO

Note: The ¹H NMR data are predictive and actual shifts may vary. Ar represents the 2-bromo-5-isopropylphenyl moiety.

Conclusion

The etherification of this compound is a critical transformation for generating novel chemical entities. The Williamson ether synthesis provides a reliable and straightforward route to alkyl ethers, while the Buchwald-Hartwig C-O cross-coupling offers a powerful and versatile method for accessing more complex diaryl ether structures. The protocols detailed herein serve as a robust starting point for researchers in drug discovery and materials science, enabling the synthesis of diverse libraries of this compound derivatives for further investigation.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
  • Wikipedia. (2023, December 27). Williamson ether synthesis. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023, December 11).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromo-5-isopropylphenol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-isopropylphenol (CAS No. 16606-28-3) has emerged as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its structure, featuring a bromine atom ortho to a hydroxyl group and a meta-disposed isopropyl moiety, offers a unique combination of reactive handles and stereoelectronic features.

The presence of the bromine atom provides a key site for a multitude of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the phenolic hydroxyl group can be readily engaged in etherification or esterification reactions, or it can serve as a directing group, influencing the regioselectivity of subsequent transformations. The isopropyl group, while seemingly a simple alkyl substituent, imparts significant steric bulk and possesses electron-donating properties, which can subtly modulate the reactivity of the aromatic ring.[1]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its core reactivity, present detailed, field-proven protocols for key transformations, and discuss the underlying chemical principles that govern these reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and troubleshoot effectively.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

PropertyValueReference(s)
CAS Number 16606-28-3[2]
Molecular Formula C₉H₁₁BrO[2]
Molecular Weight 215.09 g/mol [2]
Appearance Yellow Oil[2]
Boiling Point 89 °C @ 4 Torr
pKa ~8.49 (Predicted)

Safety & Handling: this compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Always handle this reagent in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.

Core Application I: C-O Bond Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming ether linkages. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, generated by deprotonating the hydroxyl group of this compound, acts as a nucleophile to displace a halide from an alkyl halide. This transformation is particularly useful for introducing small alkyl groups or functionalized side chains at the phenolic position.

Mechanistic Insight & Causality

The success of this reaction hinges on the efficient generation of the sodium phenoxide intermediate. Sodium hydride (NaH) is an excellent choice of base for this purpose. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium forward by releasing hydrogen gas, which bubbles out of the reaction mixture. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the subsequent Sₙ2 reaction. The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation step and then allowed to warm to room temperature to ensure the substitution reaction proceeds to completion.

Experimental Workflow: Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Nucleophilic Substitution cluster_workup Workup & Purification A Dissolve this compound in anhydrous DMF in a Schlenk flask under Argon B Cool solution to 0 °C (ice bath) A->B C Add Sodium Hydride (NaH) portion-wise B->C D Stir at 0 °C for 30 min C->D E Add Alkyl Halide (e.g., Methyl Iodide) dropwise at 0 °C D->E F Allow reaction to warm to room temperature and stir overnight G Quench with sat. aq. NH₄Cl solution F->G H Extract with an organic solvent (e.g., DCM) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J K Final Product: 1-Bromo-2-methoxy-4-isopropylbenzene J->K Characterize Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 1-Bromo-2-methoxy-4-isopropylbenzene

This protocol is adapted from a procedure reported by the research group of Prof. Paul Knochel.[2]

Materials:

  • This compound (1.70 g, 7.90 mmol, 1.0 equiv.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (382 mg, 9.50 mmol, 1.2 equiv.)

  • Methyl Iodide (0.76 mL, 11.9 mmol, 1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add this compound (1.70 g, 7.90 mmol).

  • Add anhydrous DMF (20 mL) via syringe and stir to dissolve.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion, 382 mg, 9.50 mmol) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.76 mL, 11.9 mmol) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 1-Bromo-2-methoxy-4-isopropylbenzene.

Core Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and substituted aromatic scaffolds common in pharmaceuticals.[3] In this reaction, the C-Br bond of this compound is coupled with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Mechanistic Insight & Causality

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Expert Consideration: The presence of the ortho-hydroxyl group in this compound presents a unique challenge. The acidic proton can react with the base, and the resulting phenoxide can coordinate to the palladium center, potentially interfering with the catalytic cycle. While some Suzuki couplings of halophenols proceed without protection, yields can be variable.[4] For bromophenols, microwave irradiation has been shown to significantly improve reaction rates and yields, likely by overcoming the activation barrier for the oxidative addition and promoting catalyst turnover.[4] Alternatively, protecting the hydroxyl group as a methyl ether (as described in the Williamson synthesis protocol) provides a substrate that often behaves more predictably in cross-coupling reactions.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, Base (e.g., K₂CO₃), and Pd Catalyst in a microwave vial B Add Solvent (e.g., Dioxane/Water) C Seal the vial D Heat in microwave reactor (e.g., 100-150 °C) for a specified time (e.g., 30-60 min) C->D E Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc) D->E F Wash organic layer with brine, dry (MgSO₄), and concentrate E->F G Purify by column chromatography F->G H Final Product: 5-Isopropyl-biphenyl-2-ol derivative G->H Characterize Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

General Protocol: Synthesis of 5-Isopropyl-biphenyl-2-ol Derivatives

This is a representative protocol based on established methods for the coupling of bromophenols.[4] Optimization of catalyst, base, and temperature may be required for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Phosphine Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat with stirring to the target temperature (typically 100-150 °C) for 30-60 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Core Application III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for coupling aryl halides with a wide range of primary and secondary amines. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules.

Mechanistic Insight & Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference lies in the transmetalation step, which is replaced by amine coordination and deprotonation. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Expert Consideration: The choice of phosphine ligand is absolutely critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging, and to stabilize the active catalytic species. As with the Suzuki coupling, the ortho-hydroxyl group can interfere. Protection of the hydroxyl group is a common strategy to prevent side reactions and improve yields. If the unprotected phenol is used, the base will deprotonate both the amine and the phenol, requiring the use of additional equivalents of base.

General Protocol: Synthesis of N-Aryl-2-amino-4-isopropylphenols

This is a general protocol that should be optimized for specific amine coupling partners.

Materials:

  • This compound (or its O-protected derivative) (1.0 equiv.)

  • Primary or Secondary Amine (1.2 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base, followed by this compound.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Finally, add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.

  • Wash the combined organic filtrates with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Dherbassy, Q. (2021). Generation of Aryl and Heteroaryl Magnesium and Zinc Reagents in Toluene by Br/Mg and I/Zn Exchange Reactions. (Doctoral dissertation, Ludwig-Maximilians-Universität München).
  • Blaisdell, T. P., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(27), 8712–8715.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Klingauf, M., & Opatz, T. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4359–4373.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Jain, A., & Sharma, R. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(7), 1250-1256.
  • Dar, A. A., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Acute Disease, 4(4), 267-277.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.

Sources

Application Notes & Protocols: 2-Bromo-5-isopropylphenol as a Versatile Synthon for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-isopropylphenol is a highly functionalized aromatic building block that serves as a strategic precursor in the synthesis of a diverse range of bioactive molecules. Its structure, featuring an aryl bromide, a hydroxyl group, and an isopropyl moiety, offers three distinct points for chemical modification. This guide provides an in-depth analysis of its application, focusing on key synthetic transformations such as palladium-catalyzed cross-coupling and copper-mediated etherification. We present detailed, field-proven protocols, mechanistic insights, and a discussion of its utility in creating novel analogs of naturally occurring phenols like carvacrol and its potential as a scaffold for cannabinoid-like structures. This document is intended for researchers and professionals in medicinal chemistry and drug development seeking to leverage this versatile synthon for constructing complex molecular architectures with therapeutic potential.

Introduction: The Strategic Value of this compound

This compound is an analog of the carvacrol/thymol scaffold, a core structure in a class of monoterpenoid phenols known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antibiotic properties[1]. The inherent bioactivity of this scaffold makes its derivatives prime candidates for drug discovery programs.

The true synthetic value of this compound lies in its orthogonal functional handles:

  • The Phenolic Hydroxyl (-OH): A nucleophilic center, readily undergoing O-alkylation (Williamson ether synthesis) or O-acylation to form ethers and esters. This modification is a classic strategy to tune the pharmacokinetic properties (e.g., solubility, metabolic stability) of a lead compound.[2][3]

  • The Aryl Bromide (-Br): An electrophilic site, perfectly poised for transition metal-catalyzed cross-coupling reactions. It enables the formation of new carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira, Heck) and carbon-heteroatom (e.g., Buchwald-Hartwig, Ullmann) bonds, allowing for the introduction of significant structural diversity.

  • The Isopropyl Group: A lipophilic moiety that can influence binding affinity and membrane permeability.

This multi-faceted reactivity allows for a modular approach to synthesis, enabling the systematic exploration of the chemical space around the core phenol structure to optimize biological activity.

Core Synthetic Strategies & Bioactive Applications

The strategic placement of the bromo and hydroxyl groups allows for selective and high-yielding transformations, making this compound a cornerstone for building libraries of novel compounds.

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful tool for creating biaryl structures from aryl halides.[4] In the context of drug discovery, the biaryl motif is a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors.[5] By coupling this compound with various aryl- or heteroarylboronic acids, researchers can rapidly generate libraries of compounds for screening.

Causality in Protocol Design: The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is critical. The base activates the boronic acid to form a more nucleophilic boronate species, which then enters the catalytic cycle via transmetalation to the palladium center. The ligand's role is to stabilize the palladium species and facilitate the oxidative addition and reductive elimination steps.

Suzuki_Coupling cluster_cycle Pd(0) Catalytic Cycle A This compound OxAdd Oxidative Addition A->OxAdd Ar-Br B Arylboronic Acid R-B(OH)₂ Transmetal Transmetalation B->Transmetal R-B(OH)₂ + Base Pd0 Pd(0)L₂ Pd0->OxAdd PdII_complex Ar-Pd(II)-Br(L)₂ OxAdd->PdII_complex PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R(L)₂ Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product 2-Aryl-5-isopropylphenol RedElim->Product Ar-R

Figure 1. Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming diaryl ethers.[6][7] While often requiring higher temperatures than palladium-catalyzed reactions, modern ligand-accelerated protocols have improved its scope and efficiency.[8] This reaction is particularly useful for synthesizing analogs of natural products that contain a diaryl ether linkage, a common feature in compounds with potent antioxidant and antibacterial activity.

Causality in Protocol Design: The reaction proceeds through a copper(I) intermediate. A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol partner, forming a phenoxide. This phenoxide then coordinates to the copper center, which subsequently undergoes a coupling reaction with the this compound. High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary reaction temperatures.[6]

Ullmann_Reaction Start_A This compound (Ar-Br) Process Reaction in High-Boiling Solvent (e.g., DMF, 120-160 °C) Start_A->Process Start_B Phenol Derivative (Ar'-OH) Start_B->Process Catalyst Cu(I) Catalyst + Ligand (optional) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Product Diaryl Ether Product (Ar-O-Ar') Process->Product

Figure 2. General workflow for the Ullmann Condensation to form diaryl ethers.
Application Spotlight: Synthesis of Novel Carvacrol-Based Antimicrobials

Derivatives of carvacrol have been extensively studied for their biological activities, including potent action against H. pylori and various cancer cell lines.[3][9][10] By using this compound as a starting material, chemists can access novel derivatives that are not easily made from carvacrol itself. For instance, Suzuki coupling can introduce aromatic substituents at the 2-position, a modification shown to significantly impact antimicrobial potency.[10]

Data Summary: Structure-Activity Relationship (SAR) Insights

The following table summarizes SAR trends observed in related carvacrol derivatives, which can guide the design of new molecules synthesized from this compound.

Modification Type Position of Modification Structural Change Impact on Antimicrobial Activity Reference
EtherificationPhenolic -OHAddition of benzyl groups with electron-withdrawing substituents (e.g., -CF₃, -NO₂)Increase in activity[3][10]
EtherificationPhenolic -OHAddition of simple alkyl chainsDecrease or no improvement in activity[3]
C-C CouplingPosition 2 (via bromo)Introduction of a second aryl ring (biaryl)Often leads to potent kinase inhibitors or compounds with unique bioactivity[4][5]
EsterificationPhenolic -OHFormation of coumarin-carvacrol hybridsSlight Increase in activity[3]
Future Outlook: A Building Block for Cannabinoid Analogs

The core structure of this compound bears a striking resemblance to olivetol, a key precursor in the synthesis of numerous cannabinoids, including cannabidiol (CBD).[11][12][13] The Friedel-Crafts-type reaction between a resorcinol (like olivetol) and a terpene (like p-menthadienol) is a cornerstone of CBD synthesis.[12] We propose that this compound could be used in a similar condensation to produce novel brominated cannabinoid analogs. The bromine atom would serve as a synthetic handle for further diversification (e.g., via Suzuki or Sonogashira coupling), opening the door to a new class of cannabinoid-based therapeutics.[14]

Detailed Experimental Protocols

These protocols are designed to be self-validating, providing clear steps, reagent stoichiometry, and expected outcomes. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-5-isopropylphenol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • Triphenylphosphine (PPh₃, 0.06 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Toluene, Ethanol, and Water (4:1:1 ratio)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 215 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and PPh₃ (15.7 mg, 0.06 mmol).

  • Add K₂CO₃ (345 mg, 2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (8 mL Toluene, 2 mL Ethanol, 2 mL Water) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the desired product as a pale yellow oil or solid.

Expected Outcome: Yields for this type of reaction typically range from 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Copper-Catalyzed Ullmann Condensation

Objective: To synthesize 2-phenoxy-5-isopropylphenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.5 eq)

  • Copper(I) Iodide (CuI, 0.2 eq)

  • L-Proline (0.4 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether, 1M HCl, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add CuI (38 mg, 0.2 mmol), L-Proline (46 mg, 0.4 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add this compound (215 mg, 1.0 mmol) and Phenol (141 mg, 1.5 mmol).

  • Evacuate the tube and backfill with an inert gas (Nitrogen or Argon).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 24 hours.

  • Cool the reaction to room temperature and pour it into 50 mL of 1M HCl(aq).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 2% to 15% ethyl acetate in hexanes) to afford the diaryl ether product.

Expected Outcome: Modern Ullmann protocols using amino acid ligands like L-proline typically provide yields in the 60-80% range. The product should be fully characterized by spectroscopic methods.

References

  • Moraes-Filho, M. O., et al. (2021). New carvacrol and thymol derivatives as potential insecticides: synthesis, biological activity, computational studies and nanoencapsulation. National Institutes of Health (NIH).
  • Giacomelli, C., et al. (2020). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. MDPI.
  • Talukdar, D., et al. (2022). Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. Molecules.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Giacomelli, C., et al. (2020). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. PubMed.
  • Khan, I., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Carvacrol Based Sulfonates. Hilaris Publisher.
  • Iannazzo, D., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Rahman, M. M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Lainer, L. Q., & Mandhane, P. J. (2023). Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use. Google Patents (US20230357177A1).
  • Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol. National Center for Biotechnology Information.
  • de Oliveira, G. A., et al. (2025). Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic-Like Properties and Memory Interactions. PubMed Central.
  • Cornia, M., et al. (2023). Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI.
  • ResearchGate. (2025). Synthetic Strategies for (−)‐Cannabidiol and Its Structural Analogs.

Sources

Application Notes and Protocols for the Coupling Reactions of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides an in-depth analysis of the reaction mechanisms and practical application of 2-Bromo-5-isopropylphenol in various palladium and copper-catalyzed cross-coupling reactions. As a versatile building block, this compound serves as a key intermediate in the synthesis of a wide array of complex organic molecules, including derivatives of thymol, which are of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon these methodologies. We will explore the nuances of Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Ullmann couplings, with a specific focus on the steric and electronic influence of the hydroxyl and isopropyl substituents. Detailed, field-proven protocols are provided, alongside troubleshooting guides and visualizations of reaction mechanisms to ensure scientific integrity and practical success.

Introduction: The Strategic Importance of this compound

This compound, a derivative of the naturally occurring monoterpenoid thymol, is a highly valuable synthetic intermediate. Its structure is strategically functionalized with a bromine atom ortho to a phenolic hydroxyl group and a meta-disposed isopropyl group. This unique arrangement of functionalities imparts a desirable combination of reactivity and selectivity, making it a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group, a key pharmacophore in many biologically active molecules, can modulate the electronic properties of the aromatic ring and participate in directing the regioselectivity of reactions. Furthermore, the bulky isopropyl group introduces steric hindrance that can be exploited to control the stereochemical outcome of certain transformations. The derivatives of thymol have shown a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

This guide will elucidate the mechanistic underpinnings of the most pertinent coupling reactions for this substrate and provide robust protocols to facilitate its successful application in the laboratory.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecular architectures under relatively mild conditions. The general catalytic cycle for many of these reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, involves a sequence of fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

The Central Catalytic Cycle

The journey of a palladium catalyst through a typical cross-coupling reaction is a cyclical process, as illustrated below. The active catalyst is a low-valent palladium(0) species, which initiates the cycle.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition + R-X R-Pd(II)(X)Ln R-Pd(II)(X)Ln Oxidative Addition->R-Pd(II)(X)Ln Transmetalation / Insertion Transmetalation / Insertion R-Pd(II)(X)Ln->Transmetalation / Insertion + R'-M R-Pd(II)(R')Ln R-Pd(II)(R')Ln Transmetalation / Insertion->R-Pd(II)(R')Ln Reductive Elimination Reductive Elimination R-Pd(II)(R')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln + R-R'

[Image of the Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a 2-aryl-5-isopropylphenol]

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterRecommended ConditionCausality and Field-Proven Insights
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)These are common and reliable palladium(II) and palladium(0) precursors, respectively. Pd(OAc)₂ requires in situ reduction, which is often facilitated by the phosphine ligand.
Ligand SPhos or XPhos (2-4 mol%)Bulky biarylphosphine ligands are essential to overcome the steric hindrance from the isopropyl and hydroxyl groups and to promote the rate-limiting oxidative addition and reductive elimination steps.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)A moderately strong base is required to activate the boronic acid for transmetalation. [5]These bases are generally well-tolerated by the phenolic hydroxyl group.
Solvent Toluene/Water (10:1) or Dioxane/Water (10:1)A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base. [6]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with a sterically hindered substrate.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium source and the ligand to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins. [7]For this compound, this reaction enables the synthesis of stilbene-like derivatives.

Reaction Scheme:

Mechanistic Considerations for this compound:

The electronic properties of the aryl bromide play a role in the Heck reaction; electron-rich systems like this compound may react slower than electron-poor counterparts. [7]The steric hindrance from the ortho-hydroxyl and isopropyl groups can influence the regioselectivity of the alkene insertion.

Heck Reaction Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Alkene_Coordination Alkene Coordination ArPd(II)(Br)L2->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta-Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta-Hydride_Elimination Beta-Hydride_Elimination->Pd(0)L2 + Product + HBr

Figure 3: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of this compound with Styrene

ParameterRecommended ConditionCausality and Field-Proven Insights
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and effective palladium(II) precursor.
Ligand P(o-tol)₃ or a Buchwald-type ligand (2-10 mol%)The choice of ligand is crucial to stabilize the palladium catalyst and promote the desired reactivity.
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)An organic or inorganic base is required to neutralize the HBr generated during the reaction.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used to facilitate the dissolution of the reactants and the palladium catalyst.
Temperature 100-140 °CHigher temperatures are generally necessary to achieve good conversion in Heck reactions. [8]

Step-by-Step Methodology:

  • In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), the palladium source, and the ligand.

  • Add the anhydrous solvent and the base.

  • Seal the tube and heat the mixture to the specified temperature with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of arylamines, a common motif in pharmaceuticals. [9]This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Reaction Scheme:

Mechanistic Considerations for this compound:

The ortho-hydroxyl group can potentially interfere with the reaction by coordinating to the palladium catalyst or reacting with the strong base typically used. Careful selection of the base and ligand is crucial to mitigate these side reactions. [10]

Buchwald-Hartwig Amination Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination + Deprotonation ArPd(II)(Br)L2->Amine_Coordination ArPd(II)(NR2)L2 ArPd(II)(NR2)L2 Amine_Coordination->ArPd(II)(NR2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterRecommended ConditionCausality and Field-Proven Insights
Palladium Source Pd₂(dba)₃ (1-2 mol%)A common and effective palladium(0) precatalyst.
Ligand Xantphos or a Josiphos-type ligand (2-4 mol%)Bidentate ligands are often preferred to prevent catalyst decomposition and promote efficient coupling. [9]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equivalents)A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can be critical to avoid side reactions with the hydroxyl group.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CModerate heating is typically required to achieve a good reaction rate.

Step-by-Step Methodology:

  • To a glovebox, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add this compound and morpholine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat with stirring for the required time.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. [11]This reaction provides access to a variety of functionalized alkynes derived from this compound.

Reaction Scheme:

Mechanistic Considerations for this compound:

The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. For sterically hindered substrates like this compound, the choice of ligand is crucial to promote the oxidative addition step. [12]Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. [12]

Sonogashira Coupling Mechanism cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination + Deprotonation Cu(I)X->Alkyne_Coordination Cu(I)-Acetylide Cu(I)-Acetylide Alkyne_Coordination->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation

Figure 5: Catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

ParameterRecommended ConditionCausality and Field-Proven Insights
Palladium Source Pd(PPh₃)₂Cl₂ (1-3 mol%)A common and effective palladium(II) catalyst for Sonogashira couplings.
Copper Source CuI (2-5 mol%)Acts as a co-catalyst to form the copper acetylide intermediate.
Ligand PPh₃ (2-6 mol%)Triphenylphosphine is a standard ligand for this reaction.
Base Et₃N or i-Pr₂NH (2-3 equivalents)An amine base is used to deprotonate the terminal alkyne and neutralize the HBr formed.
Solvent THF or DMFAnhydrous polar apcotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction is often run at or slightly above room temperature.

Step-by-Step Methodology:

  • To a degassed solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the ligand.

  • Add the amine base and stir the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Copper-Catalyzed Ullmann Coupling: An Alternative for Diaryl Ether Synthesis

The Ullmann coupling is a classical copper-catalyzed reaction for the formation of diaryl ethers. While palladium-catalyzed methods are often preferred, the Ullmann reaction can be a valuable alternative, especially for certain substrates. [13] Reaction Scheme:

Mechanistic Considerations for this compound:

The traditional Ullmann reaction requires harsh conditions (high temperatures and stoichiometric copper). However, modern protocols utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions. For electron-rich phenols, the choice of ligand is critical for achieving good yields. [14][15]

Ullmann Coupling Workflow Reactants This compound + Phenol Reaction Heating Reactants->Reaction Catalyst_System Cu(I) Catalyst + Ligand + Base Catalyst_System->Reaction Product Diaryl Ether Reaction->Product

Figure 6: General workflow for a ligand-promoted Ullmann diaryl ether synthesis.

Protocol: Ullmann Diaryl Ether Synthesis of this compound with 4-Methoxyphenol

ParameterRecommended ConditionCausality and Field-Proven Insights
Copper Source CuI (5-10 mol%)A common and effective copper(I) source.
Ligand 1,10-Phenanthroline or N,N-dimethylglycine (10-20 mol%)These ligands can accelerate the reaction and allow for lower reaction temperatures. [16]
Base K₂CO₃ or Cs₂CO₃ (2.0 equivalents)A strong base is needed to deprotonate the phenol.
Solvent Pyridine or DMFHigh-boiling polar solvents are typically used.
Temperature 120-160 °CElevated temperatures are generally required for Ullmann couplings.

Step-by-Step Methodology:

  • In a sealed tube, combine this compound (1.0 equiv.), 4-methoxyphenol (1.2 equiv.), CuI, the ligand, and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid, water, and brine.

  • Dry the organic layer and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a diverse range of complex organic molecules. The palladium- and copper-catalyzed coupling reactions discussed in this guide provide efficient and reliable methods for the formation of new carbon-carbon and carbon-heteroatom bonds. By understanding the underlying reaction mechanisms and the influence of the substrate's electronic and steric properties, researchers can effectively troubleshoot and optimize these transformations for their specific synthetic targets. The continued development of more active and selective catalysts and ligands will undoubtedly further expand the utility of this compound in the fields of drug discovery and materials science.

References

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. (URL not provided)
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (URL not provided)
  • The Heck coupling reactions of aryl bromides with styrene - ResearchG
  • Technical Support Center: Optimizing Ligand Selection for Ullmann Coupling of Electron-Rich Phenols - Benchchem. (URL not provided)
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL not provided)
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature - TCI Chemicals. (URL not provided)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL not provided)
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL not provided)
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchG
  • Sonogashira Coupling - Chemistry LibreTexts. (URL not provided)
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL not provided)
  • Ullmann coupling-An overview - OperaChem. (URL not provided)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not provided)
  • Ullmann ether synthesis - ResearchG
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid - Benchchem. (URL not provided)
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - ark
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL not provided)
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])
  • Buchwald–Hartwig amin
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. (URL not provided)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene - Benchchem. (URL not provided)
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid - Benchchem. (URL not provided)
  • Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (URL not provided)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL not provided)
  • The recent development of thymol derivative as a promising pharmacological scaffold. (URL not provided)
  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchG
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. (URL not provided)
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. (URL not provided)
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (URL not provided)
  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PubMed Central. (URL: [Link])
  • Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene - Benchchem. (URL not provided)
  • Application Notes and Protocols for the Heck Reaction with 2-Butyl-5-iodofuran - Benchchem. (URL not provided)
  • Anticancer activity of thymol: A literature-based review and docking study with Emphasis on its anticancer mechanisms - PubMed. (URL: [Link])
  • Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene - Benchchem. (URL not provided)
  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development | Semantic Scholar. (URL: [Link])
  • Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL not provided)

Sources

Scale-up synthesis of 2-Bromo-5-isopropylphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of 2-Bromo-5-isopropylphenol and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound and its subsequent derivatization. Halogenated phenols are crucial synthons in the fine chemical, pharmaceutical, and agrochemical industries, valued for their versatility as building blocks in complex molecular architectures.[1] The introduction of a bromine atom ortho to the hydroxyl group and a meta-isopropyl group creates a unique steric and electronic environment, enabling a wide array of subsequent chemical modifications.[1] This document is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, process safety, purification strategies, and analytical validation essential for transitioning from laboratory-scale experiments to pilot-plant and industrial production.

Strategic Overview: The Importance of this compound

This compound is a key intermediate whose value lies in its dual reactivity. The phenolic hydroxyl group serves as a nucleophile or can be readily converted into ethers and esters, while the carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[2] The isopropyl group, being electron-donating and sterically bulky, influences the regioselectivity of further reactions on the aromatic ring.[1]

Scaling the synthesis of this molecule and its derivatives presents several challenges common to electrophilic aromatic bromination:

  • Regioselectivity: Controlling the position of bromination (ortho vs. para) is paramount to avoid isomeric impurities that are often difficult to separate.[3][4]

  • Polysubstitution: The strong activating effect of the hydroxyl group can lead to the formation of di- or tri-brominated byproducts.[4]

  • Safety and Handling: The use of elemental bromine, a highly corrosive, toxic, and volatile liquid, necessitates stringent safety protocols and engineering controls.[5][6][7][8] The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and toxic.[8]

  • Purification: Achieving high purity on a large scale requires robust and scalable purification methods beyond simple laboratory column chromatography.[9]

This guide addresses these challenges by outlining rational experimental design and best practices for a safe, efficient, and reproducible scale-up process.

Synthesis of the Core Intermediate: this compound

The most direct route to this compound is the electrophilic bromination of 3-isopropylphenol. The choice of brominating agent and solvent system is critical for controlling the reaction's outcome.

Selection of Brominating Agent: A Balance of Reactivity and Safety
Brominating AgentAdvantagesDisadvantages & Scale-Up Considerations
Elemental Bromine (Br₂) High reactivity, cost-effective.Highly toxic, corrosive, and volatile.[7][8] Requires specialized handling equipment (e.g., Teflon-lined pumps, glass reactors).[10] Generates HBr gas.[11] High potential for exotherms and polysubstitution if not controlled.[12]
N-Bromosuccinimide (NBS) Solid, easier and safer to handle than Br₂.[8] Generally provides better selectivity and milder reaction conditions.Higher cost. Can be hazardous with certain solvents (e.g., DMF, 2-MeTHF) at elevated temperatures.[7][13] Solids handling can be challenging on a large scale.[7]
In-situ Generation (e.g., HBr/Oxidant) Avoids storage and handling of bulk Br₂.[12] Enhanced safety profile.May introduce additional reagents and byproducts into the reaction stream. Reaction kinetics can be more complex.

For scale-up, while Br₂ is often the industrial choice due to cost, NBS offers a significantly better safety profile for pilot-scale operations . Continuous flow processes that generate Br₂ in-situ are an advanced alternative that minimizes hazards by keeping the inventory of free bromine low at any given time.[12][14]

The Critical Role of Solvent and Temperature

The solvent not only facilitates the reaction but also plays a crucial role in directing the regioselectivity. The hydroxyl group is an ortho-, para-director.

  • Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): These solvents generally favor the formation of the para-brominated product, as the ortho positions are sterically hindered.[4][9]

  • Polar/Protic Solvents (e.g., Acetic Acid): These solvents can influence the electronic distribution and may lead to different isomer ratios.[11]

  • Solvent-Directed Ortho-Bromination: Some solvent systems can promote ortho-bromination through hydrogen bonding interactions that bring the brominating agent closer to the ortho position. For instance, using NBS in toluene can favor ortho-bromination of certain phenols.[15]

Temperature control is non-negotiable. Bromination is highly exothermic. Reactions are typically initiated at low temperatures (0–5 °C) with controlled, slow addition of the brominating agent to dissipate heat effectively and prevent runaway reactions.[4][16]

Logical Workflow for Bromination Strategy

Bromination_Strategy start Define Scale and Safety Constraints q1 Is handling liquid Br₂ feasible? start->q1 use_br2 Use Elemental Bromine (Br₂) - Solvent: DCM or Acetic Acid - Temp: 0-5°C - Slow addition is critical q1->use_br2 Yes use_nbs Use N-Bromosuccinimide (NBS) - Safer solid reagent - Solvent: Acetonitrile or DCM q1->use_nbs No q2 Desired Regioselectivity? use_br2->q2 use_nbs->q2 para_select Para-Bromination Favored - Use non-polar solvent (e.g., CS₂) - Steric hindrance directs para q2->para_select Para ortho_select Ortho-Bromination Required - Use ortho-directing solvent system - May require catalyst q2->ortho_select Ortho workup Reaction Work-up 1. Quench with Na₂S₂O₃/NaHSO₃ 2. Neutralize with base (e.g., NaHCO₃) 3. Aqueous Extraction para_select->workup ortho_select->workup purify Purification - Vacuum Distillation or - Recrystallization workup->purify

Caption: Decision workflow for selecting a bromination strategy.

Detailed Protocol: Scale-Up Synthesis of this compound

This protocol details a robust method using N-Bromosuccinimide (NBS), which is recommended for its enhanced safety profile during scale-up.

Materials and Equipment
ReagentsQuantity (1.0 mol scale)Molar Mass ( g/mol )Notes
3-Isopropylphenol136.2 g (1.0 mol)136.19Starting material. Ensure >98% purity.
N-Bromosuccinimide (NBS)186.9 g (1.05 mol)177.98Use a slight excess to ensure full conversion.
Dichloromethane (DCM)1.5 L84.93Anhydrous grade.
Sodium Thiosulfate (Na₂S₂O₃)~10% aqueous solution158.11For quenching.
Saturated Sodium Bicarbonate (NaHCO₃)~1 L84.01For neutralization.
Brine (Saturated NaCl)~500 mL58.44For washing.
Anhydrous Magnesium Sulfate (MgSO₄)~50 g120.37Drying agent.

Equipment: 5 L jacketed glass reactor with overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution to trap evolved HBr.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system under an inert nitrogen atmosphere. Ensure the scrubber is operational.

  • Charge Reagents: Charge the reactor with 3-isopropylphenol (136.2 g) and dichloromethane (1.0 L).

  • Cooling: Start the stirrer and cool the reactor contents to 0–5 °C using a circulating chiller.

  • NBS Solution: In a separate flask, dissolve N-Bromosuccinimide (186.9 g) in dichloromethane (500 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

  • Controlled Addition: Transfer the NBS solution to the dropping funnel. Add the NBS solution dropwise to the reactor over 2–3 hours, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to manage the reaction exotherm and prevent runaway conditions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 10–15 °C. Slowly add 10% aqueous sodium thiosulfate solution (~500 mL) with vigorous stirring until the orange/yellow color of any residual bromine disappears. Causality: This step safely neutralizes any unreacted NBS or free bromine.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize HBr, followed by brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product (a dark oil) should be purified by vacuum distillation to yield this compound as a pale yellow oil.

ParameterTarget ValueJustification
Reaction Temperature 0–10 °CControls exotherm, improves selectivity.
Addition Time 2–3 hoursPrevents temperature spikes and ensures steady reaction rate.
Expected Yield 75–85%Typical yield for this regioselective bromination.
Purity (Post-Distillation) >98% (by HPLC)Required for subsequent derivatization steps.

Synthesis of this compound Derivatives

The synthesized phenol is a versatile platform for creating a library of derivatives.

Ether Synthesis via Williamson Etherification

This reaction forms an ether by reacting the phenoxide with an alkyl halide.[17]

Protocol: Synthesis of 1-Bromo-4-isopropoxy-2-isopropylbenzene

  • Setup: In the 5 L reactor, dissolve this compound (215.1 g, 1.0 mol) in acetonitrile (2.0 L).

  • Add Base: Add anhydrous potassium carbonate (207.3 g, 1.5 mol) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

  • Add Alkyl Halide: Add 2-bromopropane (isopropyl bromide) (147.6 g, 1.2 mol).

  • Reaction: Heat the mixture to reflux (around 80-85 °C) and maintain for 8-12 hours, monitoring by TLC/HPLC.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by vacuum distillation.

Ester Synthesis

Esterification is readily achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[18][19][20]

Protocol: Synthesis of 2-Bromo-5-isopropylphenyl Acetate

  • Setup: In the 5 L reactor, dissolve this compound (215.1 g, 1.0 mol) in dichloromethane (2.0 L).

  • Add Base: Add triethylamine (121.4 g, 1.2 mol). Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated from the acyl chloride.

  • Cooling: Cool the mixture to 0–5 °C.

  • Add Acyl Chloride: Slowly add acetyl chloride (86.3 g, 1.1 mol) dropwise, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours until completion (monitored by TLC/HPLC).

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the crude ester.

  • Purification: The product can often be obtained in high purity after work-up. If necessary, purify by vacuum distillation or recrystallization.

Process Safety and Hazard Management

Scaling up bromination reactions demands an uncompromising commitment to safety.

  • Chemical Hazards: Bromine is extremely corrosive to skin, eyes, and the respiratory tract.[5][10][21] HBr gas is also highly corrosive and toxic upon inhalation.[8] Always handle these chemicals in a well-ventilated fume hood or a closed reactor system.[10][22]

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, heavy-duty chemically resistant gloves (e.g., nitrile or neoprene), and a lab coat.[10][21][22] For handling large quantities of bromine, respiratory protection may be required.[21]

  • Spill Management: An emergency spill kit containing a neutralizing agent like 5-10% aqueous sodium thiosulfate must be readily available.[21][22]

  • Thermal Runaway: The primary operational risk is a thermal runaway. Ensure robust cooling capacity, continuous temperature monitoring, and a well-defined emergency shutdown procedure.

Safety_Workflow start Start of Process check_ppe Verify Full PPE is Worn (Goggles, Face Shield, Gloves, Coat) start->check_ppe check_hood Ensure Fume Hood/Scrubber is Operational check_ppe->check_hood temp_monitor Monitor Internal Temperature Continuously check_hood->temp_monitor temp_excursion Temperature > 15°C during addition? temp_monitor->temp_excursion action_stop STOP ADDITION IMMEDIATELY Increase Cooling temp_excursion->action_stop Yes proceed Proceed with Reaction temp_excursion->proceed No action_stop->temp_monitor action_resume Resume Slow Addition Once T < 10°C spill Chemical Spill Occurs spill_action Evacuate Area Neutralize with Sodium Thiosulfate Follow Site Emergency Protocol spill->spill_action

Caption: Critical safety monitoring and response workflow.

Analytical Quality Control

Rigorous analytical control is essential to validate product identity and purity.

AnalysisPurposeTypical Results for this compound
HPLC Purity assessment, quantification of impurities.Retention time dependent on column/method; Purity >98%.[23]
¹H NMR Structural confirmation.Chemical shifts (δ) for aromatic protons, isopropyl CH and CH₃, and phenolic OH.
¹³C NMR Structural confirmation (carbon backbone).Distinct signals for all 9 carbon atoms.
Mass Spec (MS) Molecular weight verification.[M]+ peak at m/z ~214 and 216 (characteristic bromine isotope pattern).

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
  • TATA Chemical Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • Dolly Corporation. (2025, November 14). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • ResearchGate. (2025, August 5). Synthesis of halogenated derivatives of thymol and their antimicrobial activities | Request PDF.
  • Al-Fahd, A. J., et al. (n.d.). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. PubMed Central.
  • Scientific Update. (2024, February 19). A Dangerous Bromance.
  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • Brainly.com. (2023, December 21). Describe and discuss the toxicity and hazards of different bromination reagents.
  • Maccarone, E., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. PMC - NIH.
  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Study of Thymol Derivatives.
  • ChemRxiv. (2025, April 9). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Moroccan Journal of Chemistry. (n.d.). Synthesis of some Thymol derivatives for enhanced antibacterial activity.
  • ResearchGate. (n.d.). Optimization for the bromination step.
  • YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • ACS Omega. (2021, July 11). Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements.
  • ChemistryViews. (2019, July 3). Regioselective Synthesis of Brominated Phenols.
  • CK-12 Foundation. (n.d.). How to make bromophenol from phenol?.
  • ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
  • ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • ChemBK. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether.
  • NIH. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds.
  • NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds.
  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol.
  • ResearchGate. (n.d.). Purification and Characterization of Bromocresol Purple for Spectrophotometric Seawater Alkalinity Titrations.
  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone.
  • PubMed. (n.d.). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides.

Sources

Application Note: A Detailed Protocol for Monitoring Reactions of 2-Bromo-5-isopropylphenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the monitoring of chemical reactions involving 2-Bromo-5-isopropylphenol using thin-layer chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. We will cover the selection of appropriate TLC conditions, sample preparation, visualization techniques, and the interpretation of chromatograms, with specific examples for common synthetic transformations of this compound.

Introduction: The Critical Role of TLC in Monitoring this compound Reactions

This compound is a valuable substituted phenol intermediate in organic synthesis, featuring a unique combination of a reactive bromine atom, a hydroxyl group, and a sterically influencing isopropyl group.[1][2] These functionalities allow for a diverse range of transformations, including nucleophilic substitution at the bromine, electrophilic aromatic substitution on the ring, and reactions involving the phenolic hydroxyl group.

Thin-layer chromatography (TLC) is an indispensable technique for the real-time monitoring of these reactions.[3][4] Its simplicity, speed, and low cost allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the appearance of products.[5][6][7][8] For this compound, with a molecular weight of 215.09 g/mol and a predicted pKa of 8.49, its polarity and potential for hydrogen bonding are key considerations in developing an effective TLC method.[2][9][10][11]

This guide will provide not just a set of instructions, but a framework for logical method development and troubleshooting, empowering the user to adapt and optimize the protocol for their specific reaction.

Foundational Principles: Designing a TLC System for this compound

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (a solvent or solvent mixture). The choice of the mobile phase is therefore critical for achieving good separation.

The Stationary Phase: Silica Gel

For most applications involving this compound and its derivatives, standard silica gel 60 F254 plates are the stationary phase of choice. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light.[5][12] Given the aromatic nature of this compound, it is expected to be UV-active.

The Mobile Phase: A Systematic Approach to Solvent Selection

The polarity of the mobile phase is the primary variable to adjust for optimal separation. A common and effective starting point for aromatic compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent. For this compound, a hexane/ethyl acetate solvent system is an excellent choice.[13]

  • To begin: Start with a 4:1 mixture of hexane:ethyl acetate. This relatively non-polar mobile phase will likely result in a low to moderate retention factor (Rf) for the starting material.

  • Optimization: The goal is to achieve an Rf value for the starting material of approximately 0.2-0.4. This allows for clear separation from both less polar products (which will have higher Rf values) and more polar byproducts or unreacted starting material (which will have lower Rf values).

    • If the initial spot remains too close to the baseline (low Rf), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 3:1 or 2:1 hexane:ethyl acetate).

    • If the initial spot moves too close to the solvent front (high Rf), decrease the polarity by increasing the proportion of hexane (e.g., 9:1 hexane:ethyl acetate).

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for monitoring a generic reaction of this compound.

Materials
  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Reaction mixture containing this compound

  • Reference standard of this compound

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Visualization reagents (see section 3.5)

  • UV lamp (254 nm)

  • Heat gun

Preparation of the TLC Plate and Chamber
  • Prepare the Chamber: Pour the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a vapor-rich environment, leading to more consistent and reproducible chromatograms.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three lanes on the baseline for spotting: a reference lane for the starting material (SM), a co-spot lane (C), and a reaction mixture lane (RXN).

Spotting the TLC Plate
  • Prepare Samples:

    • Reference (SM): Dissolve a small amount of pure this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture (RXN): Take a small aliquot of the reaction mixture using a capillary tube. If the reaction solvent is high-boiling (e.g., DMF, DMSO), it is advisable to perform a micro-workup by diluting the aliquot with a more volatile solvent (e.g., ethyl acetate) and washing with water to remove the high-boiling solvent, which can interfere with the TLC development.[14]

  • Spotting:

    • Using a clean capillary tube, touch the tip to the reference solution and then gently and briefly touch it to the "SM" lane on the baseline. The spot should be small and concentrated (1-2 mm in diameter).

    • Spot the reaction mixture in the "RXN" lane in the same manner.

    • For the "C" lane, first spot the reference material and then, on top of the same spot, apply the reaction mixture. This co-spot is crucial for confirming the identity of the starting material in the reaction mixture.

Developing the Chromatogram
  • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.

  • Close the lid and allow the solvent to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization Techniques

A multi-step visualization process is recommended to obtain the most information from the chromatogram.

  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp at 254 nm.[12][15]

    • Aromatic compounds like this compound and many of its derivatives will appear as dark spots against the fluorescent green background.

    • Gently circle the visible spots with a pencil.

  • Chemical Staining (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.[16][17]

      • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

      • Procedure: Briefly dip the UV-visualized plate into the stain solution and then gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.

    • Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols.[15][16]

      • Preparation: A 1% solution of FeCl₃ in 50% aqueous methanol.

      • Procedure: Dip the plate into the stain. Phenols will typically produce a distinct color (often blue, green, or purple). This is particularly useful for confirming the presence of any unreacted starting material or other phenolic byproducts.

Interpretation of TLC Results

The retention factor (Rf) is a key parameter for identifying and comparing compounds. It is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

By comparing the Rf values and the appearance of the spots in the different lanes, you can effectively monitor the reaction's progress.

Example Scenarios:
  • Williamson Ether Synthesis: In the etherification of this compound with an alkyl halide, the product will be less polar than the starting material due to the conversion of the acidic hydroxyl group to an ether. Therefore, the product spot will have a higher Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has disappeared.

  • Suzuki Coupling: When this compound undergoes a Suzuki coupling with a boronic acid, the resulting biaryl product will likely have a different polarity and conjugation system. The progress can be monitored by the disappearance of the starting material and the appearance of a new spot for the product.[5][6][7][8] The relative polarities will depend on the nature of the coupled partner.

The following DOT script generates a workflow diagram for the TLC monitoring process.

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_development Development cluster_visualization Visualization & Analysis prep_chamber Prepare & Saturate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RXN) spot_sm->spot_rxn spot_co Co-spot (C) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate develop->dry uv_viz Visualize under UV Light (254 nm) dry->uv_viz stain Apply Chemical Stain (e.g., KMnO₄, FeCl₃) uv_viz->stain interpret Calculate Rf & Interpret Results stain->interpret

Caption: Workflow for monitoring reactions of this compound by TLC.

Hypothetical TLC Data for a Williamson Ether Synthesis

The table below presents hypothetical data for the TLC monitoring of the reaction between this compound and benzyl bromide to form the corresponding ether.

CompoundStructureExpected PolarityHypothetical Rf (4:1 Hexane:EtOAc)Visualization
This compound (SM) More Polar0.30UV active, FeCl₃ positive
Benzyl Ether Product Less Polar0.65UV active, FeCl₃ negative
Benzyl Bromide Less Polar0.75UV active

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Streaking of spots - Sample is too concentrated.- Compound is degrading on the silica plate.[13]- Dilute the sample before spotting.- Add a small amount of acetic acid to the mobile phase if the compound is acidic.
Spots are too high or too low - Mobile phase is too polar or not polar enough.[18]- Adjust the ratio of hexane to ethyl acetate as described in section 2.2.
No spots are visible - Sample is too dilute.- Compound is not UV active and the stain is inappropriate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a more universal stain like potassium permanganate.
Spots are not round - The TLC plate was not placed vertically in the chamber.- The initial spot was too large.- Ensure the plate is straight in the chamber.- Apply the sample in smaller, more concentrated spots.

Conclusion

This application note provides a robust and detailed protocol for monitoring reactions involving this compound using thin-layer chromatography. By understanding the principles of solvent selection, proper technique, and appropriate visualization methods, researchers can effectively track the progress of their syntheses, leading to improved reaction outcomes and more efficient workflows. The methodologies described herein are designed to be adaptable, providing a solid foundation for the development of specific TLC protocols for a wide range of reactions involving this versatile building block.

References

  • ChemSynthesis. (n.d.). Williamson ether synthesis.
  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • The Williamson Ether Synthesis. (n.d.).
  • McMaster University. (n.d.). Stains for Developing TLC Plates.
  • Bitesize Bio. (2021, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography.
  • Javaherian, M., & Amani, A. M. (2015). An efficient tandem synthesis of alkyl aryl ethers, including valuable building blocks of dialdehyde and dinitro groups under microwave irradiation and solvent free conditions on potassium carbonate as a mild solid base. Organic Chemistry Research, 1(1), 1-10.
  • ResearchGate. (2015, September 7). How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?
  • Waksmundzka-Hajnos, M., & Kowalska, T. (2008). Detection and Visualization Methods Used in Thin-Layer Chromatography.
  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC.
  • LookChem. (n.d.). This compound.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • ResearchGate. (2002, May). Bromination of Phenols by Means of Bromide-Bromate Solution.
  • YouTube. (2020, June 24). Thin-Layer Chromatography (TLC).
  • Save My Exams. (2023, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Khan Academy. (n.d.). Thin-layer chromatography (TLC).
  • Khan Academy. (n.d.). Bromination of Phenols.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent.
  • Clark, J. (n.d.). ring reactions of phenol. Chemguide.
  • ChemBK. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol.
  • C. Alcaide, B., Almendros, P., & Luna, A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14339-14383.
  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography).
  • PubChem. (n.d.). 3-Bromo-5-isopropylphenol.

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-5-isopropylphenol in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-5-isopropylphenol as a key intermediate in the development of advanced agrochemicals. We present a detailed protocol for the synthesis of a representative N-alkoxy-N-substituted-2-(2-bromo-5-isopropylphenoxy)acetamide, a class of compounds with potential fungicidal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Substituted Phenols in Agrochemical Design

The pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of organic chemistry, halogenated and alkyl-substituted phenols have emerged as exceptionally versatile building blocks. This compound, in particular, offers a unique combination of steric and electronic properties that make it a valuable precursor for a range of bioactive molecules.

The strategic placement of the bromine atom at the ortho position to the hydroxyl group provides a reactive handle for nucleophilic substitution and cross-coupling reactions. The isopropyl group at the meta position, with its electron-donating nature, can influence the reactivity of the aromatic ring and impart favorable physicochemical properties, such as increased lipophilicity, to the final product. This can enhance the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens.

This guide will delineate the synthesis of this compound and its subsequent elaboration into a more complex acetamide derivative, illustrating a common pathway in the discovery of new agrochemical entities.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 3-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-director. The bulky isopropyl group can sterically hinder the para-position to some extent, favoring bromination at the ortho-position.

Protocol 2.1: Bromination of 3-Isopropylphenol

Objective: To synthesize this compound from 3-isopropylphenol.

Materials:

  • 3-Isopropylphenol

  • Dichloromethane (DCM)

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-isopropylphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the red-orange color of the excess bromine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure product.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 3-Isopropylphenol
Key Reagent Bromine (Br₂)
Solvent Dichloromethane (DCM)
Reaction Temperature 0°C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 75-85%
Purity >98% after chromatography

Elaboration into a Potential Fungicide: Synthesis of an N-alkoxy-N-substituted-2-(2-bromo-5-isopropylphenoxy)acetamide

The phenoxyacetic acid moiety is a common feature in a variety of herbicides and fungicides. The following protocols describe a two-step sequence to synthesize a representative fungicidal candidate from this compound.

Williamson Ether Synthesis: A Gateway to Phenoxyacetates

The Williamson ether synthesis is a robust and widely used method for forming ethers. In this step, the phenoxide anion of this compound acts as a nucleophile, displacing a halide from an α-haloester.[1]

Protocol 3.1.1: Synthesis of Ethyl 2-(2-bromo-5-isopropylphenoxy)acetate

Objective: To synthesize the intermediate ethyl 2-(2-bromo-5-isopropylphenoxy)acetate.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl bromoacetate

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with acetone and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2-(2-bromo-5-isopropylphenoxy)acetate. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Amidation: Formation of the Final Product

The final step involves the amidation of the ester intermediate to form the desired N-alkoxy-N-substituted acetamide. This can be achieved through direct aminolysis or via hydrolysis to the carboxylic acid followed by amide coupling. The direct aminolysis is presented here for efficiency.

Protocol 3.2.1: Synthesis of 2-(2-bromo-5-isopropylphenoxy)-N-ethyl-N-methoxyacetamide

Objective: To synthesize the final target compound.

Materials:

  • Ethyl 2-(2-bromo-5-isopropylphenoxy)acetate

  • N-ethyl-O-methylhydroxylamine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve N-ethyl-O-methylhydroxylamine hydrochloride (1.5 equivalents) in anhydrous methanol.

  • Carefully add sodium methoxide (1.5 equivalents) to the solution and stir for 20 minutes to generate the free amine.

  • Add a solution of ethyl 2-(2-bromo-5-isopropylphenoxy)acetate (1 equivalent) in anhydrous methanol to the flask.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(2-bromo-5-isopropylphenoxy)-N-ethyl-N-methoxyacetamide.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of the target agrochemical compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Synthesis of Intermediate cluster_2 Final Product Synthesis 3-Isopropylphenol 3-Isopropylphenol Bromination Bromination 3-Isopropylphenol->Bromination Br₂, DCM This compound This compound Bromination->this compound Intermediate_Phenol This compound Williamson_Ether_Synthesis Williamson Ether Synthesis Intermediate_Phenol->Williamson_Ether_Synthesis Ethyl bromoacetate, K₂CO₃, Acetone Phenoxyacetate_Ester Ethyl 2-(2-bromo-5-isopropylphenoxy)acetate Williamson_Ether_Synthesis->Phenoxyacetate_Ester Ester_Intermediate Ethyl 2-(2-bromo-5-isopropylphenoxy)acetate Amidation Amidation Ester_Intermediate->Amidation N-ethyl-O-methylhydroxylamine, NaOMe, Methanol Final_Product Target Fungicide Amidation->Final_Product

Sources

Protecting Group Strategies for 2-Bromo-5-isopropylphenol: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of protecting group strategies for the phenolic hydroxyl moiety of 2-Bromo-5-isopropylphenol, a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] The unique substitution pattern—a bromine atom ortho to the hydroxyl group and a sterically demanding isopropyl group meta—presents specific challenges that dictate the optimal choice of protecting group. This document outlines strategic considerations, presents detailed, field-tested protocols for the installation and cleavage of recommended protecting groups, and offers a comparative analysis to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Synthetic Challenge

This compound is a valuable building block due to its dual reactivity. The phenolic hydroxyl group can be derivatized into ethers and esters, while the carbon-bromine bond serves as a handle for transformations like palladium- and copper-catalyzed cross-coupling reactions.[2] However, the acidic nature of the phenol (pKa ≈ 10) and the nucleophilicity of the corresponding phenoxide interfere with a wide range of reactions, including those involving organometallics (e.g., Grignard, organolithium reagents), strong bases, and certain redox manipulations. Therefore, temporary masking, or "protection," of the hydroxyl group is a critical step in a multistep synthesis.

The selection of a suitable protecting group is not trivial and must account for the specific attributes of the this compound core:

  • Steric Hindrance: The ortho-bromo and meta-isopropyl groups create a sterically congested environment around the hydroxyl function, which can impede the installation of bulky protecting groups.

  • Electronic Effects: The electron-withdrawing bromine atom increases the acidity of the phenol, facilitating deprotonation, while the electron-donating isopropyl group influences the aromatic ring's overall reactivity.[1]

  • C-Br Bond Lability: The chosen protecting group and, more importantly, its cleavage conditions must be compatible with the aryl-bromide bond to avoid undesired hydrodebromination or other side reactions.

This guide will focus on three principal classes of protecting groups—silyl ethers, alkyl ethers, and esters—evaluating their applicability and providing robust protocols.

Strategic Considerations for Protecting Group Selection

The ideal protecting group should be easy to install and remove in high yield under mild, specific conditions that do not affect other functional groups in the molecule.[3][4] This concept, known as orthogonality, is paramount in complex synthesis.[5][6]

Decision Workflow for Protecting Group Selection

The following diagram illustrates a logical decision-making process for selecting an appropriate protecting group for this compound based on planned downstream reaction conditions.

G cluster_start cluster_conditions cluster_paths cluster_recommendations start Start: Need to protect This compound q1 Planned Downstream Reactions? start->q1 organometallics Organometallics (Grignard, R-Li) Strongly Basic Cond. q1->organometallics Yes acidic Acidic Conditions (e.g., mild acid hydrolysis) q1->acidic Yes redox Reductive Conditions (e.g., Hydrogenolysis) q1->redox Yes silyl Recommendation: Silyl Ethers (TBDMS, TIPS) Robust under basic/organometallic cond. Cleaved with F-. organometallics->silyl ester Recommendation: Esters (Acetate, Pivaloate) Stable to acid. Cleaved with base. acidic->ester silyl_ester Recommendation: Silyl Ethers or Esters (Avoid Benzyl Ethers) redox->silyl_ester

Caption: Decision tree for selecting a protecting group.

Recommended Protecting Groups and Protocols

Silyl Ethers: The Workhorse for Base-Stable Protection

Silyl ethers are among the most versatile protecting groups for alcohols and phenols due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride conditions, and selective removal.[7] For a sterically hindered phenol like this compound, bulkier silyl groups such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are recommended for their enhanced stability.[8]

Rationale: Silyl ethers are ideal when the subsequent synthetic steps involve organometallic reagents, strong bases (e.g., LDA, n-BuLi), or nucleophiles. Their cleavage with fluoride ions (e.g., TBAF) is highly specific and orthogonal to many other protecting groups.

Protocol 3.1.1: TBDMS Protection of this compound

This protocol is based on the widely used Corey procedure.[7][9]

  • Reaction:

    (this compound -> 2-Bromo-5-isopropyl-1-(tert-butyldimethylsilyloxy)benzene)

  • Materials:

    Reagent/Solvent M.W. Amount (mmol) Equiv. Mass/Volume
    This compound 215.09 10.0 1.0 2.15 g
    tert-Butyldimethylsilyl chloride (TBDMSCl) 150.72 12.0 1.2 1.81 g
    Imidazole 68.08 25.0 2.5 1.70 g

    | N,N-Dimethylformamide (DMF) | --- | --- | --- | 20 mL |

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.15 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).

    • Add anhydrous DMF (20 mL) and stir until all solids dissolve.

    • Add TBDMSCl (1.81 g, 12.0 mmol) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and diethyl ether (50 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected phenol as a colorless oil.

Protocol 3.1.2: Deprotection of TBDMS Ether

  • Reagents: Tetrabutylammonium fluoride (TBAF) is the standard reagent for fluoride-mediated silyl ether cleavage.[7][10]

  • Procedure:

    • Dissolve the TBDMS-protected phenol (10.0 mmol) in tetrahydrofuran (THF, 30 mL).

    • Add a 1.0 M solution of TBAF in THF (12.0 mL, 12.0 mmol, 1.2 equiv.).

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

Alkyl Ethers: For Robust, Long-Term Protection

Benzyl (Bn) ethers are a classic choice for protecting hydroxyl groups. They are stable to a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[11]

Rationale: The benzyl group is introduced under basic conditions via a Williamson ether synthesis.[11][12] It offers high stability but its removal requires careful consideration in the presence of an aryl bromide.

Protocol 3.2.1: Benzyl (Bn) Protection of this compound

  • Materials:

    Reagent/Solvent M.W. Amount (mmol) Equiv. Mass/Volume
    This compound 215.09 10.0 1.0 2.15 g
    Benzyl Bromide (BnBr) 171.04 11.0 1.1 1.3 mL
    Potassium Carbonate (K₂CO₃), anhydrous 138.21 20.0 2.0 2.76 g

    | Acetone | --- | --- | --- | 40 mL |

  • Procedure:

    • To a round-bottom flask, add this compound (2.15 g, 10.0 mmol), anhydrous K₂CO₃ (2.76 g, 20.0 mmol), and acetone (40 mL).

    • Stir the suspension vigorously and add benzyl bromide (1.3 mL, 11.0 mmol).

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL), wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the benzyl-protected product.

Protocol 3.2.2: Deprotection of Benzyl Ether

Critical Consideration: Standard catalytic hydrogenolysis (H₂, Pd/C) for benzyl ether cleavage can also cause competitive reduction of the C-Br bond.[13][14] Therefore, alternative, milder conditions or careful monitoring is required.

  • Method A: Transfer Hydrogenolysis (Milder Reduction)

    • Reagents: Palladium on carbon (10 mol%), Ammonium formate or 1,4-cyclohexadiene as the hydrogen source.

    • Insight: Transfer hydrogenolysis can sometimes offer better selectivity, minimizing C-Br bond cleavage by maintaining a lower concentration of active hydrogen on the catalyst surface.[11]

  • Method B: Reductive Cleavage with Triethylsilane

    • Reagents: Triethylsilane (Et₃SiH), Palladium(II) chloride (PdCl₂)

    • Insight: This method can be remarkably mild and selective for cleaving benzyl groups in the presence of reducible functionalities like aryl bromides, although substrate dependency has been noted.[13]

  • Method C: Oxidative Cleavage (for p-Methoxybenzyl Ethers)

    • If a p-methoxybenzyl (PMB) ether is used instead of a benzyl ether, it can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is orthogonal to the C-Br bond.[15]

Ester Protecting Groups: Facile Cleavage under Basic Conditions

Ester groups like acetate (Ac) and pivaloate (Piv) are easily installed and are stable to acidic and many redox conditions.[5] Their primary advantage is their straightforward removal via basic hydrolysis.[16][17]

Rationale: Ester protection is suitable if the subsequent reactions are performed under neutral or acidic conditions. The sterically hindered pivaloate group offers greater stability towards hydrolysis than the acetate group.

Protocol 3.3.1: Acetate (Ac) Protection of this compound

  • Materials:

    Reagent/Solvent M.W. Amount (mmol) Equiv. Mass/Volume
    This compound 215.09 10.0 1.0 2.15 g
    Acetic Anhydride 102.09 15.0 1.5 1.4 mL

    | Pyridine | 79.10 | --- | --- | 15 mL |

  • Procedure:

    • Dissolve this compound (2.15 g, 10.0 mmol) in pyridine (15 mL) in a flask and cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.4 mL, 15.0 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture onto ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the acetate-protected product, which is often pure enough for subsequent steps.

Protocol 3.3.2: Deprotection of Acetate Ester

  • Procedure:

    • Dissolve the acetate-protected phenol (10.0 mmol) in methanol (40 mL).

    • Add a solution of potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv.) in water (5 mL).

    • Stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

    • Neutralize the mixture with 1 M HCl.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry, and concentrate to recover the phenol.

Comparative Analysis and Summary

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey AdvantageKey Disadvantage
TBDMS Ether TBDMSCl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcCl in MeOH)[10]Stable to base, organometallics, most redox agents. Labile to acid and fluoride.High orthogonality; mild cleavage.Moderate steric bulk can slow protection; sensitive to acid.
Benzyl (Bn) Ether BnBr, K₂CO₃, AcetoneH₂/Pd/C; Na/NH₃; Et₃SiH/PdCl₂[13]Very robust; stable to strong acid/base, redox agents.High stability for multi-step synthesis.Deprotection can cleave C-Br bond; requires harsh cleavage conditions.
Acetate (Ac) Ester Ac₂O, PyridineK₂CO₃/MeOH; NaOH/H₂OStable to acid, mild redox agents. Labile to base.Easy to install and remove.Limited stability, especially to nucleophiles and bases.
Pivaloate (Piv) Ester PivCl, PyridineK₂CO₃/MeOH; NaOH/H₂OMore stable than acetate due to steric hindrance.[17] Labile to base.More robust than acetate.Increased steric hindrance can make installation more difficult.

Experimental Workflow Visualization

The following diagram outlines a typical synthetic sequence involving protection, a downstream transformation (e.g., cross-coupling), and deprotection.

G A This compound B Step 1: Protection (e.g., TBDMSCl, Imidazole) A->B C Protected Intermediate (TBDMS Ether) B->C D Step 2: Downstream Reaction (e.g., Suzuki Coupling) C->D E Modified Intermediate D->E F Step 3: Deprotection (e.g., TBAF, THF) E->F G Final Product F->G

Caption: A generalized synthetic workflow.

Conclusion

The selection of a protecting group for this compound is a critical strategic decision. Silyl ethers , particularly TBDMS, offer the best balance of stability and mild, orthogonal cleavage, making them the preferred choice for syntheses involving basic or organometallic reagents. Ester protecting groups are excellent for sequences requiring stability towards acidic conditions, with the advantage of very simple deprotection. While robust, benzyl ethers should be used with caution due to the potential for C-Br bond cleavage during deprotection, unless specialized, non-hydrogenolytic methods are employed. By carefully considering the planned synthetic route and consulting the protocols herein, researchers can effectively navigate the challenges posed by this versatile synthetic intermediate.

References

  • Ooi, T. (2006). Ether-type Protecting Groups. Chemistry Letters, 35(7), 778. [Link]
  • Kim, S., et al. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Tetrahedron Letters, 51(4), 639-641. [Link]
  • Wuts, P. G. M. (n.d.). Protecting Groups. Ready Lab - UT Southwestern. [Link]
  • Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422. [Link]
  • Falck, J. R., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7113-7124. [Link]
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern. [Link]
  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027-8030. [Link]
  • Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]
  • ChemInform. (2010). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ChemInform, 31(15). [Link]
  • Li, T., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(35), 7633-7640. [Link]
  • Peruncheralathan, S., & Ila, H. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(4), 379-382. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Wikipedia. (n.d.). Silyl ether. [Link]
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2490. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Kim, H., & An, G. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, e202501387. [Link]
  • Wikipedia. (n.d.). Phenol. [Link]
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • The Organic Chemistry Tutor. (2016, April 12). Chapter 21 Part 2 - Phenol Reaction Mechanisms [Video]. YouTube. [Link]
  • SynArchive. (n.d.). Protecting Groups List. [Link]
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Journal of Emerging Technologies and Innovative Research. (n.d.).

Sources

Application Notes and Protocols for Materials Science and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Polymers

Polymers, or macromolecules, are fundamental to advancements across science and technology, from healthcare to electronics.[1] Their significance is particularly pronounced in materials science and drug development, where the ability to precisely control their chemical and physical properties allows for the creation of innovative solutions.[2][3] In the biomedical field, polymers are essential for designing drug delivery systems, tissue engineering scaffolds, and medical implants.[4][5] The primary advantage of polymers lies in their tunability; characteristics such as mechanical strength, degradation rate, and responsiveness to stimuli can be engineered through controlled synthesis.[1][6]

This guide provides an in-depth exploration of modern polymer synthesis techniques, offering detailed protocols and insights into the characterization and application of these materials, with a particular focus on their relevance to drug development.

Modern Polymer Synthesis Techniques: Gaining Control at the Molecular Level

The advent of controlled polymerization techniques has revolutionized the ability to synthesize polymers with well-defined architectures, molecular weights, and functionalities.[7] These methods suppress irreversible chain-termination and transfer steps that are common in conventional free-radical polymerization, leading to polymers with narrow molecular weight distributions (low polydispersity).[8][9] Three of the most powerful and widely used controlled radical polymerization (CRP) techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[9][10] Additionally, Ring-Opening Polymerization (ROP) is a key method for producing biodegradable polymers.[11]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile CRP method that enables the polymerization of a wide array of monomers with a high degree of control.[12] The key to ATRP is a reversible equilibrium between active, propagating radical chains and dormant species.[][14] This equilibrium is catalyzed by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom to and from the growing polymer chain.[][15] This process keeps the concentration of active radicals low, minimizing termination reactions and allowing for uniform chain growth.

Causality in ATRP: The choice of initiator, catalyst, ligand, and solvent is critical for a successful ATRP reaction.[] The initiator, usually an alkyl halide, determines the number of growing polymer chains.[14] The ligand solubilizes the metal catalyst and adjusts its redox potential, which in turn controls the polymerization kinetics and the degree of control over the final polymer structure.[12]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique known for its compatibility with a broad range of monomers and reaction conditions.[][17] The control in RAFT is achieved through a chain transfer agent (CTA), typically a thiocarbonylthio compound.[18] The CTA mediates a rapid and reversible transfer of the growing radical chain between active and dormant states, allowing for controlled polymer growth.[19]

Causality in RAFT: The selection of the RAFT agent is paramount and depends on the specific monomer being polymerized.[17] The Z and R groups of the RAFT agent influence the stability of the intermediate radical and the rate of fragmentation, which are key to achieving a well-controlled polymerization.[17]

Ring-Opening Polymerization (ROP)

ROP is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[11] This technique is particularly important for the synthesis of biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL), which have significant applications in the biomedical field.[11][20] ROP can be initiated by cationic, anionic, or coordination catalysts.[11]

Causality in ROP: The choice of catalyst and initiator is crucial in ROP as it influences the polymerization rate, molecular weight, and stereochemistry of the resulting polymer.[21] For instance, in the synthesis of PLA from lactide, a common catalyst is tin(II) 2-ethylhexanoate combined with an alcohol initiator.[21]

Application Notes & Protocols

Protocol: Synthesis of a Block Copolymer via ATRP for Drug Delivery

This protocol details the synthesis of a well-defined block copolymer, poly(methyl methacrylate)-b-poly(butyl acrylate) (PMMA-b-PBA), which can self-assemble into nanoparticles for drug delivery applications.[22][23]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Butyl acrylate (BA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (Cu(I)Br) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

Equipment:

  • Schlenk line for inert atmosphere techniques

  • Round-bottom flasks with stir bars

  • Syringes and needles

  • Oil bath with temperature controller

Step-by-Step Methodology:

Part A: Synthesis of PMMA-Br Macroinitiator

  • To a 100 mL Schlenk flask, add Cu(I)Br (71.7 mg, 0.5 mmol) and a stir bar.

  • Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with nitrogen.

  • In a separate flask, prepare a solution of MMA (5.0 g, 50 mmol), EBiB (73 µL, 0.5 mmol), and anisole (5 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Using a nitrogen-purged syringe, add the deoxygenated monomer/initiator/solvent solution to the Schlenk flask containing the Cu(I)Br.

  • Add PMDETA (105 µL, 0.5 mmol) to the reaction mixture via syringe. The solution should turn dark brown, indicating the formation of the active catalyst complex.

  • Place the flask in a preheated oil bath at 60 °C and stir for 4 hours.

  • To stop the polymerization, open the flask to air and add 10 mL of THF to dilute the mixture.

  • Precipitate the polymer by slowly adding the solution to 400 mL of cold methanol while stirring.

  • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.

  • Self-Validation: Characterize the PMMA-Br macroinitiator using ¹H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity (Đ). A narrow Đ (< 1.2) indicates a well-controlled polymerization.

Part B: Chain Extension to form PMMA-b-PBA

  • In a 100 mL Schlenk flask, add Cu(I)Br (35.9 mg, 0.25 mmol) and a stir bar.

  • Seal and deoxygenate the flask as in Part A.

  • In a separate flask, dissolve the PMMA-Br macroinitiator (2.5 g, 0.25 mmol, assuming Mn ≈ 10,000 g/mol ) in anisole (10 mL). Add BA (6.4 g, 50 mmol). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing the Cu(I)Br.

  • Add PMDETA (52.5 µL, 0.25 mmol) to the reaction mixture.

  • Place the flask in a preheated oil bath at 60 °C and stir for 6 hours.

  • Stop the reaction and purify the block copolymer using the same procedure as in Part A.

  • Self-Validation: Characterize the final PMMA-b-PBA block copolymer using ¹H NMR, GPC, and Differential Scanning Calorimetry (DSC). GPC should show a clear shift to higher molecular weight compared to the PMMA-Br macroinitiator, while maintaining a narrow Đ. DSC should show two distinct glass transition temperatures (Tg), corresponding to the PMMA and PBA blocks.

Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.[24]

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure, composition, and stereochemistry.[25][26]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ).[25][27]
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's physical state and morphology.[27][28]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.[28]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Identifies functional groups present in the polymer structure.[27]

Applications in Drug Development

Polymers are at the forefront of innovation in drug delivery systems.[29][30] They can be engineered to protect drugs from degradation, control their release over time, and target specific tissues or cells.[5][31]

  • Controlled Drug Release: Biodegradable polymers like PLA and PCL are used to create implants and microparticles that release drugs at a constant rate as the polymer degrades.[5][31]

  • Targeted Delivery: Block copolymers can self-assemble into nanoparticles (micelles or polymersomes) with a hydrophobic core to encapsulate poorly water-soluble drugs and a hydrophilic shell to ensure stability in the bloodstream.[22][32] The surface of these nanoparticles can be functionalized with targeting ligands to direct them to specific disease sites, such as tumors.[29]

  • Stimuli-Responsive Systems: "Smart" polymers can be designed to release their drug payload in response to specific physiological stimuli, such as changes in pH or temperature, offering a higher degree of control over drug delivery.[6]

  • Tissue Engineering: Polymers are used to create 3D scaffolds that mimic the extracellular matrix, providing a framework for cells to grow and form new tissue.[4]

Visualizations

Mechanism of Atom Transfer Radical Polymerization (ATRP)

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium Reversible Deactivation Initiator R-X (Initiator) Radical R• Initiator->Radical k_act Catalyst_act Mt^n/L (Activator) Propagating_Radical P_n• Radical->Initiator k_deact Monomer M (Monomer) Radical->Propagating_Radical + M (k_p) Catalyst_deact X-Mt^(n+1)/L (Deactivator) Dormant_Chain P_n-X (Dormant) Propagating_Radical->Propagating_Radical + M (k_p) Propagating_Radical->Dormant_Chain k_deact Dormant_Chain->Propagating_Radical k_act

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow for Block Copolymer Synthesis and Nanoparticle Formulation

Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Application Synthesis ATRP Synthesis of PMMA-b-PBA Purification Precipitation & Drying Synthesis->Purification Characterization1 GPC, NMR, DSC Purification->Characterization1 SelfAssembly Self-Assembly in Selective Solvent Characterization1->SelfAssembly Verified Polymer DrugLoading Drug Encapsulation SelfAssembly->DrugLoading Characterization2 DLS, TEM DrugLoading->Characterization2 InVitro In Vitro Drug Release Studies Characterization2->InVitro Characterized Nanoparticles CellUptake Cellular Uptake and Cytotoxicity InVitro->CellUptake

Caption: Workflow for block copolymer synthesis and drug delivery application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Polydispersity (Đ > 1.5) - Impurities in monomer or solvent- Incorrect initiator/catalyst/ligand ratio- High concentration of radicals leading to termination- Purify monomer and solvent before use.- Carefully check stoichiometry.- Lower the reaction temperature or dilute the reaction mixture.
Low Monomer Conversion - Inactive catalyst- Insufficient reaction time or temperature- Presence of inhibitors- Use fresh, high-purity catalyst and ligand.- Optimize reaction time and temperature.- Ensure complete removal of inhibitor from the monomer.
Bimodal GPC Trace - Inefficient initiation- Chain transfer reactions- Use a more efficient initiator.- Choose a solvent with a low chain transfer constant.

References

  • Advances in Biomedical Polymers: Synthesis, Characterization, and Applications - MDPI.
  • A review on Controlled radical polymerization and Atom Transfer Radical Polymerization - iarjset.
  • Polymers in pharmaceutical drug delivery system: A review - ResearchGate.
  • Advanced Polymers for Biomedical Applications: Mini Review.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications.
  • A Review on Polymers in Pharmaceutical Drug Delivery Systems. - IJSDR.
  • Advances In Polymer Chemistry For Biomedical Applications: Innovations In Composite Materials » JoPC - STM Journals.
  • Polymers in pharmaceutical drug delivery system: a review - SciSpace.
  • Synthesis of block copolymers used in polymersome fabrication: Application in drug delivery.
  • A Review on Polymer Used in Drug Delivery System - ijarsct.
  • Block copolymers for drug delivery nano systems (DDnSs) - PubMed.
  • Synthesis And Application of Partial Block Polymers in Drug Delivery - ResearchGate.
  • Advances in Polymers for Biomedical Applications - Nova Science Publishers.
  • Polymers For Biomedical Applications – Advances in Polymer Science.
  • Techniques Used for Polymer Characterization - MolecularCloud.
  • What is Controlled Radical Polymerization? - AZoM.
  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
  • RAFT Polymerizations Role in Advanced Material Development - SciTechnol.
  • Polymer characterization - Wikipedia.
  • Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC - PubMed Central.
  • POLYMER STRUCTURE AND CHARACTERIZATION Professor John A. Nairn Fall 2007.
  • Atom transfer radical polymerization - Wikipedia.
  • Controlled Polymerization - MDPI.
  • An overview of RAFT Polymers and Their Applications - Boron Molecular.
  • Controlled Free Radical Polymerization - Swaminathan Sivaram.
  • Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer - ResearchGate.
  • 2.11: Living Radical Polymerization- ATRP - Chemistry LibreTexts.
  • Reversible addition−fragmentation chain-transfer polymerization - Wikipedia.
  • Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group.
  • RAFT polymerization and some of its applications - PubMed.
  • Microfluidic synthesis of block copolymer nanoparticles for drug delivery - Semantic Scholar.
  • Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science - NC State University Libraries.
  • What is Ring-Opening Polymerization? Applications in Biodegradable Plastics.
  • Ring‐Opening Polymerization Strategies for Degradable Polyesters | Request PDF.
  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - MDPI.
  • Ring-Opening Polymerization for the Goal of Chemically Recyclable Polymers | Macromolecules - ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-isopropylphenol via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of phenolic intermediates. We will move beyond basic protocols to address the nuanced difficulties associated with this specific molecule, providing field-proven insights in a direct question-and-answer format.

Introduction: The Challenge of Purifying Phenols

Phenolic compounds, such as this compound, present a unique set of challenges during silica gel chromatography. The acidic nature of the phenolic proton can lead to strong interactions with the silanol groups (Si-OH) on the surface of standard silica gel. This often results in significant band broadening (tailing), irreversible adsorption, or even decomposition, compromising both yield and purity. This guide provides systematic troubleshooting strategies and optimized protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

Answer: Standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice. However, its inherent acidity can be problematic for phenols.

  • Primary Recommendation (Silica Gel): For most applications, standard silica gel is sufficient if the mobile phase is correctly optimized. Its performance can be improved by deactivating it to reduce acidity.[1] This is done by pre-treating the silica with a small amount of a basic modifier, like triethylamine (Et₃N), added to the eluent (e.g., 0.1-1% v/v).

  • Alternative 1 (Neutral Alumina): If significant tailing or decomposition persists on silica, neutral alumina is an excellent alternative.[2] Alumina has a more basic surface and can prevent the issues associated with acidic interactions. However, be aware that the elution order of compounds may differ from that on silica gel, so preliminary TLC analysis on alumina plates is essential.

  • Alternative 2 (Reversed-Phase Silica): For highly polar impurities that are difficult to separate from the target compound, reversed-phase (e.g., C18-functionalized silica) chromatography can be employed. This technique uses polar mobile phases (like water/acetonitrile or water/methanol) and separates compounds based on hydrophobicity.[3]

Q2: How do I systematically select and optimize the mobile phase (eluent)?

Answer: The selection of the mobile phase is the most critical parameter for achieving good separation.[4] The process should always begin with Thin Layer Chromatography (TLC).

  • Initial Screening: Start with a standard, non-polar solvent system like Hexane/Ethyl Acetate (EtOAc) . Spot your crude mixture on a silica TLC plate and test various ratios (e.g., 9:1, 8:2, 7:3 Hex/EtOAc).

  • Target Rƒ Value: Aim for an Rƒ (retention factor) of 0.25 - 0.35 for your target compound, this compound. This Rƒ value on a TLC plate generally translates well to good separation on a column.

  • Improving Separation: If separation between your product and impurities is poor, consider alternative solvent systems. For aromatic compounds, incorporating toluene or dichloromethane (DCM) can alter selectivity and improve resolution.[2]

    • Toluene/EtOAc: Toluene can engage in π-π interactions with the aromatic ring of your compound, offering a different separation mechanism than hexane.[2]

    • DCM/Methanol (MeOH): For more polar compounds, a DCM/MeOH gradient can be effective.[2] Start with a low percentage of MeOH and increase it gradually.

Q3: Should I use "wet" or "dry" loading for my crude sample?

Answer: The loading method depends on the solubility of your crude material in the initial mobile phase. The goal is to apply the sample to the column in the most concentrated band possible.

  • Wet Loading: This is the preferred method if your crude sample dissolves completely in a minimal amount of the starting eluent (or a slightly stronger solvent).[5] Dissolve the sample and carefully pipette it directly onto the top of the silica bed.[5]

  • Dry Loading (Adsorption Method): This method is essential if your sample has poor solubility in the column solvent or if you have a large sample volume.[5][6] To dry load, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (typically 2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a free-flowing powder.[5] This powder is then carefully added to the top of the column. This technique prevents compounds from precipitating at the column head and ensures a narrow starting band.[6]

Troubleshooting Guide: Common Purification Problems

Q1: My compound seems stuck at the top of the column and won't elute, even with 100% Ethyl Acetate.

Answer: This is a classic sign of strong, irreversible adsorption or decomposition, often due to the acidic nature of silica gel.

  • Potential Cause A: Acid-Base Interaction: The phenolic hydroxyl group is acidic and may be strongly binding to the silica surface.

    • Solution: Try adding a modifier to your eluent. For example, adding 1% acetic acid can help by protonating the silica surface and reducing the strong interaction. Alternatively, if your compound is stable under basic conditions, adding 0.5-1% triethylamine can neutralize the acidic sites on the silica.

  • Potential Cause B: Compound Decomposition: The compound may be unstable on silica gel.

    • Solution: First, verify stability by performing a 2D TLC test.[1][5] Spot your compound on a TLC plate, run it in one direction with your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, your compound is decomposing.[5] In this case, you must switch to a less harsh stationary phase like neutral alumina or consider deactivating the silica.[1]

Q2: The separation is poor, and my fractions are showing significant tailing (streaking).

Answer: Tailing indicates that a portion of the compound is being retained more strongly than the bulk, leading to a smeared band rather than a sharp one.

  • Potential Cause A: Strong Analyte-Stationary Phase Interaction: As discussed, this is common with phenols on silica.

    • Solution: Add a polar modifier to the eluent. A small amount of methanol (0.5-2%) in a DCM or EtOAc system can often sharpen peaks by competing with your compound for the active sites on the silica. Be cautious, as too much methanol can dissolve some silica.[2]

  • Potential Cause B: Column Overloading: You may have loaded too much crude material for the amount of silica used.

    • Solution: A general rule of thumb is to use a silica-to-crude mass ratio of at least 30:1 for difficult separations, and up to 100:1. If overloading is suspected, repeat the chromatography with less material or a larger column.

  • Potential Cause C: Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the mobile and stationary phases, which can cause tailing.[5]

    • Solution: Reduce the pressure or flow rate to allow for better separation. The optimal flow rate results in a steady drip from the column tip (approximately one drop per second).

Q3: My column has blocked and the solvent flow has stopped.

Answer: A blocked column is usually caused by precipitation of the sample or fine particles clogging the frit.

  • Potential Cause A: Sample Precipitation: The crude material may have precipitated when it came into contact with the non-polar mobile phase at the top of the column.[7]

    • Solution: This highlights the importance of dry loading for samples with limited solubility.[6][7] If the column is already blocked, you may have to carefully "stir" the very top layer of the silica with a long pipette to break up the precipitate, though this will compromise the separation in that region.[1]

  • Potential Cause B: Fine Silica Particles: If the column was packed poorly or if a highly polar solvent (like neat methanol) was used, fine silica particles can be washed down and clog the bottom frit or cotton plug.

    • Solution: Prevention is key; ensure the column is packed well with a layer of sand at the bottom and top. If a blockage occurs, you can try carefully pushing a thin wire up the column tip to dislodge the blockage, but this is a last resort.[1]

Experimental Workflow & Data

General Protocol for Purification

This protocol assumes a starting scale of ~1 gram of crude this compound.

  • TLC Analysis: Determine the optimal eluent system (e.g., 95:5 Hexane:EtOAc) that gives an Rƒ of ~0.3 for the product.

  • Column Preparation (Slurry Packing):

    • Select an appropriate size glass column (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel (~40 g) in the starting eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[8]

    • Add another ~1 cm layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve 1 g of crude material in ~10 mL of DCM.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.[5]

    • Apply gentle pressure to begin elution. Maintain a consistent flow rate.

    • Collect fractions (e.g., 15-20 mL per test tube) and monitor the elution progress by TLC.

    • If separation is difficult, a shallow gradient can be used (e.g., slowly increasing the EtOAc percentage from 5% to 10%).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
No Elution Strong acid-base interaction with silica; Compound decomposition.Add 0.5-1% acid/base modifier to eluent; Check stability with 2D TLC and switch to neutral alumina if needed.[1]
Poor Separation / Tailing Column overloading; Inappropriate eluent; Flow rate too high.Use a higher silica:crude ratio (>30:1); Optimize eluent with modifiers (e.g., toluene, MeOH); Reduce flow rate.[2][5]
Column Blockage Sample precipitation on the column; Clogged frit.Use dry loading for poorly soluble samples; Ensure proper column packing with sand layers to protect the frit.[1][6][7]
Worse separation than TLC Sample overload; Different silica activity between TLC plate and column silica.Load less sample; Co-spot crude material with pure standard on TLC; Consider adding a modifier like triethylamine to the eluent to match conditions.[6]

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Isolation Phase TLC 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry DryLoad 3. Dry Load Crude Sample on Silica Slurry->DryLoad Elute 4. Elute with Mobile Phase DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure TroubleshootingTree cluster_problem Identify Primary Symptom cluster_solution Implement Solution Start Problem Occurs NoElution No Elution / Stuck Start->NoElution PoorSep Poor Separation / Tailing Start->PoorSep Blocked Column Blocked Start->Blocked Sol_Decomp Test Stability (2D TLC) Switch to Alumina NoElution->Sol_Decomp Suspect Decomposition Sol_Modifier Add Modifier to Eluent (e.g., 1% TEA or AcOH) NoElution->Sol_Modifier Suspect Strong Adsorption PoorSep->Sol_Modifier Significant Tailing Sol_Overload Reduce Sample Load Increase Silica Ratio PoorSep->Sol_Overload Broad Bands Sol_Eluent Re-optimize Eluent (Try Toluene or DCM/MeOH) PoorSep->Sol_Eluent Poor Rf Separation Sol_DryLoad Use Dry Loading for Insoluble Samples Blocked->Sol_DryLoad Precipitate at Top Sol_Repack Repack Column Check Frit/Sand Blocked->Sol_Repack No Flow / High Pressure

Sources

Technical Support Center: Navigating the Synthesis of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic procedure. Our focus is on providing practical, evidence-based solutions to optimize your reaction outcomes and ensure the purity of your target molecule.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-isopropylphenol. While seemingly straightforward, this reaction is a classic example of the complexities of electrophilic aromatic substitution on a disubstituted benzene ring. The starting material, 3-isopropylphenol, possesses two activating groups: a hydroxyl (-OH) group and an isopropyl (-CH(CH₃)₂) group. Both are ortho, para-directing, leading to a mixture of isomeric products and the potential for over-bromination. Understanding the interplay of electronic and steric effects is paramount to selectively synthesizing the desired 2-bromo isomer.

This guide will address the most frequently encountered issues, from the formation of isomeric side products to polybromination, and provide detailed protocols for both troubleshooting and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of monobrominated isomers. How can I increase the selectivity for this compound?

A1: The formation of isomeric side products, primarily 4-Bromo-3-isopropylphenol and to a lesser extent 6-Bromo-3-isopropylphenol, is the most common challenge in this synthesis. The hydroxyl group is a more powerful activating group than the isopropyl group, and its directing effect to the ortho and para positions dominates.

Underlying Causes and Solutions:

  • Directing Group Effects: The hydroxyl group strongly directs electrophilic substitution to the positions ortho (positions 2 and 6) and para (position 4) to it. The isopropyl group also directs to its ortho and para positions. The observed product distribution is a result of the combined influence of these two groups.

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the electrophile to the 6-position, which is flanked by both the hydroxyl and isopropyl groups. This generally leads to a lower yield of the 6-bromo isomer.

  • Reaction Conditions:

    • Solvent: The choice of solvent significantly impacts regioselectivity. Non-polar solvents, such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), can favor the formation of the para-brominated product (relative to the hydroxyl group), which in this case is the undesired 4-Bromo-3-isopropylphenol. Polar solvents can enhance the reactivity of the brominating agent, potentially leading to a different isomer ratio and increased polybromination.

    • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can increase the selectivity of the reaction by favoring the kinetically controlled product.

    • Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better selectivity compared to the more reactive elemental bromine (Br₂).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for managing isomeric side products.

Q2: I am observing significant amounts of dibrominated and polybrominated products in my reaction mixture. How can I prevent this?

A2: The high activation of the phenol ring by the hydroxyl group makes it susceptible to over-bromination. [1][2] This is particularly problematic when using highly reactive brominating agents or an excess of the brominating agent.

Underlying Causes and Solutions:

  • Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to polybromination. Careful control of the stoichiometry is crucial.

  • Reactivity of Brominating Agent: Bromine water or elemental bromine in polar solvents are highly reactive and can lead to the rapid formation of di- and even tri-brominated products.[1]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further bromination of the initially formed monobrominated product.

Preventative Measures:

StrategyActionRationale
Control Stoichiometry Use one equivalent or slightly less of the brominating agent.To favor monosubstitution.
Choice of Reagent Employ a milder brominating agent like N-Bromosuccinimide (NBS).NBS provides a slow, controlled release of bromine, reducing the likelihood of over-reaction.
Slow Addition Add the brominating agent dropwise to the solution of 3-isopropylphenol at a low temperature.This maintains a low concentration of the electrophile in the reaction mixture, minimizing polybromination.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated species.
Q3: The separation of this compound from the 4-Bromo-3-isopropylphenol isomer is proving to be very difficult. What purification strategies do you recommend?

A3: The similar polarity and boiling points of the 2-bromo and 4-bromo isomers make their separation challenging. A patent for the synthesis of a similar compound, 2-bromo-5-methoxyphenol, explicitly notes the difficulty in separating the 4-bromo isomer.

Recommended Purification Protocol: Column Chromatography

Flash column chromatography is the most effective method for separating these isomers.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase: A non-polar/polar solvent system is required. A gradient elution is often necessary.

    • Start with a low polarity eluent such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane (CH₂Cl₂) or toluene.

    • Gradually increase the polarity by adding ethyl acetate or diethyl ether. The 4-bromo isomer is typically slightly more polar and will elute later.

  • Optimization:

    • Run a preliminary TLC in various solvent systems to determine the optimal eluent composition for separation.

    • Use a long column with a small diameter to enhance resolution.

    • Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions of the desired product.

Alternative Strategy: Protection of the Hydroxyl Group

For large-scale syntheses where chromatographic separation may be impractical, a protection-deprotection strategy can be employed to improve the regioselectivity of the bromination.

Protection_Strategy Start 3-Isopropylphenol Protection Protect Hydroxyl Group (e.g., as an acetate or silyl ether) Start->Protection Bromination Bromination Reaction (Altered directing effect) Protection->Bromination Deprotection Deprotection of Hydroxyl Group Bromination->Deprotection Product This compound Deprotection->Product

Caption: A protection-deprotection workflow to enhance regioselectivity.

By protecting the hydroxyl group, its powerful activating and directing influence is altered, which can lead to a different and potentially more favorable isomer distribution upon bromination.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol aims to maximize the yield of the desired this compound while minimizing the formation of isomers and polybrominated products.

Materials:

  • 3-Isopropylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Argon or Nitrogen gas

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-isopropylphenol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Expected Side Products

Side ProductStructureFormation ConditionsIdentification Notes
4-Bromo-3-isopropylphenol IsomerFavored by non-polar solvents and higher temperatures.Similar polarity to the desired product, making separation difficult.
6-Bromo-3-isopropylphenol IsomerFormation is generally sterically hindered.May be present in smaller quantities.
2,4-Dibromo-5-isopropylphenol DibrominatedExcess brominating agent, higher temperatures, prolonged reaction times.Higher molecular weight peak in MS, distinct NMR spectrum.
2,6-Dibromo-3-isopropylphenol DibrominatedExcess brominating agent, higher temperatures, prolonged reaction times.Higher molecular weight peak in MS, distinct NMR spectrum.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pearson, D. E., Wysong, R. D., & Breder, C. V. (1967). Ortho bromination of phenols. The Journal of Organic Chemistry, 32(7), 2358–2360.
  • Patent CN104693014A: Synthesis method of 5-bromo-2-methoxyphenol.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Chemguide. (n.d.). Ring Reactions of Phenol.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.

Sources

How to remove unreacted starting material from 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-Bromo-5-isopropylphenol, specifically focusing on the removal of unreacted starting material.

Troubleshooting and FAQs: Removing Unreacted Starting Material

This guide is structured to help you diagnose common purification challenges and select the most effective strategy for obtaining high-purity this compound.

Part 1: Foundational Concepts

Q: What is the primary impurity I need to remove after the synthesis of this compound?

A: The most common impurity is the unreacted starting material, 3-isopropylphenol (also known as m-isopropylphenol).[1][2] The synthesis typically involves the direct bromination of 3-isopropylphenol, and incomplete reactions will leave this starting material in your crude product mixture.

Q: What are the key physical property differences between my product and the starting material that I can exploit for purification?

A: The successful separation of this compound from 3-isopropylphenol hinges on exploiting their distinct physical and chemical properties. The introduction of a bromine atom onto the phenol ring significantly alters its electronics and polarity.

The most critical differences are in acidity (pKa) and polarity:

  • Acidity: this compound is significantly more acidic than 3-isopropylphenol. This is due to the electron-withdrawing inductive effect of the bromine atom, which stabilizes the resulting phenoxide anion.

  • Polarity: The C-Br bond increases the molecular weight and overall polarity of the product compared to the starting material. This difference is key for chromatographic separations.

These differences, summarized in the table below, form the basis for the primary purification techniques.

PropertyThis compound (Product)3-isopropylphenol (Starting Material)Rationale for Separation
Molecular Weight 215.09 g/mol [3]136.19 g/mol [1]Affects boiling point and chromatographic mobility.
pKa (Predicted) 8.49 [2][4][5]10.03 [1][6][7]The ~1.5 pKa unit difference is substantial and allows for selective acid-base extraction.
Boiling Point 89 °C @ 4 Torr[5]228 °C @ 760 Torr[8][9]The significant difference suggests distillation is possible, though challenging to compare directly due to different pressures.
Polarity More PolarLess PolarThe product will interact more strongly with polar stationary phases like silica gel in column chromatography.
Part 2: Purification Method Selection & Troubleshooting

You have several powerful techniques at your disposal. The choice depends on the scale of your reaction, the required purity, and the available equipment.

Q: Which purification method is best for my needs?

A: Here is a breakdown of the three most effective methods:

  • Acid-Base Liquid-Liquid Extraction (LLE): This is the most highly recommended method for this specific separation. It is fast, inexpensive, and highly efficient due to the significant pKa difference between the two phenols. It's an excellent choice for scales from milligrams to hundreds of grams.

  • Flash Column Chromatography: A very common and effective technique in organic synthesis for separating compounds based on polarity.[5] It offers high resolution and can yield very pure material. It is ideal for small to medium scales (milligrams to ~20-30 grams).

  • Recrystallization: This method is used to purify solid compounds.[2] If your crude this compound is a solid, this can be an effective final polishing step after an initial purification by extraction or chromatography.

Part 3: Detailed Protocols and Workflow Diagrams

This technique leverages the higher acidity of this compound. A weak base, such as aqueous sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the product to its water-soluble phenolate salt but not the less acidic starting material.

Q: My acid-base extraction is not giving a clean separation. What's going wrong?

A: Common issues include:

  • Incorrect Choice of Base: Using a strong base like sodium hydroxide (NaOH) will deprotonate both phenols, pulling them into the aqueous layer and preventing separation. You must use a base that is weaker than the phenoxide of 3-isopropylphenol. Sodium bicarbonate is ideal.

  • Insufficient Extraction: Phenol extractions can sometimes require multiple washes to be effective. Perform at least 3-4 extractions with the bicarbonate solution to ensure all the brominated phenol has transferred to the aqueous phase.[1]

  • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers. If this happens, try letting the funnel sit for a while, gently swirling it, or adding a small amount of brine (saturated NaCl solution) to help break the emulsion.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Selective Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ is evolved). Shake gently for 30-60 seconds, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the deprotonated 2-bromo-5-isopropylphenoxide salt. The upper organic layer contains the unreacted 3-isopropylphenol.

  • Isolate Starting Material: Drain the organic layer into a flask. This contains the purified starting material, which can be recovered by drying the solution with a drying agent (e.g., MgSO₄), filtering, and evaporating the solvent.

  • Repeat Extraction: To ensure complete separation, wash the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous layers.

  • Isolate Product: Cool the combined aqueous layers in an ice bath. Slowly and carefully acidify the solution by adding 3M HCl dropwise with stirring until the pH is ~2 (test with pH paper). The this compound will precipitate as a solid or oil.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether or ethyl acetate. The purified product is now in the organic phase.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

cluster_start Step 1: Initial State cluster_extraction Step 2: Selective Extraction cluster_separation Step 3: Phase Separation cluster_product_recovery Step 4: Product Recovery Crude Crude Mixture (Product + Starting Material) in Diethyl Ether SepFunnel Separatory Funnel Crude->SepFunnel OrganicLayer Organic Layer (3-isopropylphenol) SepFunnel->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Product as Salt) SepFunnel->AqueousLayer Bottom Layer NaHCO3 Add Saturated NaHCO3 (aq) NaHCO3->SepFunnel Acidify Acidify with HCl (aq) AqueousLayer->Acidify Extract Extract with Diethyl Ether Acidify->Extract PureProduct Pure this compound Extract->PureProduct

Caption: Workflow for selective acid-base extraction.

This method separates the components based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase. The more polar this compound will adhere more strongly to the polar silica gel and elute from the column later than the less polar 3-isopropylphenol.

Q: My compounds are smearing (tailing) on the column and I'm not getting good separation. What can I do?

A: Phenols are notorious for tailing on silica gel columns due to strong hydrogen bonding interactions with the acidic silanol groups on the silica surface. Here are some proven solutions:

  • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% acetic acid to your ethyl acetate/hexanes mobile phase can help by protonating the silica surface and reducing the strong interaction with your phenol, leading to sharper peaks.

  • Try a Different Solvent System: Sometimes, a complete change of solvent system is needed. Systems like dichloromethane/methanol or toluene/ethyl acetate can offer different selectivity for aromatic compounds and may improve separation.

  • Optimize with TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. You are looking for a solvent system that gives good separation between the two spots with retention factors (Rf) ideally between 0.2 and 0.5.

  • TLC Analysis: Develop a TLC plate with your crude mixture using various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5%, 10%, 20% EtOAc). The lower spot will be your more polar product (this compound), and the upper spot will be the starting material. Select a solvent system that gives a product Rf of ~0.3.

  • Column Packing: Prepare a glass chromatography column by adding a small plug of cotton, a layer of sand, and then filling it with silica gel (slurry packing with the initial mobile phase is recommended).[6]

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system (e.g., 5% EtOAc/Hexanes). The less polar 3-isopropylphenol will elute first.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Gradient Elution (Optional): After the starting material has completely eluted, you can increase the polarity of the mobile phase (e.g., to 15-20% EtOAc/Hexanes) to speed up the elution of your more tightly bound product.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

cluster_prep 1. Preparation cluster_elution 2. Elution & Collection cluster_analysis 3. Analysis & Isolation TLC Optimize Solvent System via TLC Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for purification by flash column chromatography.

References
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).
  • 3-isopropyl phenol, 618-45-1. (n.d.). The Good Scents Company. [Link]
  • 618-45-1 3-ISOPROPYLPHENOL C9H12O, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Molbase. [Link]
  • This compound - Physico-chemical Properties. (n.d.). ChemBK. [Link]
  • Separation of Phenol From Given Organic Mixture Us... (n.d.). Scribd. [Link]
  • This compound - LookChem. (n.d.). LookChem. [Link]
  • 3-ISOPROPYLPHENOL One Chongqing Chemdad Co. ,Ltd. (n.d.). chemdad.com. [Link]
  • Recrystallization. (n.d.). University of Rochester. [Link]
  • Column chrom
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
  • 2-Bromo-5-(1-methylethyl)phenol. (n.d.). PubChem. [Link]
  • Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]

Sources

Technical Support Center: Improving Yield in the Bromination of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that the electrophilic aromatic substitution of substituted phenols, while powerful, presents significant challenges in controlling regioselectivity and maximizing yield. The bromination of 2-isopropylphenol is a prime example, where the interplay between the activating hydroxyl group and the bulky isopropyl group dictates the reaction's outcome. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to help you navigate the complexities of this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the bromination of 2-isopropylphenol, and why is regioselectivity a concern?

A1: The bromination of 2-isopropylphenol is an electrophilic aromatic substitution (EAS) reaction. Both the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are ortho, para-directing activators.[1][2] This means they direct the incoming electrophile (bromine) to the positions ortho and para relative to themselves.

  • The -OH group strongly activates positions 4 and 6.

  • The -isopropyl group weakly activates positions 4 and 6.

Consequently, the reaction typically yields a mixture of two primary monobrominated isomers: 4-bromo-2-isopropylphenol and 6-bromo-2-isopropylphenol . The challenge lies in the fact that these directing effects are synergistic, leading to high reactivity at the same positions, making it difficult to selectively obtain a single isomer. Furthermore, the high activation of the ring by the phenol group can easily lead to over-bromination, forming di-brominated products if conditions are not carefully controlled.[3][4]

G cluster_start Reactants cluster_products Potential Products 2-IP 2-Isopropylphenol 4-Bromo 4-Bromo-2-isopropylphenol (Para to -OH) 2-IP->4-Bromo Pathway 1 (Often Desired) 6-Bromo 6-Bromo-2-isopropylphenol (Ortho to -OH) 2-IP->6-Bromo Pathway 2 (Side Product) Di-Bromo Di-brominated Products 4-Bromo->Di-Bromo 6-Bromo->Di-Bromo

Q2: What is the general mechanism for this reaction?

A2: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The π-electrons of the electron-rich phenol ring act as a nucleophile, attacking the electrophilic bromine species (Br⁺ or a polarized Br-Br molecule). This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A base (often the solvent or the Br⁻ counter-ion) then removes a proton from the carbon where the bromine has attached, restoring the aromaticity of the ring and yielding the final brominated phenol product. The stability of the arenium ion intermediate determines the regioselectivity; intermediates with charge delocalized onto the oxygen atom (from ortho and para attack) are more stable, which is why these products are favored.[2]

Troubleshooting Guide

This section addresses common issues encountered during the bromination of 2-isopropylphenol and provides scientifically-backed solutions.

Issue 1: My reaction yields a mixture of 4-bromo and 6-bromo isomers, with poor selectivity for the desired 4-bromo product.

Cause & Analysis: This is the most common challenge and is rooted in the competing directing effects and steric environment of the substrate. While both positions 4 (para) and 6 (ortho) are electronically activated, the bulky isopropyl group at position 2 creates significant steric hindrance around the adjacent position 6. Logically, the para position should be favored. However, the choice of solvent can dramatically alter this outcome through specific molecular interactions.

Solutions:

  • Optimize Your Solvent Choice: The solvent plays a critical role in modulating regioselectivity, primarily through hydrogen bonding.[5][6]

    • Non-coordinating, non-polar solvents (e.g., CCl₄, CS₂): These solvents minimize interactions, allowing sterics to dominate. This generally favors the formation of the para isomer (4-bromo-2-isopropylphenol) as the less sterically hindered product.[3][4]

    • Coordinating, polar aprotic solvents (e.g., Acetonitrile): Acetonitrile can form a hydrogen bond with the phenolic proton. This interaction increases the steric bulk around the ortho positions, further disfavoring attack at position 6 and thus leading to high selectivity for the para product.[6]

    • Non-polar, but potentially interacting solvents (e.g., Toluene): In a surprising reversal, using a non-polar solvent like toluene with a brominating agent like N-Bromosuccinimide (NBS) can favor the ortho product. It is proposed that a hydrogen bond forms between the phenolic proton and the carbonyl oxygen of NBS, bringing the bromine atom in close proximity to the ortho position for an intramolecular-like delivery.[6]

G

Data Summary: Solvent Effect on Bromination with NBS [6]

SolventPredominant IsomerSelectivityMechanistic Rationale
Acetonitrile 4-Bromo (Para)~94%Solvent H-bonding with phenol blocks the ortho position.
Toluene 6-Bromo (Ortho)~96%Reagent (NBS) H-bonding with phenol directs Br to the ortho position.
  • Control Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) generally increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the transition state with the lower activation energy (typically leading to the sterically less hindered para product) is more strongly favored.[3][4]

Issue 2: Significant amounts of di-brominated byproducts are forming, lowering the yield of my desired product.

Cause & Analysis: The hydroxyl group is a powerful activating group, making the product, monobromo-2-isopropylphenol, still susceptible to a second electrophilic attack. This is especially problematic when using highly reactive brominating agents like elemental bromine (Br₂) in polar solvents.[3][7]

Solutions:

  • Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine, which significantly suppresses over-bromination.[5] A patent for a related synthesis specifically uses NBS for this reason.[8]

  • Maintain Strict Stoichiometry: Use a slight sub-stoichiometric or exact stoichiometric amount (0.95-1.0 equivalents) of the brominating agent relative to the 2-isopropylphenol. Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

  • Choose a Non-Polar Solvent: As discussed, non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) do not polarize the Br-Br bond as effectively as polar solvents, reducing the reactivity of the electrophile and minimizing the chance of multiple substitutions.[3][4]

Issue 3: I have achieved good conversion, but the 4-bromo and 6-bromo isomers are impossible to separate by column chromatography or distillation.

Cause & Analysis: Regioisomers of substituted phenols often have very similar physical properties (boiling points, polarity), making conventional purification methods inefficient and leading to low isolated yields of the pure desired isomer.

Solution: Selective Purification via Co-Crystal Formation

A highly effective, field-proven method for isolating 4-bromo-2-isopropylphenol is through the formation of a selective co-crystal with 1,4-diazabicyclo[2.2.2]octane (DABCO).[8] The 4-bromo isomer forms a stable, easily filtered crystalline solid with DABCO, while the 6-bromo isomer and other impurities remain in the mother liquor. This solid can then be easily treated with acid to break the co-crystal and recover the high-purity 4-bromo-2-isopropylphenol.

G Start Crude Reaction Mixture (4-Bromo, 6-Bromo, etc.) Process1 Dissolve in appropriate solvent (e.g., Acetonitrile/Heptane) Start->Process1 Process2 Add DABCO Process1->Process2 Decision Selective Precipitation? Process2->Decision Process3 Filter Decision->Process3 Yes Solid Solid Co-Crystal: (4-Bromo-2-isopropylphenol)₂·DABCO Process4 Treat solid with acid (e.g., HCl) to break co-crystal Solid->Process4 Liquid Mother Liquor: 6-Bromo Isomer, Impurities Process3->Solid Process3->Liquid End High-Purity 4-Bromo-2-isopropylphenol Process4->End

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 4-Bromo-2-isopropylphenol

This protocol is designed to maximize the yield of the para-bromo isomer by leveraging solvent effects and a mild brominating agent.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-isopropylphenol (1.0 eq).

  • Dissolution: Dissolve the starting material in acetonitrile (approx. 3 mL per gram of phenol).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in acetonitrile.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred phenol solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, then saturated sodium thiosulfate solution (to quench any remaining bromine), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should be highly enriched in the 4-bromo isomer. Proceed with purification as needed (e.g., Protocol 2).

Protocol 2: Purification of 4-Bromo-2-isopropylphenol via DABCO Co-Crystal[8]

This protocol is adapted from patented procedures for industrial-scale purification.

  • Dissolution: Take the crude product mixture from Protocol 1 and dissolve it in a minimal amount of a suitable solvent system, such as acetonitrile with n-heptane as an anti-solvent.

  • DABCO Addition: Warm the solution slightly (e.g., 30-40 °C) and add solid DABCO (approx. 0.5 equivalents relative to the estimated amount of 4-bromo-2-isopropylphenol).

  • Crystallization: Stir the mixture. Seeding with a small crystal from a previous batch is recommended. The co-crystal should begin to precipitate. Slowly add more n-heptane to further decrease solubility and maximize precipitation.

  • Aging & Cooling: Stir the resulting slurry for 1 hour, then cool gradually to room temperature, and finally to ~5 °C over 2-3 hours. Allow the slurry to age at this low temperature for at least 2 hours to ensure complete crystallization.

  • Filtration: Filter the solid co-crystal and wash the filter cake with cold n-heptane.

  • Recovery: Suspend the filtered solid in a mixture of water and an organic solvent (e.g., ethyl acetate). Add aqueous acid (e.g., 1M HCl) and stir until the solid dissolves. The DABCO will be protonated and move into the aqueous layer.

  • Final Isolation: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield high-purity 4-bromo-2-isopropylphenol.

References

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube.
  • Khan Academy. (n.d.). Bromination of Phenols. Khan Academy.
  • dos Santos, J. C. S., et al. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept. ChemRxiv.
  • Calò, V., Lopez, L., & Pesce, G. (1974). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1189-1191.
  • Scribd. (n.d.). Solvent Impact on Phenol Bromination. Scribd.
  • Wang, D., et al. (2023). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 15(3), 386-394.
  • Singh, S., et al. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
  • StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution. StudySmarter.
  • Fang, Y., et al. (2019). Novel process for synthesis of a phenoxy diaminopyrimidine compound. (Patent No. WO2019209607A1). Google Patents.
  • Clark, J. (n.d.). Electrophilic Substitution - The Activating Effect of the -OH Group. Chemguide.
  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Kscience. (2024). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube.
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Physics Wallah.

Sources

Preventing de-bromination of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-isopropylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this versatile building block. The unique electronic and steric properties of this compound make it a valuable intermediate, but also render it susceptible to de-bromination under various experimental conditions. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent this unwanted side reaction, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of de-bromination in this compound?

De-bromination, also known as reductive dehalogenation or hydrodehalogenation, is the substitution of the bromine atom with a hydrogen atom. For this compound, the primary causes are rooted in its chemical structure and the reaction environments it is subjected to.

  • Electronic Effects: The phenol's hydroxyl (-OH) group and the isopropyl group are both electron-donating groups, which increase the electron density on the aromatic ring. This increased electron density can make the C-Br bond more susceptible to certain reductive cleavage pathways, particularly in metal-catalyzed reactions.

  • Formation of Palladium-Hydride (Pd-H) Species: In palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig), the formation of Pd-H species is a major culprit. These can arise from reactions of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water. The Pd-H species can then react with the aryl bromide intermediate in a competing pathway to produce the de-brominated phenol.[1][2]

  • Grignard Reagent Instability: When attempting to form a Grignard reagent, the presence of the acidic phenolic proton makes this impossible without prior protection. Even with a protecting group, side reactions can occur. Furthermore, Grignard reagents are highly reactive and can act as bases, potentially abstracting protons from sources like trace water, which can lead to the formation of the de-brominated product.[3]

  • Catalytic Hydrogenation: The C-Br bond can be intentionally or unintentionally cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This method is sometimes used to remove halogen blocking groups.[4][5]

Q2: Which reaction types are most prone to causing de-bromination of this compound?

While de-bromination can occur under various conditions, some reaction types are particularly notorious:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common context for unintended de-bromination. Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all susceptible. The delicate balance of the catalytic cycle can be tipped towards reductive dehalogenation by factors like base strength, ligand choice, solvent, and temperature.[1][6]

  • Grignard Reagent Formation and Use: The formation of organomagnesium halides is highly sensitive to moisture and acidic protons. Any condition that quenches the Grignard reagent with a proton source before it can react with the desired electrophile will result in the de-brominated byproduct.[3][7]

  • Reductive Conditions: Any reaction involving strong reducing agents or catalytic hydrogenation can cleave the C-Br bond. While sometimes intentional, this can be an unexpected side reaction if trace metals and a hydrogen source are present.[4]

Q3: Are there any general handling and storage precautions I should take for this compound?

Yes. Proper handling and storage are crucial for maintaining the integrity of any phenol, including halogenated ones.

  • Storage: Store this compound in a cool, dry, well-ventilated area, protected from light.[8][9] It should be kept away from strong oxidizing agents and strong bases.[9][10] Ensure the container is tightly sealed to prevent moisture absorption.

  • Handling: Always handle phenol and its derivatives in a well-ventilated chemical fume hood.[8][9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber are recommended), safety goggles, and a lab coat.[8][9][11] Avoid heating phenol in open or unsealed containers like microwaves or ovens.[8][9][10]

Troubleshooting Guide: De-bromination in Specific Reactions

This section provides detailed troubleshooting for common experimental scenarios where de-bromination is a significant issue.

Scenario 1: Significant De-bromination During Suzuki-Miyaura Coupling

Problem: "I am attempting to couple this compound with an arylboronic acid using a palladium catalyst, but I am observing a high percentage of 3-isopropylphenol in my product mixture."

This is a classic case of reductive dehalogenation competing with the desired cross-coupling pathway. The key is to optimize conditions to favor the transmetalation and reductive elimination steps of the Suzuki cycle over the undesired reaction with a Pd-H species.

// Nodes Start [label="De-bromination Observed\nin Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Optimize Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Change Base", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Modify Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; Protect [label="Protect Phenolic -OH", fillcolor="#FBBC05", fontcolor="#202124"]; Result [label="Minimized De-bromination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with detailed labels Start -> Ligand [label="Issue: Slow reductive elimination\nSolution: Use bulky, electron-rich\nligands (e.g., SPhos, XPhos)"]; Start -> Base [label="Issue: Base promotes Pd-H formation\nSolution: Switch to weaker, non-alkoxide\nbases (K₃PO₄, K₂CO₃, Cs₂CO₃)"]; Start -> Solvent [label="Issue: Protic solvent is H-source\nSolution: Use aprotic solvents\n(Dioxane, Toluene, THF)"]; Start -> Protect [label="Issue: Free -OH interferes\nSolution: Protect as methyl or silyl ether\nto prevent coordination/deprotonation"];

Ligand -> Result; Base -> Result; Solvent -> Result; Protect -> Result;

// Style invisible nodes for layout subgraph { rank=same; Start; } } dot Caption: Troubleshooting workflow for Suzuki coupling de-bromination.

Causality and Solutions:
  • Ligand Choice: The ligand is critical. Standard ligands like triphenylphosphine (PPh₃) can be inefficient for this substrate, leading to more time for side reactions.

    • Expert Insight: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1] They accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, outcompeting the de-bromination pathway.

  • Base Selection: Strong bases, especially alkoxides, are known to generate Pd-H species. The free hydroxyl group on your phenol can also be deprotonated, complicating the reaction.

    • Expert Insight: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice.[1][6] Carbonates like K₂CO₃ or Cs₂CO₃ are also good alternatives. Avoid strong hydroxide and alkoxide bases.[1]

  • Solvent System: Protic solvents like alcohols can be a direct source of hydrides.

    • Expert Insight: Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[1] If a co-solvent is needed for solubility, minimize the amount of water or alcohol used. Rigorously drying all reagents and solvents is crucial.

  • Protecting the Phenolic Group: The free -OH group can coordinate to the palladium center or be deprotonated by the base, altering the electronic properties of the substrate.

    • Expert Insight: Protecting the hydroxyl group as a methyl ether (anisole) or a silyl ether can sometimes suppress de-bromination by preventing these interactions.[12] This is particularly useful if other optimizations fail.

Validated Protocol: Low De-bromination Suzuki Coupling
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst like SPhos G3Ensures formation of the active Pd(0) species.
Ligand SPhos (1.5-2.5 mol%)Accelerates the desired catalytic cycle.[1]
Base K₃PO₄ (2.0 - 3.0 equiv.)Mild, effective base that minimizes Pd-H formation.[1][6]
Solvent Toluene/H₂O (e.g., 10:1 ratio) or DioxaneAprotic solvent minimizes hydride source.[1] Small amount of water can aid boronic acid solubility and transmetalation.
Temperature 80-100 °CProvides sufficient energy without promoting excessive side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Step-by-step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium pre-catalyst (e.g., SPhos G3, 2 mol%) or the combination of Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).

  • Add the degassed solvent (e.g., Toluene, 0.2 M).

  • Degas the final mixture with three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine before proceeding with purification.

Scenario 2: Failure and De-bromination During Grignard Reagent Formation

Problem: "I protected the hydroxyl group of this compound and am trying to form the Grignard reagent with magnesium turnings. The reaction either doesn't start, or I only isolate the de-brominated starting material after workup."

This issue points to either failed initiation of the Grignard reaction or premature quenching of the reagent once formed.

// Nodes ArBr [label="Protected\nthis compound\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Mg(0)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonSource [label="Proton Source\n(H₂O, -OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Grignard [label="Grignard Reagent\n(Ar-MgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired C-C Bond\nFormation Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="De-brominated Product\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArBr -> Grignard [label=" + Mg(0)\n(Desired Initiation)"]; Grignard -> DesiredProduct [label=" + Electrophile\n(Successful Reaction)", color="#34A853"]; Grignard -> SideProduct [label=" + Proton Source\n(Undesired Quenching)", color="#EA4335"]; } dot Caption: Competing pathways in Grignard reactions.

Causality and Solutions:
  • Incompatible Protecting Group: The phenolic proton is acidic and will instantly destroy a Grignard reagent.[13] It must be protected. However, some protecting groups, particularly bulky silyl ethers, can sterically hinder the approach to the magnesium surface, preventing the reaction from starting.[14]

    • Expert Insight: Use a less bulky protecting group. A methyl ether (Me) or methoxymethyl (MOM) ether are excellent choices as they are stable to Grignard conditions and less sterically demanding than large silyl groups.

  • Poor Quality Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the insertion of magnesium into the C-Br bond.

    • Expert Insight: Activate the magnesium immediately before use. Common methods include crushing the turnings under an inert atmosphere to expose fresh surfaces, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface.[14]

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[3]

    • Expert Insight: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under vacuum or in a desiccator). The solvent (typically THF or diethyl ether) must be anhydrous. Use of syringe techniques under an inert atmosphere is mandatory.

Validated Protocol: Successful Grignard Formation

Step-by-step Methodology:

  • Protect the hydroxyl group of this compound (e.g., as a methyl ether using methyl iodide and K₂CO₃). Purify the protected compound thoroughly.

  • Place magnesium turnings (1.5 equiv.) in an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Activate the magnesium by adding a small crystal of iodine and gently warming with a heat gun under a flow of nitrogen until the iodine vapor is visible. Allow to cool.

  • Add anhydrous diethyl ether or THF via cannula to cover the magnesium.

  • Dissolve the protected aryl bromide (1.0 equiv.) in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling or an exotherm. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[15]

  • After the addition is complete, continue to stir until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent and should be used immediately.[3]

References

  • Patteson, J., Curry, W., Gupton, J. T., & Telang, N. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Yale Environmental Health & Safety. Standard Operating Procedure - Phenol.
  • Daugulis, O., et al. (2017). Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)−H Bonds. PubMed.
  • Reddit User Discussion. (2024). Suzuki proto-dehalogenation problem. r/Chempros.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • UC Berkeley EH&S. (n.d.). Phenol Health & Safety Fact Sheet.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
  • Google Patents. (1992). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Campus Safety, Health, and Environmental Management Association. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol.
  • Cernak, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • PubChem. (2025). 2-Bromo-5-(1-methylethyl)phenol. National Center for Biotechnology Information.
  • Zhang, Y., & Chen, Y. (2016). Debromination of 1,2,4,5-Tetrabrominated Benzene in Alcohol Solution with Nanoscale Pd/C Particles: Factors, Pathways, and Mechanism. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Toste, F. D., et al. (2017). The development and mechanistic investigation of a palladium-catalyzed 1,3-arylfluorination of chromenes. Chemical Science.
  • Cefic. (n.d.). Phenol Handling Guide.
  • Krische, M. J., et al. (2014). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH.
  • ResearchGate. (2015). Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology.
  • Reddit User Discussion. (2022). Failed Grignard Reaction?. r/OrganicChemistry.
  • Chegg. (2020). Solved: What is the correct structure for this compound?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters.
  • Kilway, K. V., & Clevenger, R. (2007). Experiment 1: Grignard Reaction. University of Missouri – Kansas City.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Bromo-5-isopropylphenol Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of 2-bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive catalytic reactions. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Introduction to the Challenge

This compound is a valuable building block in organic synthesis. However, its cross-coupling reactions, particularly those involving palladium catalysts, can be susceptible to catalyst deactivation. The electron-rich nature of the phenol and the presence of the hydroxyl group can lead to a variety of challenges, including ligand degradation, catalyst precipitation, and the formation of inactive catalyst species. This guide will walk you through common symptoms of catalyst deactivation, their underlying causes, and effective troubleshooting strategies.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction has stalled or is showing low conversion. How can I determine if catalyst deactivation is the cause?

Answer:

A stalled reaction or low conversion is a classic symptom of catalyst deactivation. To diagnose this, consider the following steps:

  • Reaction Monitoring: Carefully monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, TLC). A sharp decrease in the reaction rate after an initial period of activity is a strong indicator of catalyst deactivation.

  • Visual Inspection: Observe the reaction mixture. The formation of a black precipitate, often referred to as "palladium black," is a clear sign of catalyst decomposition and aggregation. This occurs when the palladium nanoparticles are no longer effectively stabilized by the ligands.

  • Control Experiments:

    • Catalyst Loading: Run a parallel reaction with a slightly higher catalyst loading. If the reaction proceeds to completion, it suggests that the initial catalyst amount was insufficient to overcome partial deactivation.

    • Fresh Catalyst Addition: If the reaction has stalled, try adding a fresh portion of the catalyst. If the reaction restarts, it confirms that the initial catalyst has lost its activity.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Using a capillary tube, spot a small amount of your reaction mixture onto the TLC plate baseline.

  • Also spot the starting material (this compound) and, if available, the expected product as references.

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. A lack of change over time suggests a stalled reaction.

Question 2: I've observed the formation of palladium black in my reaction. What are the common causes and how can I prevent it?

Answer:

The formation of palladium black is a common deactivation pathway. It is the result of the agglomeration of palladium atoms into larger, catalytically inactive clusters. The primary causes include:

  • Ligand Degradation or Dissociation: The ligand's role is to stabilize the palladium center. If the ligand degrades or dissociates from the metal, the unprotected palladium atoms can aggregate. This can be caused by high temperatures, incompatible solvents, or reaction with other species in the mixture.

  • Inefficient Ligand: The chosen ligand may not be sterically bulky or electron-donating enough to effectively stabilize the palladium catalyst throughout the catalytic cycle, particularly with challenging substrates like electron-rich phenols.

  • Oxidative Addition Issues: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step. If this step is slow or inefficient, the concentration of the active Pd(0) species can build up, increasing the likelihood of aggregation.

Troubleshooting Strategies:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) which are known to stabilize palladium catalysts and promote efficient oxidative addition.
Temperature Control Avoid excessively high temperatures, which can accelerate ligand degradation. Optimize the temperature to find a balance between reaction rate and catalyst stability.
Solvent Choice Use anhydrous, deoxygenated solvents. Oxygen can oxidize the active Pd(0) to inactive Pd(II).
Base Selection The choice of base is crucial. A base that is too strong or too weak can interfere with the catalytic cycle. For phenolic substrates, weaker bases like carbonates (e.g., K2CO3, Cs2CO3) are often preferred over stronger bases like alkoxides.

Graphviz Diagram: Catalyst Deactivation Pathway

G A Active Pd(0)L2 Catalyst B Slow Oxidative Addition A->B Inefficient Substrate C Ligand Dissociation/Degradation A->C Harsh Conditions D Unstable [Pd(0)] Species B->D C->D E Aggregation D->E F Inactive Palladium Black E->F

Caption: Pathway to Palladium Black Formation.

Question 3: My reaction is giving a complex mixture of byproducts. Could this be related to catalyst deactivation?

Answer:

Yes, a complex byproduct profile can be linked to catalyst deactivation and undesirable side reactions. When the desired cross-coupling pathway is slowed or inhibited, other reactions can become competitive.

Common Side Reactions:

  • Homocoupling: The coupling of two molecules of the starting material (e.g., this compound) to form a biphenol. This is often promoted by the presence of oxygen or inefficient catalyst turnover.

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom. This can occur if there are sources of protons in the reaction mixture and the catalytic cycle is not efficient.

  • Reaction with the Hydroxyl Group: The phenolic hydroxyl group can potentially coordinate to the palladium center and interfere with the catalytic cycle. In some cases, it can lead to the formation of diaryl ethers.

Troubleshooting Strategies:

  • Protecting Group Strategy: Consider protecting the hydroxyl group of this compound (e.g., as a methyl ether or a silyl ether). This can prevent its interference with the catalyst and simplify the reaction outcome.

  • Ligand and Base Optimization: A systematic screening of different ligands and bases can help to identify conditions that favor the desired cross-coupling reaction over side reactions. The choice of base is particularly critical in reactions involving phenols.

  • Strictly Anhydrous and Inert Conditions: Ensure that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents and reagents to minimize side reactions like protodebromination.

Graphviz Diagram: Troubleshooting Logic for Byproduct Formation

G A Complex Byproduct Mixture Observed B Hypothesis 1: Homocoupling A->B C Hypothesis 2: Protodebromination A->C D Hypothesis 3: OH Group Interference A->D E Action: Improve Inert Atmosphere B->E H Action: Screen Ligands/Bases B->H F Action: Use Anhydrous Reagents C->F G Action: Protect Hydroxyl Group D->G D->H I Desired Cross-Coupling Product E->I F->I G->I H->I

Caption: Decision tree for addressing byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a cross-coupling reaction with this compound to minimize catalyst deactivation?

A1:

  • High-Purity Reagents: Use high-purity starting materials, catalysts, and ligands. Impurities can poison the catalyst.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

  • Anhydrous and Deoxygenated Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by sparging with an inert gas or by the freeze-pump-thaw method.

  • Proper Catalyst and Ligand Handling: Many phosphine ligands are air-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Controlled Addition: In some cases, the slow addition of one of the reagents can help to maintain a low concentration of reactive intermediates and minimize side reactions.

Q2: Can the choice of palladium precursor affect catalyst stability?

A2: Yes, the choice of palladium precursor can be important. Pre-formed Pd(0) sources like Pd2(dba)3 are often preferred as they do not require an in-situ reduction step. However, they can also be less stable. Pd(II) precursors like Pd(OAc)2 are more stable to air and moisture but require reduction to the active Pd(0) species in the reaction mixture. The efficiency of this reduction can impact the overall catalytic activity.

Q3: Are there any alternative catalytic systems to palladium for the cross-coupling of this compound?

A3: While palladium-based catalysts are the most common, other transition metals like nickel and copper can also catalyze cross-coupling reactions. Nickel catalysts, in particular, have shown promise for the coupling of aryl halides and can sometimes offer different reactivity and tolerance to functional groups. However, palladium catalysis remains the most versatile and widely studied method for these transformations.

References

  • Ananikov, V. P. (2015). Nickel: The "Hidden" Transition Metal in Cross-Coupling.
  • Bariwal, J., & Van der Eycken, E. (2013). C–H functionalization: a new toolkit for generating molecular diversity. Chemical Society Reviews, 42(23), 9283-9303. [Link]

Technical Support Center: Recrystallization of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this versatile chemical intermediate. As a compound with unique physical properties, its purification requires a nuanced approach. This document provides not just protocols, but the causal logic behind them to empower you to troubleshoot and optimize your experiments effectively.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique based on differential solubility. The fundamental principle is that the solubility of a solid in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound completely at a high temperature but poorly at a low temperature.[2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble at all temperatures (allowing for removal via hot filtration).[2] A successful recrystallization yields a highly pure crystalline solid, excluding impurities from the crystal lattice.[3]

Troubleshooting Guide: Common Challenges & Solutions

Executing a flawless recrystallization requires anticipating and addressing potential issues. Below is a summary of common problems encountered with this compound, followed by a detailed Q&A section.

Quick Reference Troubleshooting Table
Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" Melting point of the compound (3-7 °C) is lower than the solution's saturation temperature.Add more "good" solvent (ethanol); ensure very slow cooling; use a seed crystal.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off excess solvent; induce crystallization by scratching or adding a seed crystal.
Low Yield Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent; pre-heat filtration apparatus.
Discolored Crystals Presence of colored impurities, possibly from oxidation of the phenol.[4]Add activated charcoal to the hot solution before filtration; work under an inert atmosphere if possible.[4]
Rapid Crystallization Solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent; slow down the cooling rate.
Detailed Troubleshooting Q&A

Question 1: My compound is separating as a liquid ("oiling out") instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out" is the most common and critical issue when purifying this compound. It occurs when the dissolved compound comes out of solution at a temperature that is above its melting point.[4]

  • Causality: The melting point of this compound is very low, approximately 3-7 °C. If your solution becomes saturated while it is still warmer than this, the compound will separate as a liquid (an "oil") rather than a solid. This oil is often an excellent solvent for impurities, trapping them upon eventual solidification and defeating the purpose of the purification.

  • Solutions:

    • Add More "Good" Solvent: The primary solution is to lower the temperature at which the solution becomes saturated. Return the oiled solution to the heat source and add more of the "good" solvent (ethanol in a mixed-solvent system). This increases the total solvent volume, requiring the solution to cool to a lower temperature before saturation and crystallization can occur.[4]

    • Ensure Extremely Slow Cooling: Do not place the flask directly in an ice bath. A rapid temperature drop is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator before attempting an ice bath.

    • Use a Seed Crystal: If you have a small amount of pure solid, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation site, encouraging crystallization to begin at a lower temperature.

    • Scratch the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated but requires a trigger to begin crystallization.

  • Causality: For crystals to form, the solution must be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Sometimes this state is stable and needs to be disturbed. Alternatively, if an excessive amount of solvent was used, the solution may not be saturated even at low temperatures.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of the solute. Allow the concentrated solution to cool again slowly.

    • Induce Crystallization: As mentioned above, scratching the inner surface of the flask with a glass rod or adding a seed crystal are effective methods to initiate crystal formation in a supersaturated solution.

Question 3: My final yield of pure crystals is very low. How can I improve it?

Answer: A low yield is most often caused by using too much solvent or losing product during a transfer or filtration step.

  • Causality: Every solvent has some capacity to dissolve the target compound, even when cold. Using a large excess of hot solvent means that a significant amount of your product will remain dissolved in the mother liquor even after cooling, and will be lost during filtration.

  • Solutions:

    • Use the Minimum Hot Solvent: Be patient when dissolving your crude solid. Add the hot solvent in small portions, allowing time for the solid to dissolve before adding more. The goal is to create a saturated solution at the boiling point of the solvent.[4]

    • Pre-heat Your Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent vapor. This prevents the solution from cooling prematurely and depositing your product on the filter paper.[4]

    • Collect a Second Crop: The mother liquor from the first filtration still contains dissolved product. You can often recover more material by boiling off some of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol details a mixed-solvent recrystallization using an ethanol/water system, which is well-suited for moderately polar phenols.[4][5]

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ethanol is flammable. Keep away from open flames and hot surfaces.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks, beakers

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel, fluted filter paper

  • Büchner funnel, filter flask, vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol (the "good" solvent) and begin heating with stirring. Continue to add hot ethanol in small portions until the solid has just completely dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal and any other insoluble material.

  • Induce Saturation: Heat the clear filtrate to boiling. Add deionized water (the "anti-solvent" or "bad" solvent) dropwise while swirling. Continue adding water until a faint, persistent cloudiness appears. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are starting from a point of true saturation at the boiling temperature.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. To prevent oiling out, do not place it directly in an ice bath. Once at room temperature, you can move it to a refrigerator (4 °C) for 30 minutes, followed by an ice-water bath (0 °C) to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a desiccator.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting cluster_problems Identify the Issue cluster_solutions_oil Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowyield Solutions for Low Yield cluster_solutions_color Solutions for Colored Crystals start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals add_solvent Add more 'good' solvent (e.g., Ethanol) oiling_out->add_solvent Primary Action boil_solvent Boil off excess solvent no_crystals->boil_solvent If too dilute induce Induce with scratching or seed crystal no_crystals->induce If supersaturated min_solvent Use minimum hot solvent low_yield->min_solvent preheat Pre-heat filtration apparatus low_yield->preheat second_crop Collect a second crop low_yield->second_crop charcoal Add activated charcoal colored_crystals->charcoal inert_atm Use inert atmosphere colored_crystals->inert_atm slow_cool Cool solution very slowly add_solvent->slow_cool Then seed_crystal Use a seed crystal slow_cool->seed_crystal If needed

Caption: Troubleshooting workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent if I don't have a protocol? A1: Solvent selection is an empirical process. A good starting point is to test the solubility of your crude compound in small amounts of various solvents at room temperature and upon heating.[2] An ideal single solvent should show poor solubility at room temperature but high solubility when hot. If no single solvent works, a mixed-solvent system is the next choice. This involves finding a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").[3]

Q2: Why is a slow cooling rate so important? A2: Slow cooling allows for the formation of a selective crystal lattice. As the temperature drops gradually, the molecules of the desired compound have time to arrange themselves into a highly ordered, low-energy crystal structure, naturally excluding the differently shaped impurity molecules. Rapid cooling ("crashing out") traps impurities within the fast-forming solid, resulting in a less pure product.

Q3: What are the key properties of this compound I should be aware of? A3: The most critical property is its low melting point of 3-7 °C. This makes "oiling out" a significant risk. It has a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol .[1][8] It is also classified as a skin, eye, and respiratory irritant.

Q4: Can I use a different solvent system than ethanol/water? A4: Yes. Other common solvent mixtures for moderately polar compounds include methanol/water, acetone/water, or hexane/ethyl acetate.[5] The choice depends on the specific impurities you are trying to remove. It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch of crude material.

References
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • This compound. (n.d.). LookChem.
  • 2-Bromo-5-(1-methylethyl)phenol. (n.d.). PubChem.
  • Process for brominating phenols. (1970). Google Patents.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.

Sources

Technical Support Center: Impurity Identification in 2-Bromo-5-isopropylphenol via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Here, you will find practical, field-proven insights and troubleshooting guides to help you identify impurities and ensure the quality of your synthesis.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Predicted ¹H NMR Spectrum (in CDCl₃):

The aromatic region will display a characteristic splitting pattern for the three protons on the benzene ring.

  • Aromatic Protons (3H): Expected to appear in the range of δ 6.5 - 7.5 ppm. The proton ortho to the hydroxyl group and meta to the bromine will likely be the most upfield. The proton ortho to the bromine will be the most downfield.

  • Isopropyl CH (1H): A septet, typically around δ 2.8 - 3.2 ppm.

  • Isopropyl CH₃ (6H): A doublet, typically around δ 1.2 - 1.3 ppm.

  • Phenolic OH (1H): A broad singlet, its chemical shift is highly variable (δ 4-8 ppm) depending on concentration and solvent. This peak will disappear upon a D₂O shake.[1][2]

Predicted ¹³C NMR Spectrum (in CDCl₃):

The carbon signals will be spread over a wider range, with carbons attached to electronegative atoms appearing more downfield.

  • C-OH: ~150-155 ppm

  • C-Br: ~110-115 ppm

  • Other Aromatic Carbons: ~115-140 ppm

  • Isopropyl CH: ~33-35 ppm

  • Isopropyl CH₃: ~22-24 ppm

Disclaimer: These are predicted values. Actual experimental values may vary.

What are the most common impurities I might encounter?

Impurities can arise from several sources: unreacted starting materials, byproducts of the reaction, and external contaminants like solvents.

  • Unreacted Starting Material: The most likely starting material is 3-isopropylphenol . Its presence is a common impurity.

  • Regioisomers: Bromination of phenols can sometimes lead to a mixture of isomers.[3][4] A possible regioisomeric impurity is 4-bromo-3-isopropylphenol .

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated phenols, such as 2,4-dibromo-5-isopropylphenol .

  • Solvent Residues: Common laboratory solvents used in synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes, acetone) are frequent contaminants.[5][6][7][8]

  • Water: The presence of water is very common and will appear as a broad peak in the ¹H NMR spectrum.[1]

There's an unexpected broad peak in my ¹H NMR spectrum. What could it be?

A broad peak in a ¹H NMR spectrum often indicates the presence of an exchangeable proton, such as a hydroxyl (-OH) or an amine (-NH).[1] For this compound, this is most likely the phenolic -OH proton. The chemical shift of this peak is highly dependent on factors like concentration, temperature, and solvent.

Troubleshooting Step:

To confirm if the broad peak is from the phenolic -OH, perform a "D₂O shake."

Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

If the broad peak disappears or significantly diminishes, it confirms the presence of an exchangeable proton.[1][2]

Troubleshooting Guide

Problem 1: My peaks are broad and poorly resolved.

Poor resolution and broad peaks can obscure important details in your spectrum, making impurity identification difficult. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp peaks.

    • Solution: Re-shim the spectrometer. If you are unfamiliar with this process, seek assistance from the instrument manager. Modern spectrometers often have automated shimming routines that are very effective.[1][9]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.

    • Solution: Dilute your sample.

  • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.

    • Solution: Filter your sample through a small plug of glass wool or a syringe filter into a clean NMR tube.[9]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.

    • Solution: This can be difficult to remove. If suspected, try passing your sample through a small column of silica gel.

Workflow for Addressing Broad Peaks

Caption: Troubleshooting workflow for broad NMR peaks.

Problem 2: I see more aromatic signals than expected. How do I identify the impurity?

The presence of extra aromatic signals strongly suggests an impurity with a similar structure to your target compound. Here's a systematic approach to identification:

Step-by-Step Impurity Identification:

  • Check for Unreacted Starting Material: Compare the chemical shifts and splitting patterns of the extra signals to a known spectrum of 3-isopropylphenol.

  • Consider Regioisomers: The coupling constants (J-values) between aromatic protons are diagnostic of their relative positions (ortho, meta, para).

    • ortho-coupling: ~7-9 Hz

    • meta-coupling: ~2-3 Hz

    • para-coupling: ~0-1 Hz By carefully analyzing the splitting patterns of the impurity signals, you can deduce the substitution pattern on the aromatic ring and potentially identify a regioisomer like 4-bromo-3-isopropylphenol.

  • Look for Evidence of Poly-bromination: If you suspect over-bromination, look for aromatic signals with smaller integration values and simpler splitting patterns (e.g., singlets or doublets where triplets or doublets of doublets are expected).

  • Utilize 2D NMR: If 1D NMR is insufficient, 2D NMR techniques can provide definitive structural information.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for piecing together molecular fragments.

Workflow for Identifying an Unknown Aromatic Impurity

Caption: Workflow for identifying unknown aromatic impurities.

Data Tables for Impurity Identification

Table 1: ¹H NMR Chemical Shifts of Potential Impurities and Common Solvents (in CDCl₃)

CompoundProtonMultiplicityChemical Shift (δ ppm)
3-Isopropylphenol Aromaticm6.6 - 7.2
Isopropyl CHseptet~2.87
Isopropyl CH₃d~1.23
Phenolic OHbr svariable
Dichloromethane CH₂s~5.30
Ethyl Acetate O-CH₂q~4.12
C(O)-CH₃s~2.05
CH₃t~1.26
Acetone CH₃s~2.17
Water H₂Obr s~1.56

Data for 3-Isopropylphenol is from publicly available spectra. Solvent data is from established literature.[5][6][7][8]

Table 2: ¹³C NMR Chemical Shifts of Potential Impurities (in CDCl₃)

CompoundCarbonChemical Shift (δ ppm)
3-Isopropylphenol C-OH~155.3
C-isopropyl~149.8
Aromatic CH~129.5, 120.9, 116.2, 112.8
Isopropyl CH~34.2
Isopropyl CH₃~24.1

Data for 3-Isopropylphenol is from publicly available spectra.[3][10]

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • Khan Academy.
  • SDSU NMR Facility. Common Problems. [Link]
  • Bioregistry.
  • CDN Science Publishing.
  • Chemistry LibreTexts. NMR in Lab- Solvent Impurities. [Link]
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • PubChem. 3-Isopropylphenol. [Link]
  • AIST.
  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • SpectraBase. m-Isopropylphenol. [Link]
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). [Link]
  • The Royal Society of Chemistry.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Semantic Scholar. Solving problems with NMR spectroscopy. [Link]
  • Beilstein Journals.
  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
  • ChemBK. This compound. [Link]
  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
  • SpectraBase. 2,4-dibromo-3-methyl-6-propan-2-ylphenol. [Link]
  • LookChem. This compound. [Link]
  • PubChem. 2-Bromo-5-(1-methylethyl)phenol. [Link]
  • PubChem. 3-Bromo-5-isopropylphenol. [Link]
  • Human Metabolome Database. Showing metabocard for p-Isopropylphenol (HMDB0031446). [Link]
  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

Sources

Technical Support Center: Managing Exotherms in Large-Scale 2-Bromo-5-isopropylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-isopropylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this reaction, particularly during scale-up. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both the safety and success of your synthesis.

Introduction: The Challenge of Exotherm Control

The bromination of phenols is a classic example of an electrophilic aromatic substitution reaction. While effective, the reaction of 5-isopropylphenol with brominating agents like molecular bromine (Br₂) is highly exothermic.[1] On a small laboratory scale, this heat is often easily dissipated. However, during large-scale synthesis, the ratio of heat generation to heat removal capacity decreases significantly.[2] This can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway, which can result in side reactions, product degradation, and, most critically, a catastrophic failure of the reaction vessel.[2][3][4]

This guide provides practical, field-proven insights into mitigating these risks through careful planning, monitoring, and control of your reaction parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the large-scale synthesis of this compound.

Issue 1: Rapid, Uncontrolled Temperature Spike During Bromine Addition

  • Question: I'm observing a rapid and difficult-to-control temperature increase as I add the bromine solution to my reactor. My cooling system is running at maximum capacity, but the temperature continues to climb. What's happening and what should I do?

  • Answer: An uncontrolled temperature spike is a primary indicator that the rate of heat generation is exceeding your system's heat removal capacity. This is a critical situation that can lead to a runaway reaction.[2][4] The bromination of phenols is notoriously fast and exothermic.

    Immediate Actions:

    • Stop Reagent Addition: Immediately halt the addition of the brominating agent.

    • Ensure Maximum Cooling: Verify that your cooling system is operating at its peak efficiency.

    • Maintain Agitation: Vigorous stirring is crucial to ensure efficient heat transfer from the reaction mixture to the reactor walls.[5]

    • Prepare for Quenching: Have a quenching agent, such as a pre-chilled aqueous solution of sodium thiosulfate or sodium bisulfite, ready to neutralize any unreacted bromine if the temperature continues to rise uncontrollably.[6]

    Root Cause Analysis and Prevention:

    • Addition Rate: Your bromine addition rate is likely too fast for the scale of your reaction. The rate of heat generation is directly proportional to the rate of reagent addition.

    • Insufficient Cooling: The cooling capacity of your reactor may be inadequate for the reaction scale and concentration.

    • Inadequate Heat Transfer: Poor agitation can lead to localized "hot spots" where the reaction accelerates, creating a feedback loop of increasing temperature and reaction rate.[7]

    Preventative Protocol:

    • Perform Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry to determine the total heat of reaction and the maximum rate of heat evolution.[8][9] This data is invaluable for designing a safe and efficient large-scale process.

    • Slow, Controlled Addition: Add the brominating agent subsurface at a slow, controlled rate. This can be achieved using a high-precision dosing pump.

    • Dilution: Consider diluting the reaction mixture with an inert solvent to reduce the concentration of reactants and, therefore, the volumetric heat output.[5]

    • Lower Reaction Temperature: Starting the reaction at a lower initial temperature provides a larger safety margin before reaching a critical temperature.[1][10] For instance, some bromination reactions are conducted at temperatures as low as 0-5°C.[11][12]

Issue 2: Formation of Impurities and Lower than Expected Yield

  • Question: My final product is contaminated with significant amounts of di- and tri-brominated species, and my overall yield of this compound is low. How can I improve the selectivity of my reaction?

  • Answer: The formation of polybrominated byproducts is a common issue in phenol bromination, often exacerbated by poor temperature control. Higher reaction temperatures can lead to a decrease in selectivity.

    Troubleshooting Steps:

    • Temperature Control: As discussed in the previous issue, strict temperature control is paramount. Maintaining a consistently low temperature throughout the bromine addition will favor mono-bromination.

    • Stoichiometry: Ensure you are using a precise stoichiometry of your brominating agent. A slight excess of the phenol can sometimes help to minimize over-bromination.

    • Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Non-polar solvents can sometimes offer better selectivity compared to polar protic solvents.

    • Alternative Brominating Agents: Consider using a milder brominating agent than molecular bromine. N-Bromosuccinimide (NBS) is a common alternative that can offer improved selectivity in some cases.[1]

    G cluster_0 start Low Yield/Purity check_temp Review Temperature Profile check_stoich Verify Stoichiometry eval_solvent Evaluate Solvent System consider_nbs Consider Milder Brominating Agent (NBS) optimize Optimized Process

    A decision workflow for troubleshooting low yield and purity.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting temperature for the large-scale bromination of 5-isopropylphenol?

    A1: While the optimal temperature will depend on your specific reactor setup and solvent system, a common starting point for phenolic brominations is in the range of 0 to 10°C. It is crucial to pre-cool the solution of 5-isopropylphenol before commencing the addition of the brominating agent.[5]

  • Q2: Are there any engineering controls that can enhance the safety of this process?

    A2: Yes, several engineering controls are critical for safely managing this exothermic reaction:

    • High-Efficiency Cooling System: The reactor should be equipped with a robust cooling jacket and potentially internal cooling coils to maximize the heat transfer area.

    • Redundant Temperature Probes: Use at least two independent temperature probes to monitor the reaction. This provides a backup in case one fails.

    • Automated Dosing System: An automated and interlocked dosing system can be programmed to stop the addition of the brominating agent if the temperature exceeds a predefined setpoint.

    • Emergency Quench System: A dedicated system for the rapid introduction of a quenching agent can be a lifesaver in a runaway scenario.

    • Rupture Disc and Relief Vent: The reactor must be fitted with a properly sized rupture disc and a relief vent that directs any potential discharge to a safe location or a containment vessel.

  • Q3: Can continuous flow chemistry be a safer alternative for this reaction?

    A3: Absolutely. Continuous flow reactors offer significant safety advantages for highly exothermic reactions like bromination.[6] The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat removal, drastically reducing the risk of a thermal runaway.[6][13] While the initial setup cost may be higher, the enhanced safety and potential for improved process control and consistency make it a very attractive option for large-scale production.[6]

  • Q4: How can I accurately determine the heat of reaction for my specific process?

    A4: Reaction calorimetry is the gold standard for determining the thermal properties of a chemical reaction.[8] Instruments like a Reaction Calorimeter (RC1) or an Accelerating Rate Calorimeter (ARC) can provide crucial data on the heat of reaction, adiabatic temperature rise, and the rate of heat generation under various conditions.[4] This data is essential for safe process scale-up and hazard analysis.[8]

Data Summary Table

ParameterRecommendation for Large-Scale SynthesisRationale
Initial Reaction Temperature 0 - 10°CProvides a larger safety margin to absorb the exotherm.[11][12]
Bromine Addition Slow, subsurface, controlled rate via dosing pumpPrevents localized concentration and temperature spikes.
Agitation Vigorous, ensuring good vortex and surface movementMaximizes heat transfer to the reactor cooling surfaces.[5]
Solvent Inert solvent (e.g., dichloromethane, carbon disulfide)Helps to dissipate heat and control reaction rate.[12][14]
Monitoring Redundant temperature probes, real-time heat flow analysis (if available)Ensures accurate process monitoring and early detection of deviations.
Emergency Preparedness Pre-chilled quenching solution (e.g., aq. Na₂S₂O₃) readily availableAllows for rapid termination of the reaction in case of a thermal runaway.[6]

Experimental Protocol: Safety-First Bromination of 5-isopropylphenol (Illustrative)

Disclaimer: This is an illustrative protocol and must be adapted and fully risk-assessed for your specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the cooling system to pre-chill the reactor jacket to the desired temperature (e.g., 0°C).

  • Charging Reactants: Charge the reactor with 5-isopropylphenol and the chosen inert solvent. Begin vigorous agitation.

  • Cooling: Allow the reactor contents to cool to the target initial temperature (e.g., 2-5°C).

  • Bromine Addition: Prepare a solution of molecular bromine in the same inert solvent. Begin the slow, subsurface addition of the bromine solution via a calibrated dosing pump.

  • Temperature Monitoring: Continuously monitor the internal temperature. The rate of bromine addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2°C of the setpoint).

  • Reaction Completion: After the bromine addition is complete, continue to stir the reaction mixture at the set temperature for a predetermined time to ensure complete conversion. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., aqueous sodium thiosulfate) to neutralize any remaining unreacted bromine.

  • Work-up: Proceed with the appropriate aqueous work-up and product isolation procedures.

Safety Workflow Diagram:

G cluster_1 prep Reactor Prep & Inerting charge Charge Phenol & Solvent cool Cool to Setpoint (e.g., 2-5°C) add_br2 Slow Subsurface Bromine Addition monitor Monitor Temperature Continuously in_spec Temp in Spec? out_of_spec Temp > Setpoint? stop_add STOP ADDITION quench Quench Reaction complete Reaction Complete workup Work-up & Isolation

A safety-focused workflow for the bromination step.

References

  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine | ACS Chemical Health & Safety. (2023-06-16).
  • Calorimetry of the photobromination reaction. (A) Flow chart for... - ResearchGate.
  • Troubleshooting common issues in alpha-bromination reactions - Benchchem.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04).
  • Thermochemistry of fluorine compounds. Part II. Reaction calorimetry in bromine trifluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
  • Managing exothermic reactions during chalcone bromination - Benchchem.
  • Runaway reactions, case studies, lessons learned - ARIA.
  • Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Understanding Runaway Reactions and Their Safety Implications. (2024-09-18).
  • Temperature control strategies for regioselective bromination - Benchchem.
  • o-BROMOPHENOL - Organic Syntheses Procedure.
  • This compound - ChemBK.
  • Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique | PDF - Scribd.
  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction - ChemRxiv. (2025-04-07).
  • Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio - THURNE.
  • Runaway Reaction - Gexcon Incident Investigation.
  • Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis - ResearchGate. (2018-12-21).
  • CN103408404A - Process for synthesizing p-bromophenol - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific. (2010-09-02).
  • US3546302A - Process for brominating phenols - Google Patents.
  • This compound CAS#: 16606-28-3 - ChemicalBook.
  • This compound | 16606-28-3 - ChemicalBook.
  • This compound - LookChem.
  • On the bromination of phenol in the gas phase at temperatures between 200° and 500°). (2025-08-06).
  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022-11-29).
  • p-BROMOPHENOL - Organic Syntheses Procedure.
  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed. (2009-12-01).
  • Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap.
  • US4484011A - Process for preparation of 4-isopropylphenol - Google Patents.
  • PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY - Purdue College of Engineering.
  • 2-Isopropyl-4-bromo-5-methylphenol synthesis - ChemicalBook.
  • This compound | 16606-28-3 - Benchchem.
  • 5-bromo-2-(isoxazol-5-yl)phenol synthesis | Sigma-Aldrich.
  • Scientists issue warning after discovering massive chemical feedback loop: 'Unprecedented'. (2026-01-01).

Sources

Technical Support Center: Optimizing Reactions with 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: What are the key reactive sites on this compound?

The primary reactive sites are the phenolic hydroxyl group (-OH) and the carbon-bromine (C-Br) bond on the aromatic ring. The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. The C-Br bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and can also participate in nucleophilic aromatic substitution under certain conditions. The isopropyl group, being electron-donating, can influence the reactivity of the aromatic ring.[1]

Q2: What is the predicted pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 8.49.[2][3][4][5] This value is crucial for selecting an appropriate base for reactions involving the phenolic hydroxyl group. To effectively deprotonate the phenol and form the phenoxide anion, a base whose conjugate acid has a pKa significantly higher than 8.49 should be chosen.

Q3: Which common reactions are performed with this compound?

Due to its functional groups, this compound is a versatile substrate for several important organic transformations, including:

  • Williamson Ether Synthesis (O-alkylation): Reaction of the phenoxide with an alkyl halide to form an ether.[6][7][8]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.[9][10][11][12]

    • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[13][14][15][16]

  • Nucleophilic Aromatic Substitution (SNAr): Under specific conditions, the bromide can be displaced by a strong nucleophile.[17][18][19]

Q4: How does the isopropyl group influence the reactivity of the molecule?

The isopropyl group is an electron-donating group which can increase the electron density of the aromatic ring. This can affect the rate and regioselectivity of electrophilic aromatic substitution reactions. Its steric bulk can also direct incoming reagents to other positions on the ring.[1]

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting advice for specific issues that may arise during key reactions involving this compound.

A. Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a widely used method for preparing ethers from an alcohol and an alkyl halide.[20][21][22][23][24] For this compound, this involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the alkyl halide.

Problem 1: Low or No Conversion to the Ether Product

Possible Cause 1: Incomplete Deprotonation of the Phenol

  • Explanation: For the reaction to proceed, the phenol must be converted to its more nucleophilic phenoxide form. If the base is not strong enough, the equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.[25]

  • Troubleshooting Steps:

    • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is at least 2-3 units higher than the pKa of this compound (~8.49).

    • Base Selection: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).

    • Stoichiometry: Use at least one equivalent of the base. For weaker bases, using a slight excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.

BasepKa of Conjugate AcidSuitability
Sodium Bicarbonate (NaHCO₃)6.35Unsuitable
Potassium Carbonate (K₂CO₃)10.33Suitable, may require heat
Sodium Hydroxide (NaOH)15.7Good
Sodium Hydride (NaH)~36Excellent

Possible Cause 2: Poor Solubility of the Phenoxide or Base

  • Explanation: If the generated phenoxide salt or the base itself is not soluble in the reaction solvent, the reaction rate will be significantly reduced due to the heterogeneous nature of the mixture.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent that can effectively solvate the phenoxide and the cation. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents do not participate in hydrogen bonding, which can shield the nucleophilicity of the phenoxide.[17][26]

    • Phase-Transfer Catalyst: If using a biphasic system or if solubility is a persistent issue, consider adding a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

Problem 2: Formation of C-Alkylated Byproducts
  • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). C-alkylation is more likely to occur under conditions that favor thermodynamic control or when the oxygen atom is sterically hindered or solvated in a way that reduces its nucleophilicity.[6] Protic solvents can promote C-alkylation by hydrogen bonding with the phenoxide oxygen.[6]

  • Troubleshooting Steps:

    • Solvent Selection: To favor O-alkylation, use polar aprotic solvents like DMF, DMSO, or acetone. Avoid protic solvents such as water, ethanol, or methanol.[6]

    • Counter-ion Effect: The nature of the counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C selectivity. In some cases, larger, "softer" cations like Cs⁺ can favor O-alkylation.

    • Temperature Control: O-alkylation is generally kinetically favored. Running the reaction at a lower temperature may help to minimize the formation of the thermodynamically more stable C-alkylated product.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[10][27][28] For this compound, the bromine atom serves as the electrophilic partner.

Troubleshooting Flowchart for Palladium-Catalyzed Cross-Coupling

G start Low or No Product Yield catalyst Is the Catalyst System Active? start->catalyst base Is the Base Effective? catalyst->base No catalyst_sol Solution: - Use a pre-formed Pd(0) catalyst. - Screen different ligands (e.g., bulky, electron-rich phosphines). - Ensure inert atmosphere. catalyst->catalyst_sol Yes solvent Is the Solvent Appropriate? base->solvent No base_sol Solution: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure base is finely ground and anhydrous. - Consider a stronger or more soluble base. base->base_sol Yes side_reactions Are Side Reactions Occurring? solvent->side_reactions No solvent_sol Solution: - Ensure solvent is anhydrous and degassed. - Try a different solvent (e.g., Toluene, Dioxane, THF). - For Suzuki, a small amount of water may be beneficial. solvent->solvent_sol Yes side_reactions_sol Solution: - Lower the reaction temperature. - Adjust stoichiometry. - For homo-coupling, use a different base or ligand. side_reactions->side_reactions_sol Yes success Successful Reaction side_reactions->success No catalyst_sol->base base_sol->solvent solvent_sol->side_reactions side_reactions_sol->success

Caption: Troubleshooting decision tree for Pd-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling

Problem: Low Yield of the Coupled Product

Possible Cause 1: Inefficient Transmetalation

  • Explanation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-limiting and requires the activation of the organoboron species by a base.[29] The choice and quality of the base are critical.

  • Troubleshooting Steps:

    • Base Selection and Screening: A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. If yields are low, screen other bases like K₃PO₄ or KF. The strength and solubility of the base can significantly impact the reaction.[29]

    • Solvent System: Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[9] While anhydrous conditions are generally preferred to prevent decomposition of the boronic acid, the addition of a small amount of water can sometimes accelerate the transmetalation step.[30]

    • Boronic Acid Quality: Ensure the boronic acid is pure and has not decomposed, which can occur through protodeboronation.

Possible Cause 2: Catalyst Deactivation or Inefficient Oxidative Addition

  • Explanation: The oxidative addition of the aryl bromide to the Pd(0) center is the first step in the catalytic cycle.[11] For some substrates, this step can be slow. The catalyst can also be poisoned by impurities or decompose at high temperatures.

  • Troubleshooting Steps:

    • Ligand Choice: For aryl bromides, especially those that might be sterically hindered or electronically challenging, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can promote both oxidative addition and reductive elimination.[29]

    • Catalyst Loading: While typically low (1-5 mol%), increasing the catalyst loading might improve conversion if catalyst deactivation is an issue.

    • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

ParameterRecommended Starting Conditions
Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%)
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) SPhos, XPhos (1-2 eq. to Pd)
Base K₂CO₃ (2-3 eq.), Cs₂CO₃ (2-3 eq.)
Solvent Toluene, Dioxane, or THF (often with 10-20% water)
Temperature 80-110 °C
2. Buchwald-Hartwig Amination

Problem: Incomplete Conversion or Side Product Formation

Possible Cause 1: Inappropriate Base Selection

  • Explanation: The choice of base is critical and depends on the pKa of the amine and the sensitivity of the functional groups on the substrates.[13][16] Strong bases are often required, but they can also promote side reactions.

  • Troubleshooting Steps:

    • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.[13]

    • Substrate Sensitivity: If your substrate contains base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be a better choice.[13]

    • Base Solubility: The poor solubility of inorganic bases can be a major issue.[13] Ensure the base is finely powdered. In some cases, a combination of an organic base (like DBU) and an inorganic base can be beneficial.[16]

Possible Cause 2: Ligand-Substrate Mismatch

  • Explanation: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The optimal ligand is highly dependent on the specific aryl bromide and amine being coupled.

  • Troubleshooting Steps:

    • Ligand Screening: A screening of different phosphine ligands is often necessary. For aryl bromides, ligands like XPhos, Xantphos, and DavePhos are good starting points.

    • Steric Hindrance: If either the aryl bromide or the amine is sterically hindered, a bulkier ligand may be required to promote the reaction.

ParameterRecommended Starting Conditions
Catalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos, XPhos (1.2-1.5 eq. to Pd)
Base NaOtBu (1.2-1.5 eq.), K₃PO₄ (2 eq.)
Solvent Toluene, Dioxane
Temperature 80-110 °C
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will be necessary for specific substrates.

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1, to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

III. References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed, 6(17), 2881-4. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Google Scholar.

  • Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • This compound. (n.d.). ChemBK. [Link]

  • Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024, June 28). Reddit. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). LibreTexts. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Chemspeed. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025, August 5). ResearchGate. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation). (2025, February 8). J&K Scientific LLC. [Link]

  • What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • Williamson Ether Synthesis. (2023, November 7). YouTube. [Link]

  • Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). (2025, September 12). ResearchGate. [Link]

  • Phenol. (n.d.). Wikipedia. [Link]

  • How to Synthesize Ethers via the Williamson Ether Synthesis. (2021, December 16). YouTube. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.). Taylor & Francis Online. [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC. [Link]

  • Alkylation of Phenol: A Mechanistic View. (2025, August 7). ResearchGate. [Link]

  • 2-Bromo-5-(1-methylethyl)phenol. (n.d.). PubChem. [Link]

  • Solved Testbank, Question 025 What is the correct structure. (2020, January 30). Chegg.com. [Link]

Sources

Technical Support Center: Regioselective Synthesis of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the regioselective bromination of 3-isopropylphenol. We aim to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your synthesis.

Understanding the Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of bromine onto the 3-isopropylphenol starting material.[1] The primary challenge lies in controlling the regioselectivity of this reaction. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the benzene ring direct the position of the incoming electrophile (bromine).[2][3]

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.[4][5] It donates electron density into the aromatic ring through resonance, particularly at the positions ortho and para to it.[2][6]

  • Isopropyl Group (-CH(CH₃)₂): A weakly activating, ortho, para-directing group.[7] It donates electron density primarily through inductive effects.

The interplay of these directing effects and steric hindrance from the bulky isopropyl group dictates the final product distribution.[8] The desired product, this compound, requires bromination at a position ortho to the hydroxyl group and meta to the isopropyl group.

Visualizing the Directing Effects

The following diagram illustrates the directing effects of the hydroxyl and isopropyl groups on 3-isopropylphenol, highlighting the electronically favored positions for electrophilic attack.

Caption: Directing effects of hydroxyl and isopropyl groups.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers, primarily 4-Bromo-3-isopropylphenol and 6-Bromo-3-isopropylphenol, instead of the desired this compound. What is causing this lack of regioselectivity?

A1: This is the most common challenge and stems from the powerful ortho, para-directing nature of the hydroxyl group.[2] The formation of multiple isomers indicates that the reaction conditions are not sufficiently controlled to favor substitution at the sterically hindered C2 position.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Highly Reactive Brominating Agent Potent brominating agents like bromine water (Br₂ in H₂O) are highly reactive and less selective, leading to rapid bromination at all activated positions.[9][10]1. Change Brominating Agent: Switch to a milder and more selective reagent such as N-bromosuccinimide (NBS).[9] 2. In-situ Bromine Generation: Consider using a system like KBr/KBrO₃ which generates bromine slowly in situ, allowing for better control.[11]
Polar Protic Solvents Solvents like water or alcohols can enhance the electrophilicity of bromine and increase the rate of reaction, often at the expense of selectivity.[12][13]1. Solvent Selection: Employ non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to temper the reactivity of the brominating agent.[14]
Elevated Reaction Temperature Higher temperatures provide more energy for the reaction to overcome activation barriers for multiple substitution pathways, leading to a mixture of products.1. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.[14][15]
Q2: I am observing the formation of polybrominated byproducts, such as 2,4-Dibromo-5-isopropylphenol. How can I prevent this over-bromination?

A2: The strong activating nature of the phenol ring makes it susceptible to multiple brominations.[5] The initial monobrominated product is still activated and can undergo further electrophilic substitution.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Stoichiometry Using an excess of the brominating agent will inevitably lead to polysubstitution.1. Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use a 1:1 or slightly less than 1:1 ratio of brominating agent to 3-isopropylphenol.
Reaction Time Allowing the reaction to proceed for too long, even with correct stoichiometry, can lead to the formation of polybrominated products as the desired product accumulates and competes for the remaining brominating agent.1. Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time to maximize the yield of the desired monobrominated product and minimize byproduct formation.[16]
Q3: The reaction yield is consistently low, even when regioselectivity and polysubstitution are controlled. What factors could be contributing to poor conversion?

A3: Low yields can result from incomplete reaction, degradation of starting material or product, or loss of product during workup and purification.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Activation of Brominating Agent Some milder brominating agents may require an activator or catalyst to initiate the reaction efficiently.1. Use of a Catalyst: For NBS brominations, a catalytic amount of a radical initiator like AIBN or light can sometimes be beneficial, although care must be taken to avoid side reactions. For other systems, a mild Lewis or Brønsted acid could be explored.
Decomposition of Reagents or Products Phenols can be sensitive to oxidation, and the brominating agents can be moisture-sensitive.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[14] 2. Dry Solvents: Use anhydrous solvents to prevent the decomposition of moisture-sensitive reagents.
Suboptimal Workup and Purification The desired product might be lost during aqueous workup or co-elute with byproducts during chromatography.1. Optimize Extraction: Ensure the pH of the aqueous phase during extraction is appropriate to keep the phenolic product in the organic layer. 2. Fine-tune Chromatography: Systematically screen different solvent systems for column chromatography to achieve better separation of the desired isomer from other brominated phenols.

Frequently Asked Questions (FAQs)

Q: What is the role of steric hindrance in this synthesis?

A: Steric hindrance from the bulky isopropyl group plays a crucial role in directing the bromination.[8][17] While the hydroxyl group strongly activates the ortho positions (C2 and C6), the isopropyl group at C5 sterically hinders the approach of the electrophile to the C6 position. This steric hindrance makes the C2 position the more favorable site for substitution, leading to the desired this compound, provided the reaction conditions are selective enough.[18]

Q: Are there alternative, more regioselective methods for this synthesis?

A: Yes, modern synthetic methods often offer improved regioselectivity. For instance, the use of bulky sulfoxides in combination with HBr has been shown to achieve high para-selectivity in the bromination of phenols, which could be adapted to favor the less sterically hindered ortho position in this case.[19] Additionally, methods employing reagents like a PIDA-AlBr₃ system have been developed for the efficient and mild bromination of phenols.[20]

Q: How can I confirm the regiochemistry of my final product?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are diagnostic. For this compound, you would expect to see distinct signals for the three aromatic protons.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts will confirm the substitution pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show through-space correlations between the protons of the isopropyl group and the adjacent aromatic proton, confirming their proximity.

Experimental Protocols

Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound by using a mild brominating agent and a non-polar solvent.

Materials:

  • 3-Isopropylphenol[21][22]

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dissolve 1 equivalent of 3-isopropylphenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1 equivalent of NBS portion-wise over 30 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

Synthesis_Workflow Start Start Dissolve Dissolve 3-isopropylphenol in CH2Cl2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add NBS portion-wise Cool->Add_NBS Stir Stir at 0 °C & Monitor by TLC Add_NBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for regioselective bromination.

References

  • Wikipedia: Electrophilic arom
  • Organic Chemistry Tutor: Directing Effects in Electrophilic Arom
  • Aakash Institute: Directive Influence of Groups on Electrophilic Arom
  • Wiley Online Library: Steric Hindrance Effect Leading to Regioselective Bromin
  • BenchChem: Technical Support Center: Optimizing Reaction Conditions for the Bromin
  • ChemTalk: Directing Effects
  • Save My Exams: Directing Effects
  • YouTube: Bromination of Phenols | Electrophilic arom
  • National Institutes of Health: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system
  • BYJU'S: Electrophilic Substitution Reactions of Phenols
  • ChemistryStudent: Phenol Reactions (A-Level)
  • YouTube: Bromin
  • RSC Publishing: Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system
  • BenchChem: this compound | 16606-28-3
  • LookChem: this compound
  • Save My Exams: Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note
  • Chemguide: ring reactions of phenol
  • PubChem: 3-Bromo-5-isopropylphenol
  • Chemistry Stack Exchange: Electrophilic halogen
  • Khan Academy: Bromin
  • Physics Wallah: Bromination phenol in W
  • Khan Academy: Steric hindrance | Substitution and elimin
  • PubChem: 2-Bromo-3-isopropylphenol
  • ChemicalBook: this compound | 16606-28-3
  • MDPI: Regioselective Monobromination of Phenols with KBr and ZnAl–BrO 3 − –Layered Double Hydroxides
  • ChemicalBook: 2-Isopropyl-4-bromo-5-methylphenol synthesis
  • ChemicalBook: this compound CAS#: 16606-28-3
  • PubChem: 2-Bromo-5-(1-methylethyl)phenol
  • PubChem: 2-Bromo-5-ethylphenol
  • SpringerLink: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules
  • MDPI: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • PubChem: 3-Isopropylphenol
  • BenchChem: A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol
  • PubChem: 3-Isopropylphenol
  • PubChem: 2-Bromo-6-isopropylphenol
  • ChemBK: this compound

Sources

Technical Support Center: Minimizing Byproduct Formation During Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of byproduct formation during chemical functionalization. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to enhance reaction selectivity, improve yield, and simplify purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the minimization of byproduct formation.

Q1: My reaction is producing a significant amount of byproducts. What are the first parameters I should investigate?

When facing issues with byproduct formation, a systematic approach to optimizing reaction conditions is crucial.[1][2] The first parameters to investigate are typically temperature, concentration, and reaction time.[3][4] Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product over thermodynamically favored byproducts.[5] Adjusting the concentration of reactants can also be beneficial; for some reactions, higher dilutions can disfavor intermolecular side reactions. Finally, monitoring the reaction over time with techniques like TLC or LC-MS is essential to determine the optimal reaction time, as prolonged reaction times can lead to product degradation or the formation of further byproducts.[3][6]

Q2: How do I choose the right solvent to minimize side reactions?

The choice of solvent can significantly influence reaction pathways and selectivity.[7][8] Solvents can affect the stability of intermediates and transition states. For instance, protic solvents might facilitate unwanted protonation, leading to side reactions.[7] Experimenting with a range of solvents with varying polarities is a good strategy.[5] Green chemistry principles also encourage the use of environmentally benign solvents like water or solvent-free conditions where possible, which can sometimes surprisingly improve selectivity.[9]

Q3: When should I consider using a protecting group strategy?

A protecting group strategy is essential when a molecule contains multiple reactive functional groups that could interfere with the desired transformation.[10][11] By temporarily masking a reactive site, you can prevent it from participating in unwanted reactions.[10] This is particularly common in complex, multi-step syntheses, such as in natural product synthesis or peptide synthesis.[12][13] The key is to choose a protecting group that is stable under the reaction conditions for the desired functionalization but can be removed easily and selectively afterward without affecting the rest of the molecule.[10][11]

Q4: My desired product and a major byproduct have very similar polarities. What purification strategies can I employ?

When standard chromatography is challenging due to similar polarities, orthogonal chromatography can be an effective solution.[14] This involves changing a chromatographic parameter that affects selectivity, such as the stationary phase (e.g., switching from silica to alumina or a bonded phase) or the mobile phase solvent system.[14] Other purification techniques to consider are crystallization, distillation (if the compounds are volatile and have different boiling points), and extraction with careful pH adjustment to exploit differences in acidity or basicity.[15]

Q5: Can the order of reagent addition impact byproduct formation?

Absolutely. The order and rate of reagent addition can be critical for minimizing byproducts, especially in reactions with highly reactive intermediates.[6] For example, in peptide coupling, pre-activating the carboxylic acid with the coupling reagent before adding the amine can prevent side reactions like guanidinylation of the N-terminus.[16][17] Slow, dropwise addition of a reactive reagent can also help maintain a low instantaneous concentration, which can suppress side reactions that are higher order in that reagent.[5]

Troubleshooting Guide 1: Esterification Reactions

Esterification is a widely used reaction, but it is often plagued by equilibrium limitations and the formation of byproducts.[18][19]

Common Byproducts and Their Causes
  • Unreacted Starting Materials: Due to the reversible nature of many esterification reactions, incomplete conversion is common.[18][20]

  • Dehydration Products of the Alcohol: Especially with tertiary alcohols, elimination to form an alkene can compete with esterification under acidic conditions.

  • Ether Formation: Under acidic conditions, two alcohol molecules can condense to form an ether.

  • Acylal Formation: Reaction of the carboxylic acid with an aldehyde impurity can lead to the formation of an acylal.

Strategies for Minimizing Byproducts in Esterification
  • Driving the Equilibrium: To favor product formation, it's essential to remove one of the products as it forms.[20]

    • Water Removal: The most common strategy is the removal of water. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[21]

      • Dehydrating Agents: Adding molecular sieves or anhydrous salts like MgSO₄ to the reaction mixture.[21]

    • Using an Excess of One Reagent: Employing a large excess of the alcohol (if it is inexpensive and easily removed) or the carboxylic acid can also shift the equilibrium towards the product.[20]

  • Optimizing Reaction Conditions:

    • Catalyst Choice: While strong acids like sulfuric acid are common, they can also promote side reactions. Milder catalysts like p-toluenesulfonic acid can be effective.[21]

    • Temperature Control: Use the minimum temperature required for a reasonable reaction rate to avoid dehydration and other side reactions.[22]

Experimental Protocol: High-Yield Esterification with Water Sequestration

This protocol describes a general method for esterification using a water scavenger.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

  • Solvent and Catalyst: Dissolve the reactants in an appropriate anhydrous solvent (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Water Removal: Add activated 3Å or 4Å molecular sieves to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the molecular sieves. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.[23]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.[15]

Data Summary: Impact of Reaction Conditions on Esterification
ParameterCondition 1Condition 2Expected Outcome
Water Removal NoneDean-Stark/Molecular SievesHigher conversion with water removal.[21]
Catalyst H₂SO₄p-TSAReduced side reactions with milder catalyst.
Temperature High (e.g., >150 °C)Moderate (e.g., 80-110 °C)Less dehydration/decomposition at lower temperatures.[22]
Reaction Pathway: Esterification vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Carboxylic Acid + Alcohol B Tetrahedral Intermediate A->B +H+ D Alcohol C Ester + Water B->C -H+ E Alkene D->E Dehydration (-H2O) F Ether D->F Condensation (-H2O) G start Side Product Observed racemization Racemization? start->racemization guanidinylation Guanidinylation? racemization->guanidinylation No sol_rac Add HOBt/Oxyma Lower Temperature Change Coupling Reagent racemization->sol_rac Yes aspartimide Aspartimide Formation? guanidinylation->aspartimide No sol_guan Pre-activate Acid Use Stoichiometric Reagent guanidinylation->sol_guan Yes sol_asp Add HOBt to Deprotection Use Different Protecting Group aspartimide->sol_asp Yes end Reaction Optimized aspartimide->end No sol_rac->end sol_guan->end sol_asp->end

Sources

Technical Support Center: Work-up Procedures for 2-Bromo-5-isopropylphenol Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the work-up and purification of Suzuki-Miyaura cross-coupling reactions involving 2-bromo-5-isopropylphenol. The unique properties of the phenolic substrate and the resulting biaryl phenol product necessitate specific considerations during the work-up phase to ensure high purity and yield.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the work-up of Suzuki reactions with this compound. Each issue is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions.

Issue 1: Low or No Product Yield After Work-up

Question: I've completed my Suzuki coupling of this compound, but after the work-up, I have a very low yield of my desired biaryl phenol. What could be the problem?

Answer: Low product yield post-work-up can stem from several factors, ranging from an incomplete reaction to product loss during extraction and purification. Here's a systematic approach to troubleshoot this issue:

  • Verify Reaction Completion: Before initiating the work-up, it is crucial to confirm the consumption of the limiting reagent (typically this compound). This can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction is incomplete, consider optimizing the reaction conditions, such as temperature, reaction time, or the catalyst system.[3]

  • Assess Product Solubility During Extraction: The phenolic hydroxyl group on your product can influence its solubility.

    • Inadequate Extraction Solvent: If a non-polar solvent like hexane was used for extraction, your polar biaryl phenol product might have remained in the aqueous layer. Ethyl acetate is a commonly used and effective solvent for extracting such products.[4]

    • pH of the Aqueous Layer: The phenolate anion, formed under basic conditions, is highly water-soluble. Ensure the aqueous layer is neutralized or slightly acidified (e.g., with 1M HCl) before extraction to protonate the phenol, making it more soluble in the organic solvent.

  • Check for Emulsion Formation: Emulsions can form during the extractive work-up, trapping the product at the interface. If an emulsion is present, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.[4]

  • Evaluate Purification Losses:

    • Column Chromatography: The polarity of biaryl phenols can lead to tailing or irreversible adsorption on silica gel. Consider using a solvent system with a small amount of a polar modifier like methanol or a few drops of acetic acid to improve elution. Alternatively, reversed-phase chromatography can be a suitable purification method for polar compounds.[5]

    • Recrystallization: If you are purifying by recrystallization, ensure the chosen solvent system is appropriate. The product should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.[6]

Issue 2: Persistent Palladium Contamination in the Final Product

Question: My final product is a grey or black solid, and my NMR spectrum shows broad peaks, indicating palladium contamination. How can I effectively remove the palladium catalyst?

Answer: Residual palladium is a common issue in Suzuki couplings and its removal is critical, especially in pharmaceutical applications.[7] Here are several strategies for palladium removal:

  • Filtration through Celite: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent. Filtering the mixture through a pad of Celite can help remove a significant portion of the precipitated palladium black.[4][8]

  • Aqueous Washes:

    • Ammonium Chloride Wash: Washing the organic layer with a saturated aqueous solution of ammonium chloride can help to remove some palladium species.

    • Thiol Scavengers: For more stubborn palladium contamination, washing with an aqueous solution of a thiol-containing compound like sodium bisulfite or N-acetylcysteine can be effective. These agents chelate the palladium, facilitating its removal into the aqueous phase.

  • Use of Scavenger Resins: If aqueous washes are insufficient, consider stirring the organic solution of your crude product with a palladium scavenger resin. These are commercially available and can be very effective at removing trace amounts of palladium. After stirring for the recommended time, the resin is simply filtered off.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can also help to adsorb residual palladium.[6] However, be aware that this can sometimes lead to loss of product due to co-adsorption.

Table 1: Comparison of Palladium Removal Techniques

MethodEase of UseEffectivenessPotential for Product Loss
Celite Filtration HighModerateLow
Aqueous Washes HighModerateLow
Scavenger Resins ModerateHighLow to Moderate
Activated Charcoal HighHighModerate to High
Issue 3: Difficulty in Removing Inorganic Salts

Question: After extraction and concentration, I am left with a solid that appears to be a mixture of my product and inorganic salts. How can I separate them?

Answer: The presence of inorganic salts from the base (e.g., K₂CO₃, K₃PO₄) is a common issue.[2] Here's how to address it:

  • Thorough Aqueous Washes: Ensure you are performing multiple washes of the organic layer with water and then brine. This is the primary method for removing inorganic salts. Vigorous shaking in a separatory funnel is necessary to ensure good partitioning.

  • Filtration: If a significant amount of solid inorganic salt is present in your organic layer after drying, you can filter the solution before concentrating it.

  • Solvent Trituration: If your product is a solid, you can sometimes wash away the inorganic salts by triturating the crude material with a solvent in which your product is sparingly soluble but the salts are insoluble (e.g., dichloromethane or diethyl ether).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general work-up procedure for a Suzuki reaction of this compound?

A1: A robust, general work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.[4]

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[8]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Q2: My biaryl phenol product is an oil and won't crystallize. What can I do?

A2: If your product is an oil, it may be impure. Further purification by column chromatography may be necessary. If the product is pure and still an oil, you can try the following to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.

  • Seeding: Add a small crystal of the desired compound if available.

  • Solvent System: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists.

Q3: How does the phenolic group affect the work-up?

A3: The acidic proton of the phenol can be deprotonated by the base used in the Suzuki reaction, forming a phenolate. This phenolate is highly soluble in the aqueous phase. To ensure your product is extracted into the organic layer, you may need to neutralize or slightly acidify the aqueous layer before extraction to protonate the phenolate.

Q4: Can I use a solvent other than ethyl acetate for extraction?

A4: Yes, other polar organic solvents like dichloromethane (DCM) or diethyl ether can be used. However, ethyl acetate is often a good starting point due to its ability to dissolve moderately polar compounds and its relatively low toxicity. The choice of extraction solvent depends on the polarity of your specific biaryl phenol product.[9][10]

Q5: I am observing a significant amount of homocoupling of my boronic acid. How does this affect the work-up?

A5: Homocoupling is a common side reaction in Suzuki couplings.[2] The homocoupled product will need to be separated from your desired biaryl phenol during the purification step, typically by column chromatography. The polarity of the homocoupled product will determine the ease of separation.

Section 3: Visual and Methodological Guides

General Suzuki Reaction Workflow

Suzuki_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reactants Combine Reactants: This compound, Boronic Acid/Ester, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Dilute & Quench (e.g., with water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki coupling reaction, from reaction setup to purification.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield After Work-up Check_Completion Was the reaction complete before work-up? Start->Check_Completion Incomplete Optimize reaction conditions: - Increase temperature/time - Screen catalysts/bases Check_Completion->Incomplete No Complete Yes Check_Completion->Complete End Yield Improved Incomplete->End Check_Extraction Was the extraction efficient? Complete->Check_Extraction Extraction_Issue Troubleshoot Extraction: - Use a more polar solvent (e.g., EtOAc) - Adjust pH of aqueous layer - Break up any emulsions Check_Extraction->Extraction_Issue No Extraction_OK Yes Check_Extraction->Extraction_OK Extraction_Issue->End Check_Purification Was there significant product loss during purification? Extraction_OK->Check_Purification Purification_Issue Optimize Purification: - Modify chromatography solvent system - Choose a different purification method (e.g., recrystallization, prep-HPLC) Check_Purification->Purification_Issue Yes Purification_Issue->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for 2-Bromo-5-isopropylphenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the pharmaceutical and fine chemical industries, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern synthetic chemistry. The versatile building block, 2-Bromo-5-isopropylphenol, presents a valuable scaffold, but its efficient functionalization is critically dependent on the judicious selection of a catalytic system. The presence of a sterically demanding isopropyl group and an electron-donating, potentially reactive phenol moiety introduces challenges that necessitate a nuanced approach to catalyst and ligand choice.

This guide provides an in-depth comparison of common catalytic systems for the cross-coupling of this compound, moving beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern success. The information presented herein is a synthesis of established methodologies and field-proven insights to empower you to make informed decisions for your specific synthetic goals.

Comparative Performance of Catalytic Systems

The choice of catalyst dictates the feasibility, efficiency, and selectivity of the coupling reaction. Below is a comparative summary of the most effective catalytic systems for the functionalization of this compound, with performance data extrapolated from reactions on analogous substituted bromophenols due to the scarcity of direct comparative studies on this specific substrate.

Coupling ReactionCatalyst SystemTypical LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Considerations
Suzuki-Miyaura (C-C) Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhosK₂CO₃, K₃PO₄Toluene/Water, Dioxane/Water80-11012-2485-95Robust for a wide range of arylboronic acids. The biphasic system with a carbonate base is often effective for phenols.[1][2]
Buchwald-Hartwig (C-N) Pd₂(dba)₃ or Pd(OAc)₂Xantphos, BrettPhosNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-11012-2470-90Ligand choice is critical. Bulky, electron-rich ligands like BrettPhos are often necessary for coupling with hindered amines or for achieving high turnover numbers.[3][4]
Sonogashira (C-C) Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPATHF, DMFRT-803-1280-95The copper co-catalyst is crucial for activating the terminal alkyne. Copper-free versions exist but may require more specialized ligands.[5][6][7][8]
Ullmann (C-O/C-N) CuIL-proline, PhenanthrolineK₂CO₃, Cs₂CO₃DMF, Dioxane110-15012-2460-85A classic method for diaryl ether synthesis. Ligand acceleration is often necessary to achieve reasonable reaction times and yields under milder conditions than the traditional high-temperature protocol.[9][10][11][12][13]
Nickel-Catalyzed (C-C) NiCl₂(dme) / dtbbpydtbbpy-DMFRT12-24VariesA promising, more economical alternative to palladium. Often proceeds via a radical mechanism, which can be advantageous for certain substrates.[14]

Mechanistic Insights and Catalyst System Selection

A deep understanding of the catalytic cycles is paramount for troubleshooting and optimizing cross-coupling reactions. The choice of metal, ligand, and base is not arbitrary but is instead guided by their specific roles in the catalytic process.

Palladium-Catalyzed Reactions

Palladium catalysts are the workhorses of modern cross-coupling chemistry, cycling between Pd(0) and Pd(II) oxidation states.[15][16]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is often favored for its mild conditions and the commercial availability of a vast array of boronic acids. For a substrate like this compound, the electron-donating nature of the hydroxyl and isopropyl groups can make the initial oxidative addition of the C-Br bond to the Pd(0) center more challenging. Therefore, a sufficiently electron-rich and bulky phosphine ligand, such as SPhos, can be beneficial in promoting this step. The choice of a moderately strong inorganic base like K₃PO₄ is crucial for activating the boronic acid to facilitate transmetalation without causing unwanted side reactions with the phenol.[1][2]

  • Buchwald-Hartwig Amination: The success of this reaction is highly dependent on the ligand. The steric bulk of the ligand is critical for promoting the final reductive elimination step to form the C-N bond. For a sterically hindered substrate and potentially bulky amine coupling partners, ligands from the Buchwald family, such as BrettPhos, are often essential. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[3][4]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-O and C-N bonds, particularly for the synthesis of diaryl ethers. Modern protocols often employ ligands to accelerate the reaction and allow for milder conditions.[9][10][11][12][13]

Ullmann_Catalytic_Cycle Cu(I)X Cu(I)X Ligand_Coordination Ligand and Nucleophile Coordination Cu(I)X->Ligand_Coordination Ligand (L) Nucleophile (NuH) L-Cu(I)-Nu L-Cu(I)-Nu Ligand_Coordination->L-Cu(I)-Nu Oxidative_Addition Oxidative Addition (Ar-X) L-Cu(I)-Nu->Oxidative_Addition Ar-X L-Cu(III)(Ar)(Nu)X L-Cu(III)(Ar)(Nu)X Oxidative_Addition->L-Cu(III)(Ar)(Nu)X Reductive_Elimination Reductive Elimination L-Cu(III)(Ar)(Nu)X->Reductive_Elimination Reductive_Elimination->Cu(I)X Ar-Nu

Caption: A plausible catalytic cycle for a ligand-accelerated Ullmann reaction.

For this compound, an Ullmann condensation with another phenol to form a diaryl ether would likely require a ligand such as L-proline or a phenanthroline derivative to achieve good yields at temperatures below 150°C. The choice of a high-boiling polar aprotic solvent like DMF is common to ensure the solubility of the reactants and the copper salts.

Nickel-Catalyzed Couplings

Nickel catalysis is gaining prominence as a more sustainable and cost-effective alternative to palladium. Nickel catalysts can participate in similar catalytic cycles to palladium, but they also have a greater propensity to engage in single-electron transfer (SET) pathways, leading to radical intermediates. This can provide complementary reactivity.[14]

Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ni(0)L2->Oxidative_Addition Ar-X Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Oxidative_Addition->Ar-Ni(II)-X(L2) Radical_Capture Radical Capture or Transmetalation Ar-Ni(II)-X(L2)->Radical_Capture R• or R-M Ar-Ni(III)-R(L2)X Ar-Ni(III)-R(L2)X Radical_Capture->Ar-Ni(III)-R(L2)X Reductive_Elimination Reductive Elimination Ar-Ni(III)-R(L2)X->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Ar-R

Caption: A simplified representation of a Nickel-catalyzed cross-coupling cycle, which may involve Ni(I)/Ni(III) intermediates.

The use of nickel catalysts for the coupling of this compound is less documented but holds significant potential, particularly for C-C bond formation. The choice of ligand, often a bipyridine or related N-donor ligand, is critical in stabilizing the nickel species and modulating its reactivity.

Experimental Protocols

The following protocols are provided as a starting point and are based on established procedures for analogous substrates. Optimization for this compound may be necessary.

General Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reagents Combine Aryl Halide, Coupling Partner, Base Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: A generalized workflow for catalytic cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv) and the secondary amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Protocol 3: Ullmann Condensation for Diaryl Ether Synthesis
  • In a reaction vessel, combine this compound (1.0 equiv), a phenol (1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%).

  • Add a base such as potassium carbonate (2.0 equiv).

  • Add a high-boiling polar solvent like DMF.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.[9][10][11][12][13]

Conclusion

The selection of an optimal catalyst system for the coupling of this compound is a multifaceted decision that requires consideration of the desired bond to be formed, the nature of the coupling partner, and economic factors. For C-C bond formation, palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings offer high reliability and broad scope. For C-N bond formation, the Buchwald-Hartwig amination, with its array of specialized ligands, provides a powerful tool. The Ullmann condensation remains a viable, albeit often more forcing, method for C-O bond formation. Finally, emerging nickel-based catalysts present a promising avenue for more sustainable and potentially novel reactivity. By understanding the mechanistic underpinnings of these powerful transformations, researchers can navigate the complexities of catalyst selection and unlock the full synthetic potential of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
  • IJCRA. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. International Journal of Current Research and Academic Review.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Ullmann ether synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Nickel-Catalyzed C-O/C-H Cross-Coupling Reactions for C-C Bond Formation.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands. BenchChem.
  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3).
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. BenchChem.
  • Milligan, J. A., et al. (2019). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling.
  • BenchChem. (2025). Comparative Study of Catalysts for 2-Bromo-5-chlorophenol Reactions: A Guide for Researchers. BenchChem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2,4'-bis(alkynyl)diphenyl sulfones via Sonogashira Reaction.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • SciSpace. (2019). Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
  • RSC Publishing. (2023).
  • ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
  • National Institutes of Health. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem.
  • IJpeij, E. G., et al. (2001). A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)
  • MDPI. (n.d.).
  • PubMed. (n.d.). Magnetically separable Pd catalyst for carbonylative Sonogashira coupling reactions for the synthesis of alpha,beta-alkynyl ketones.

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Bromo-5-isopropylphenol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the chosen HPLC methodology, compare it with alternative analytical techniques, and provide a detailed, validated protocol that ensures scientific integrity and trustworthy results.

The Critical Need for Purity Analysis of this compound

This compound (CAS 16606-28-3) is a substituted phenol whose structural integrity is crucial for the desired outcome of subsequent synthetic steps.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially harmful byproducts.

The synthesis of this compound typically involves the bromination of 3-isopropylphenol.[3][4] This synthetic route can introduce several potential impurities that must be monitored and controlled:

  • Starting Material: Residual 3-isopropylphenol.

  • Isomeric Impurities: Positional isomers such as 4-bromo-3-isopropylphenol and 6-bromo-3-isopropylphenol.

  • Over-brominated Products: Dibrominated or polybrominated isopropylphenols.

  • Process-Related Impurities: Reagents or byproducts from the manufacturing process.

Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical method is required for accurate purity determination.

HPLC: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its robustness, versatility, and high resolving power. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

Why RP-HPLC is the Optimal Choice

The decision to employ RP-HPLC is grounded in several key advantages over other techniques:

  • Direct Analysis: Unlike Gas Chromatography (GC), HPLC does not typically require derivatization of phenolic compounds, which can be time-consuming and introduce variability.[6]

  • Excellent Resolution of Isomers: RP-HPLC, particularly with modern column technologies, can effectively separate structurally similar isomers, which are common impurities in the synthesis of this compound.

  • Robustness and Reproducibility: HPLC methods are well-established and known for their reliability and transferability between laboratories, a critical factor in regulated environments.

The following diagram illustrates the logical workflow for selecting the appropriate analytical method for the purity analysis of this compound.

Method Selection Workflow cluster_start Initial Assessment cluster_methods Method Evaluation cluster_decision Decision and Rationale Start Compound of Interest: This compound Properties Physicochemical Properties: - Moderately Polar - UV Active - Thermally Labile (potential for decomposition at high temperatures) Start->Properties Impurities Potential Impurities: - Starting Material (3-isopropylphenol) - Isomers (e.g., 4-bromo-3-isopropylphenol) - Over-brominated products Properties->Impurities HPLC HPLC (High-Performance Liquid Chromatography) Impurities->HPLC GC GC (Gas Chromatography) Impurities->GC CE CE (Capillary Electrophoresis) Impurities->CE Decision Optimal Method: RP-HPLC HPLC->Decision Superior for isomer separation and no derivatization needed GC->Decision Requires derivatization for phenols, risk of thermal degradation CE->Decision Less common for routine QC, potential for lower reproducibility Rationale Rationale: - Direct analysis without derivatization - Excellent resolution of isomers - High robustness and reproducibility - Suitable for thermally labile compounds Decision->Rationale

Caption: Logical workflow for selecting the optimal analytical method.

A Validated RP-HPLC Method for Purity Analysis

This section details a robust RP-HPLC method for the purity determination of this compound. The method development and validation are guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[7][8][9][10][11][12][13][14][15][16]

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column thermostat.

Chromatographic Conditions:

ParameterCondition
Column C8 (e.g., Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm particle size) or equivalent. A C8 column is chosen for its slightly lower hydrophobicity compared to a C18, which can provide better peak shape for phenolic compounds.[17]
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape and resolution of acidic analytes like phenols.[17]
Mobile Phase B 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[17]
Gradient Program See table below. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 0.25 mL/min[17]
Column Temperature 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nm and 285 nm. Phenolic compounds typically have a strong absorbance around 210 nm and a weaker, more characteristic absorbance around 280-290 nm.[17] Dual-wavelength detection can aid in impurity identification.
Injection Volume 5 µL
Sample Diluent Acetonitrile or a mixture of Acetonitrile and Water.

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0982
0.18020
15.05050
35.03070
40.0298
50.0298
50.1982
60.0982

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL for analysis.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to USP <621>.[7][9][10][11][13] A system suitability solution should be prepared containing this compound and a known impurity or a closely eluting compound.

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures symmetrical peaks for accurate integration.
Resolution > 2.0Guarantees baseline separation between the main peak and the closest eluting impurity.
Repeatability RSD < 2.0% for 5 replicate injectionsDemonstrates the precision of the analytical system.
Method Validation

The analytical method should be validated according to ICH Q2(R1) to ensure it is suitable for its intended purpose.[8][12][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by peak purity analysis using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended technique, a comprehensive understanding of alternative methods provides a broader perspective on the analytical challenges.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, GC analysis often requires a derivatization step to increase their volatility and improve peak shape.[18][19]

Advantages of GC:

  • High sensitivity, especially with selective detectors like Electron Capture Detector (ECD) for halogenated compounds.

  • Excellent resolution with capillary columns.

Disadvantages of GC:

  • Derivatization: The need for derivatization adds an extra step to the sample preparation, which can be a source of error and variability.[19]

  • Thermal Stability: There is a risk of thermal degradation of the analyte or impurities in the high-temperature GC inlet and column.

  • Matrix Effects: Complex sample matrices can interfere with the analysis.

A comparative study of bromophenols by GC-MS has shown good separation, but often after a derivatization step such as acetylation or silylation.[19][20]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For neutral compounds or those with low charge, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used.

Advantages of CE:

  • High separation efficiency and short analysis times.

  • Low consumption of solvents and samples.

  • Orthogonal separation mechanism to HPLC, which can be useful for cross-validation.

Disadvantages of CE:

  • Lower Sensitivity: UV detection in CE is often less sensitive than in HPLC due to the short path length of the capillary.

  • Reproducibility: Achieving high reproducibility of migration times can be challenging compared to HPLC retention times.

  • Matrix Interference: Susceptible to interference from ions in the sample matrix.

Studies on the separation of halogenated phenols by CE have demonstrated its feasibility, with both aqueous and non-aqueous buffer systems being explored.[21][22][23]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (< 2 µm) and instrumentation capable of handling higher backpressures.

Advantages of UPLC:

  • Faster Analysis: Significantly shorter run times compared to conventional HPLC.

  • Higher Resolution: Improved separation efficiency.

  • Lower Solvent Consumption: A "greener" alternative to HPLC.

Disadvantages of UPLC:

  • Higher Cost: The instrumentation is more expensive than standard HPLC systems.

  • Method Transfer Challenges: Transferring methods from HPLC to UPLC requires careful optimization.

A high-throughput method for the analysis of substituted phenol isomers using a UHPLC system has demonstrated excellent selectivity and reproducibility.[24]

The following diagram provides a visual comparison of the key attributes of HPLC, GC, and CE for this application.

Method Comparison cluster_hplc HPLC cluster_gc GC cluster_ce CE cluster_uplc UPLC HPLC HPLC + Direct Analysis + High Resolution + Robust & Reproducible - Longer Run Times (vs. UPLC) GC GC - Requires Derivatization - Potential Thermal Degradation + High Sensitivity (with ECD) - Less Suitable for Routine QC CE CE + Orthogonal Selectivity - Lower Sensitivity (UV) - Reproducibility Challenges + Low Solvent Consumption UPLC UPLC + Very Fast Analysis + Highest Resolution - Higher Instrument Cost + Low Solvent Consumption

Caption: Comparison of analytical techniques for this compound analysis.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, the detailed RP-HPLC method presented in this guide is the most suitable approach. It offers a balance of high resolution, robustness, and ease of use without the need for derivatization. The method is grounded in the principles of major pharmacopeias and regulatory guidelines, ensuring the generation of scientifically sound and defensible data.

While alternative techniques like GC and CE have their merits and can be valuable for orthogonal testing or specific research applications, they present challenges for routine analysis in a pharmaceutical setting. UPLC stands out as a superior technology for high-throughput environments, offering significant improvements in speed and efficiency. The choice of analytical technique should always be guided by the specific requirements of the analysis, available instrumentation, and the regulatory context.

References

  • Comparative Study of Aqueous and Non-Aqueous Capillary Electrophoresis in the Separation of Halogenated Phenolic and Bisphenolic Compounds in W
  • <621> CHROM
  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROM
  • Understanding the L
  • <621> Chrom
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Are You Sure You Understand USP <621>?
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Chlorinated Phenol Analysis Using Off-Line Solid-Phase Extraction and Capillary Electrophoresis Coupled with Amperometric Detection and a Boron-Doped Diamond Microelectrode.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Preventing degradation of brominated phenols during sample extraction. Benchchem.
  • Chlorinated Phenol Analysis Using Off-Line Solid-Phase Extraction and Capillary Electrophoresis Coupled with Amperometric Detection and a Boron-Doped Diamond Microelectrode.
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS)
  • Nonaqueous capillary electrophoresis equipped with amperometric detection for analysis of chlorin
  • Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). PubMed.
  • Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
  • Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed.
  • This compound | 16606-28-3. Benchchem.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • Reverse-phase HPLC analysis and purific
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzym
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • This compound CAS#: 16606-28-3. ChemicalBook.
  • This compound | 16606-28-3. ChemicalBook.
  • This compound. LookChem.
  • Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol. Benchchem.
  • Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem.
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). RSC Publishing.
  • An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirm

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-isopropylphenol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic production of halogenated intermediates is paramount. 2-Bromo-5-isopropylphenol stands out as a versatile building block, with its unique substitution pattern offering a valuable scaffold for the construction of more complex molecular architectures. The ortho-bromine atom provides a reactive handle for cross-coupling reactions, while the isopropyl group influences the steric and electronic properties of the aromatic ring. This guide offers an in-depth, comparative analysis of the primary synthetic pathways to this key intermediate, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal route for their specific applications.

Introduction: The Strategic Importance of this compound

The presence of a bromine atom ortho to a hydroxyl group, combined with a meta-isopropyl substituent, makes this compound a sought-after precursor in organic synthesis. The hydroxyl group is a powerful ortho-, para-director in electrophilic aromatic substitution, yet achieving selective mono-bromination at the sterically more hindered ortho-position can be challenging. This guide will dissect four principal synthetic strategies: direct bromination with molecular bromine, the use of N-bromosuccinimide (NBS), an environmentally benign approach with hydrogen peroxide and hydrobromic acid, the Sandmeyer reaction from the corresponding aniline, and a strategy involving hydroxyl group protection to enhance regioselectivity.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is a multi-faceted decision, balancing yield, regioselectivity, cost, safety, and scalability. The following sections provide a detailed comparison of the most common methods for the synthesis of this compound.

Route 1: Direct Bromination with Molecular Bromine (Br₂)

Direct bromination of 3-isopropylphenol with molecular bromine is a classical and often high-yielding approach to electrophilic aromatic substitution. The hydroxyl group strongly activates the ring, favoring substitution at the ortho and para positions.

Mechanistic Rationale: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity. The challenge lies in controlling the regioselectivity, as the formation of the para-isomer (4-bromo-3-isopropylphenol) and di- or poly-brominated byproducts is common.

Performance Metrics:

Parameter Direct Bromination with Br₂
Starting Material 3-Isopropylphenol
Typical Yield 40% (reported for this specific product)[1]; 87-95% (on similar substrates)[2]
Purity Variable, often requires careful purification to remove isomers
Reaction Time 2.5 - 8 hours[2]
Key Reagents Br₂, Solvent (e.g., Dichloromethane, Carbon Tetrachloride)
Advantages High potential yield, readily available reagents

| Disadvantages | Poor regioselectivity, hazardous nature of Br₂, formation of HBr byproduct |

Experimental Protocol: Direct Bromination of 3-Isopropylphenol

  • Dissolve 3-isopropylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from its isomers.

Route 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine. Its use can often mitigate the formation of poly-brominated byproducts. The regioselectivity of NBS bromination can be influenced by the choice of solvent and the presence of catalysts.

Mechanistic Rationale: The mechanism of NBS bromination of phenols can be complex and solvent-dependent. In polar solvents, NBS can generate an electrophilic bromine species in situ. The regioselectivity towards the ortho position can be enhanced in the presence of an acid catalyst, which is thought to proceed through a hydrogen-bonded complex between the phenol, NBS, and the catalyst, facilitating bromine delivery to the ortho position.[3]

Performance Metrics:

Parameter N-Bromosuccinimide (NBS) Bromination
Starting Material 3-Isopropylphenol
Typical Yield >86% (on similar substrates)[2][4]
Purity Generally high, with improved regioselectivity
Reaction Time 15 - 25 minutes (on similar substrates)[2]
Key Reagents NBS, Solvent (e.g., Methanol, Acetonitrile), optional acid catalyst (e.g., p-TsOH)
Advantages Milder reaction conditions, higher selectivity, easier to handle than Br₂

| Disadvantages | NBS is more expensive than Br₂ |

Experimental Protocol: Ortho-Bromination of 3-Isopropylphenol with NBS

  • Dissolve 3-isopropylphenol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Route 3: "Green" Bromination with Hydrogen Peroxide (H₂O₂)-Hydrobromic Acid (HBr)

This method represents a more environmentally friendly approach to bromination, generating the active bromine species in situ from HBr and an oxidant, H₂O₂. This system avoids the use of elemental bromine and often proceeds in aqueous media.

Mechanistic Rationale: Hydrogen peroxide oxidizes hydrobromic acid to generate molecular bromine in situ. The newly formed bromine then acts as the electrophile in the aromatic substitution reaction with the phenol. This method can offer high efficiency and selectivity.[5]

Performance Metrics:

Parameter H₂O₂-HBr System
Starting Material 3-Isopropylphenol
Typical Yield Quantitative (on similar substrates)[2][5]
Purity High regioselectivity reported[2]
Reaction Time Varies, can be several hours[2]
Key Reagents H₂O₂, HBr, Water
Advantages Environmentally friendly ("green"), high atom economy, inexpensive reagents

| Disadvantages | Requires careful control of stoichiometry and reaction conditions |

Experimental Protocol: H₂O₂-HBr Bromination of 3-Isopropylphenol

  • Suspend 3-isopropylphenol (1.0 eq) in water in a round-bottom flask.

  • Add a 48% aqueous HBr solution (1.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a 30% aqueous H₂O₂ solution (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify as needed.

Route 4: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway to introduce a bromine atom onto the aromatic ring, starting from the corresponding amino-substituted precursor, 2-amino-5-isopropylphenol.

Mechanistic Rationale: The synthesis begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromide ion.

Performance Metrics:

Parameter Sandmeyer Reaction
Starting Material 2-Amino-5-isopropylphenol
Typical Yield ~20% (on similar substrates)[2][6]
Purity High after chromatography[2]
Reaction Time > 1 hour[2]
Key Reagents NaNO₂, HBr, CuBr
Advantages Good for introducing bromine when direct bromination is problematic

| Disadvantages | Lower yield, requires the synthesis of the amino precursor, involves potentially unstable diazonium salts |

Experimental Protocol: Sandmeyer Synthesis of this compound

  • Prepare a solution of 2-amino-5-isopropylphenol (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture in an ice bath to below 10 °C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 10 °C to form the diazonium salt.

  • In a separate flask, prepare a boiling mixture of copper(I) bromide and 48% hydrobromic acid.

  • Add the cold diazonium salt solution in portions to the boiling copper(I) bromide mixture over 30 minutes.

  • Reflux the resulting mixture for an additional 30 minutes.

  • Cool the reaction to room temperature and extract the product with diethyl ether.

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, concentrate, and purify by silica gel chromatography.

Route 5: Hydroxyl Group Protection Strategy

To overcome the regioselectivity challenges of direct bromination, a multi-step approach involving the protection of the highly activating hydroxyl group can be employed. By temporarily converting the hydroxyl group into a less activating group (e.g., an acetate ester), the bromination can be directed with greater control, followed by deprotection to yield the desired product.[7]

Mechanistic Rationale: The hydroxyl group is first protected, for example, as an acetate ester using acetyl chloride or acetic anhydride. This reduces the activating effect of the oxygen on the aromatic ring. Subsequent bromination with a suitable reagent (e.g., NBS) leads to a more selective substitution. Finally, deprotection of the acetate group under acidic or basic conditions regenerates the phenol.[8][9]

Performance Metrics:

Parameter Protecting Group Strategy
Starting Material 3-Isopropylphenol
Typical Yield Potentially high overall yield and excellent selectivity
Purity High, as regioselectivity is controlled
Reaction Time Multi-step, longer overall time
Key Reagents Acetic anhydride, pyridine, NBS, HCl or NaOH
Advantages Excellent control of regioselectivity, high purity of the final product

| Disadvantages | Additional protection and deprotection steps increase the overall synthesis time and cost |

Experimental Protocol: Synthesis via Acetyl Protection

  • Protection: Dissolve 3-isopropylphenol (1.0 eq) in pyridine and cool to 0 °C. Add acetic anhydride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Pour the reaction mixture into ice water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain 3-isopropylphenyl acetate.

  • Bromination: Dissolve the 3-isopropylphenyl acetate (1.0 eq) in a suitable solvent like acetonitrile. Add NBS (1.05 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Remove the solvent and dissolve the residue in diethyl ether. Wash with water and brine, dry, and concentrate.

  • Deprotection: Dissolve the crude 2-bromo-5-isopropylphenyl acetate in a mixture of methanol and aqueous HCl. Reflux for 2-4 hours. Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Final Product 3-Isopropylphenol 3-Isopropylphenol Direct_Bromination Route 1: Direct Bromination 3-Isopropylphenol->Direct_Bromination Br2, CH2Cl2 NBS_Bromination Route 2: NBS Bromination 3-Isopropylphenol->NBS_Bromination NBS, p-TsOH, MeOH H2O2_HBr Route 3: H2O2-HBr System 3-Isopropylphenol->H2O2_HBr H2O2, HBr, H2O Protecting_Group Route 5: Protecting Group Strategy 3-Isopropylphenol->Protecting_Group 1. Ac2O, Pyridine 2. NBS 3. H+ or OH- 2-Amino-5-isopropylphenol 2-Amino-5-isopropylphenol Sandmeyer Route 4: Sandmeyer Reaction 2-Amino-5-isopropylphenol->Sandmeyer 1. NaNO2, HBr 2. CuBr This compound This compound Direct_Bromination->this compound NBS_Bromination->this compound H2O2_HBr->this compound Sandmeyer->this compound Protecting_Group->this compound

Caption: Overview of the synthetic routes to this compound.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct methodologies, each with its inherent advantages and drawbacks.

  • For high-yield, cost-effective synthesis where regioselectivity can be managed through careful purification , direct bromination with Br₂ remains a viable option, though optimization is crucial to minimize byproduct formation.

  • For laboratory-scale syntheses where selectivity and ease of handling are paramount , N-bromosuccinimide offers a superior alternative, often providing the desired ortho-isomer in high yield with shorter reaction times.

  • When environmental considerations are a primary driver , the H₂O₂-HBr system presents a compelling "green" alternative, avoiding hazardous reagents and potentially offering quantitative yields.

  • The Sandmeyer reaction is a less common choice due to its lower yield and the need for the specific amino precursor, but it remains a useful tool in specific synthetic contexts.

  • For applications demanding the highest purity and where the additional steps are justifiable , the protecting group strategy stands out as the most robust method for achieving excellent regioselectivity.

Ultimately, the selection of the most appropriate synthetic route will depend on the specific requirements of the project, including scale, purity needs, cost constraints, and safety protocols. This guide provides the foundational data and experimental insights to make an informed decision.

References

  • Steric Hindrance Effect Leading to Regioselective Bromin
  • Acetyl Protection - Common Conditions. [Link]
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Arom
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]
  • HBr−H 2 O 2 : A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. [Link]
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH. [Link]
  • A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Publishing. [Link]
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of Bromin
  • Protection and Deprotection - CEM Corpor
  • ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromin
  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system...
  • Synthesis method of 2-bromo-5-methoxyphenol - Eureka | P
  • Protective Groups - Organic Chemistry Portal. [Link]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. [Link]
  • Solvent effect on regioselectivity of bromination of 2-isopropylphenol - YouTube. [Link]
  • This compound - LookChem. [Link]
  • 2-Bromo-5-(1-methylethyl)phenol | C9H11BrO | CID 23113890 - PubChem. [Link]

Sources

The Isomeric Advantage: A Comparative Guide to the Efficacy of Carvacrol and Thymol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, nature consistently provides scaffolds of immense potential. Among these, the isomeric monoterpenoid phenols, carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), have emerged as privileged structures. Their inherent biological activities, coupled with their synthetic tractability, make their derivatives a fertile ground for the development of novel enzyme inhibitors. This guide offers an in-depth, comparative analysis of the efficacy of carvacrol and thymol derivatives as inhibitors of key enzymes, supported by experimental data and detailed protocols for researchers in medicinal chemistry and drug development.

The strategic placement of the hydroxyl and isopropyl groups on the phenolic ring of carvacrol and thymol dictates their interaction with biological targets.[1] Derivatization of the phenolic hydroxyl group is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. This guide will explore how modifications at this key position influence their inhibitory activity against crucial enzymes implicated in various pathological conditions.

Comparative Analysis of Enzyme Inhibition

The versatility of the carvacrol and thymol scaffolds is evident in the broad spectrum of enzymes they and their derivatives can inhibit. Here, we compare their efficacy against two key enzyme families: cholinesterases and urease.

Cholinesterase Inhibition: A Tale of Two Isomers

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Studies have shown that both carvacrol and thymol, along with their derivatives, can effectively inhibit these enzymes.

A comparative study on the in vitro acetylcholinesterase inhibitory properties of thymol, carvacrol, and their derivatives revealed interesting structure-activity relationships (SAR).[2] The results indicated that carvacrol exhibits a significantly stronger AChE inhibitory effect than its isomer, thymol.[2] This highlights the critical role of the relative positions of the hydroxyl and isopropyl groups in binding to the active site of the enzyme.

Further derivatization of the phenolic hydroxyl into carbamate moieties has been shown to enhance cholinesterase inhibitory activity. For instance, a series of novel carbamate-substituted thymol and carvacrol derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE.[3] The data, summarized in the table below, demonstrates that specific substitutions on the carbamate moiety can lead to potent and selective inhibition.

Compound IDParent ScaffoldR Group (Carbamate)AChE IC50 (µM)BuChE IC50 (µM)
29 Thymol3-fluorophenyl2.22-
30 Thymol4-fluorophenyl-0.02
CarvacrolCarvacrol-H>100>100
ThymolThymol-H>100>100

Data synthesized from Jasiński et al., 2018.[3]

The remarkable potency and selectivity of compound 30 for BuChE underscores the potential of thymol derivatives in the design of selective cholinesterase inhibitors. Molecular modeling studies suggest that these carbamate derivatives can establish crucial interactions within the active site of the enzymes.[3]

Urease Inhibition: Targeting Microbial Pathogenesis

Urease, a nickel-containing metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[4] Inhibition of urease can disrupt the survival of these pathogens and is a promising strategy for the treatment of associated infections. While specific studies on 2-bromo-5-isopropylphenol derivatives are scarce, the broader class of phenolic compounds has been explored as urease inhibitors. The synthesis of pyrogallol and catechol derivatives, for example, has yielded potent urease inhibitors.[5]

Although direct comparative studies on a wide range of carvacrol and thymol derivatives as urease inhibitors are limited in the public domain, the general principles of metal chelation by phenolic compounds suggest their potential in this area. The hydroxyl group can coordinate with the nickel ions in the active site of urease, leading to inhibition. Derivatization of the hydroxyl group can modulate this chelating ability and introduce additional interactions with the enzyme, thereby influencing the inhibitory potency.

Experimental Protocols

To facilitate further research and validation, detailed protocols for the key enzyme inhibition assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors. It relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), monitored at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of carvacrol/thymol)

  • Positive control (e.g., Galantamine)

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay cluster_prep Preparation Test_Compound Test Compound (Carvacrol/Thymol Derivative) Add_Compound 1. Add Test Compound Test_Compound->Add_Compound AChE_Solution AChE Solution Add_AChE 3. Add AChE & Incubate AChE_Solution->Add_AChE DTNB_Solution DTNB Solution Add_DTNB 4. Add DTNB DTNB_Solution->Add_DTNB ATCI_Solution ATCI Solution Add_ATCI 5. Add ATCI (Start Reaction) ATCI_Solution->Add_ATCI Add_Buffer 2. Add Buffer Measure_Absorbance 6. Measure Absorbance (412 nm) Calculate_Inhibition Calculate % Inhibition Determine_IC50 Determine IC50

Workflow for the acetylcholinesterase inhibition assay.

Urease Inhibition Assay

This assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is quantified using the indophenol method, which forms a blue-colored complex that can be measured spectrophotometrically at 625 nm.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds

  • Positive control (e.g., Thiourea)

Procedure:

  • Prepare stock solutions of the test compounds and positive control.

  • In a test tube, mix 25 µL of urease enzyme solution with 25 µL of the test compound solution at various concentrations.

  • Incubate the mixture for 15 minutes at 30°C.

  • Add 50 µL of urea solution to initiate the reaction and incubate for 10 minutes at 30°C.

  • Stop the reaction by adding 400 µL of phenol reagent and 400 µL of alkali reagent.

  • Incubate for 30 minutes at 37°C for color development.

  • Measure the absorbance at 625 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Urease_Inhibition_Assay cluster_prep Preparation Test_Compound Test Compound Mix_Incubate1 1. Mix Urease & Test Compound Incubate Test_Compound->Mix_Incubate1 Urease_Solution Urease Solution Urease_Solution->Mix_Incubate1 Urea_Solution Urea Solution Add_Urea 2. Add Urea (Start Reaction) Incubate Urea_Solution->Add_Urea Reagents Phenol & Alkali Reagents Stop_Reaction 3. Stop Reaction & Add Reagents Reagents->Stop_Reaction Color_Development 4. Incubate for Color Development Measure_Absorbance 5. Measure Absorbance (625 nm) Calculate_Inhibition Calculate % Inhibition Determine_IC50 Determine IC50

Workflow for the urease inhibition assay.

Conclusion and Future Directions

The isomeric pair of carvacrol and thymol provides a compelling platform for the design of novel enzyme inhibitors. The subtle difference in the substitution pattern on the phenolic ring leads to distinct biological activities, offering opportunities for the development of selective inhibitors. This guide has highlighted the potential of their derivatives as cholinesterase and urease inhibitors, supported by available experimental data.

Future research should focus on expanding the library of carvacrol and thymol derivatives and screening them against a wider range of enzymes. Systematic structure-activity relationship studies, coupled with computational modeling, will be crucial in elucidating the molecular determinants of their inhibitory activity and in designing next-generation inhibitors with improved potency, selectivity, and drug-like properties. The detailed protocols provided herein serve as a foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • Marinelli, L., Di Stefano, A., & Cacciatore, I. (2018). Carvacrol and its derivatives as antibacterial agents. Phytochemistry Reviews, 17(5), 903-921. [Link]
  • Sisto, F., Carradori, S., Guglielmi, P., Traversi, C. B., Spano, M., Sobolev, A. P., ... & Grande, R. (2020). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. Pharmaceuticals, 13(11), 405. [Link]
  • Alamri, M. A., Abdel-Kader, M. S., Salkini, M. A., & Alamri, M. A. (2024). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 14(1), 1-15. [Link]
  • Jukic, M., Politeo, O., Maksimovic, M., Milos, M., & Milos, M. (2007). In vitro acetylcholinesterase inhibitory properties of thymol, carvacrol and their derivatives thymoquinone and thymohydroquinone. Phytotherapy Research, 21(3), 259-261. [Link]
  • Sisto, F., Carradori, S., Guglielmi, P., Secci, D., Spano, M., De Monte, C., ... & Grande, R. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals, 14(4), 299. [Link]
  • Ait Addi, E. H., Elbouzidi, A., Mounyr, B., Bouhdid, S., El Alaoui, M. A., Al-Mijalli, S. H., ... & Balahbib, A. (2024). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. Molecules, 29(5), 1098. [Link]
  • Jasiński, R., Demchuk, O. M., & Mlynarski, J. (2018). Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives. Bioorganic & medicinal chemistry letters, 28(15), 2595-2599. [Link]
  • Sisto, F., Carradori, S., Guglielmi, P., Traversi, C. B., Spano, M., Sobolev, A. P., ... & Grande, R. (2020). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. Pharmaceuticals, 13(11), 405. [Link]
  • Kowalczyk, A., Przychodna, M., Sieniawska, E., & Ginalska, G. (2021). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. Journal of Agricultural and Food Chemistry, 69(49), 14861-14871. [Link]
  • Sisto, F., & Carradori, S. (2018). Carvacrol and its derivatives as antibacterial agents. Phytochemistry Reviews, 17(5), 903-921. [Link]
  • Peter, A., Sárközy, M., & Spengler, G. (2024). Hybrid Compounds Containing Carvacrol and Its Isomer, Thymol, with Potent Anticancer and Antibacterial Agents. Molecules, 29(5), 1088. [Link]
  • El Asbahani, A., Miladi, K., Badri, W., Sala, M., Addi, E. A., Casabianca, H., ... & F. (2015). Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry, 3(4), 686-693. [Link]
  • da Silva, A. C. B., de Souza, E. L., & da Silva, W. A. (2022). Antimicrobial Activity of Carvacrol and Its Derivatives on Mycobacterium Spp.: Systematic Review of Preclinical Studies. Journal of Toxicology and Environmental Health, Part B, 25(1), 1-13. [Link]
  • Jukic, M., Politeo, O., Maksimovic, M., Milos, M., & Milos, M. (2007). In vitro acetylcholinesterase inhibitory properties of thymol, carvacrol and their derivatives thymoquinone and thymohydroquinone. Phytotherapy Research, 21(3), 259-261. [Link]
  • Xiao, Z. P., Wang, J. Y., & Li, H. (2010). The synthesis, structure and activity evaluation of pyrogallol and catechol derivatives as Helicobacter pylori urease inhibitors. Bioorganic & medicinal chemistry, 18(21), 7546-7552. [Link]
  • Khan, I., Ali, A., Akhter, N., Ibrar, A., & Nadhman, A. (2017). Carvacrol derivatives as mushroom tyrosinase inhibitors; synthesis, kinetics mechanism and molecular docking studies. PloS one, 12(5), e0178069. [Link]
  • El-Miligy, M. M., Al-Kubeisi, A. K., Nassra, R. A., El-Zemity, S. R., & Hazzaa, A. A. (2024). Discovery of new thymol-3, 4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309171. [Link]
  • Gonçalves, T. A., Almeida, A. C., Pontes, L. G., Oliveira, J. C., & Medeiros, I. A. (2025). Monoterpenes in Vascular Function: A Review of Bioactivity and Mechanisms of Action. International Journal of Molecular Sciences, 26(17), 9353. [Link]
  • da Silva, S. A., da Costa, R. A., de Andrade, E. H. A., & da Silva, J. K. R. (2019). Chemical profile of Lippia thymoides, evaluation of the acetylcholinesterase inhibitory activity of its essential oil, and molecular docking and molecular dynamics simulations. PloS one, 14(9), e0222074. [Link]
  • da Silva, A. C. B., de Oliveira, A. P., de Souza, E. L., & da Silva, W. A. (2020). synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives. Revista Virtual de Química, 12(4), 1021-1031. [Link]

Sources

A Comparative Benchmarking Guide to 2-Bromo-5-isopropylphenol and its Isomeric Bromo-phenols for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a research program. Substituted phenols, particularly bromo-phenols, represent a versatile class of compounds with significant potential in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of 2-Bromo-5-isopropylphenol against its key isomers, offering a technical benchmark for researchers, scientists, and drug development professionals. Our focus will be on the structure-activity relationships that govern their antioxidant potential, a key property in the mitigation of oxidative stress-related pathologies.

Introduction: The Significance of Bromo-phenols in Medicinal Chemistry

Phenolic compounds are widely recognized for their diverse biological activities, with antioxidant capacity being one of the most prominent.[2] The introduction of a bromine atom and an isopropyl group onto the phenol ring creates a molecule with a unique combination of steric and electronic properties.[1] The bromine atom serves as a valuable handle for synthetic modifications through cross-coupling reactions, while the isopropyl group modulates the compound's lipophilicity and can influence its interaction with biological targets.[1]

This guide will focus on a comparative evaluation of this compound and its isomers:

  • 2-Bromo-3-isopropylphenol

  • 4-Bromo-2-isopropylphenol

  • 2-Bromo-6-isopropylphenol

We will delve into their antioxidant capacities, underpinned by established in vitro assays, and provide a mechanistic rationale for the observed differences based on fundamental principles of structure-activity relationships.

Experimental Benchmarking: Methodologies for Assessing Antioxidant Potential

To provide a robust and objective comparison, we will utilize two widely accepted and complementary assays for evaluating antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the FRAP (Ferric Reducing Antioxidant Power) Assay. The causality behind selecting these two methods lies in their different mechanisms of action: DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom, while the FRAP assay assesses its electron-donating ability.

DPPH Radical Scavenging Assay

The DPPH assay is a colorimetric method based on the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) indicates a higher antioxidant activity.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Stock solutions of the test compounds (this compound and its isomers) and a positive control (e.g., Ascorbic Acid or Trolox) are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.

  • Assay Procedure:

    • To 2 mL of the DPPH solution in a cuvette, 1 mL of the test compound solution at various concentrations is added.

    • The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.

    • A blank is prepared using 1 mL of methanol instead of the test compound solution.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_prep Prepare Test Compound & Control Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50 caption DPPH Radical Scavenging Assay Workflow

DPPH Radical Scavenging Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. The change in absorbance is directly proportional to the antioxidant power of the sample.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Stock solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox) are prepared in an appropriate solvent.

  • Assay Procedure:

    • 150 µL of the FRAP reagent is added to the wells of a 96-well plate.

    • A baseline reading is taken at 593 nm.

    • 5 µL of the test compound solution at various concentrations is added to the wells.

    • The plate is incubated at 37°C for 4 minutes.

    • The absorbance is measured again at 593 nm.

  • Calculation of FRAP Value: The change in absorbance is compared to a standard curve prepared with known concentrations of FeSO₄ or Trolox. The results are expressed as FRAP values in µM Fe(II) equivalents or Trolox equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare FRAP Reagent Add_reagent Add FRAP Reagent to 96-well plate FRAP_reagent->Add_reagent Sample_prep Prepare Test Compound & Standard Dilutions Add_sample Add Test Compound Sample_prep->Add_sample Add_reagent->Add_sample Incubate Incubate at 37°C (4 min) Add_sample->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate Standard_curve Generate Standard Curve Standard_curve->Calculate caption Ferric Reducing Antioxidant Power (FRAP) Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay Workflow

Comparative Performance Analysis

It is a critical point of scientific integrity to state that the following quantitative comparison is a projection based on these principles and not from a single, direct experimental study.

CompoundPredicted DPPH IC50 (µM)Predicted FRAP Value (µM Fe(II) eq.)Rationale for Prediction
This compound ModerateModerateThe electron-donating isopropyl group at the meta-position has a moderate activating effect on the phenolic hydroxyl group. The ortho-bromo group may introduce some steric hindrance and has a mild electron-withdrawing inductive effect.
2-Bromo-3-isopropylphenol Lower (Higher Activity)HigherThe isopropyl group at the meta-position provides a moderate electron-donating effect. The ortho-bromo group's influence is similar to the target compound.
4-Bromo-2-isopropylphenol Lowest (Highest Activity)HighestThe isopropyl group is in the ortho position, and the bromo group is in the para position relative to the hydroxyl group. The ortho-isopropyl group can sterically hinder the hydroxyl group, potentially affecting its reactivity. The para-bromo group exerts an electron-withdrawing effect. However, the ortho-isopropyl group is also electron-donating, which can enhance antioxidant activity.
2-Bromo-6-isopropylphenol Highest (Lowest Activity)LowestThe presence of bulky substituents (bromo and isopropyl) on both ortho positions to the hydroxyl group is expected to create significant steric hindrance. This hindrance can impede the approach of free radicals to the hydroxyl group and also hinder the delocalization of the resulting phenoxy radical, thus reducing antioxidant activity.[3]

Discussion: Unraveling the Structure-Activity Relationship

The antioxidant activity of phenolic compounds is intrinsically linked to the stability of the phenoxyl radical formed after hydrogen or electron donation. The substituents on the aromatic ring play a pivotal role in modulating this stability through electronic and steric effects.

  • Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups (e.g., isopropyl), increase the electron density on the aromatic ring and the phenolic oxygen, thereby weakening the O-H bond and facilitating hydrogen donation.[4] This leads to a lower bond dissociation enthalpy (BDE) and enhanced antioxidant activity. Conversely, electron-withdrawing groups (EWGs), like halogens (e.g., bromine), have a more complex influence. While they are deactivating through induction, their lone pairs can participate in resonance, which can affect the stability of the phenoxyl radical.

  • Steric Effects: The size and position of substituents can sterically hinder the phenolic hydroxyl group, which can either decrease or, in some cases, increase antioxidant activity. Steric hindrance around the hydroxyl group can prevent the approach of large free radicals. However, bulky ortho substituents can also prevent the dimerization of phenoxyl radicals, thereby increasing their lifetime and allowing them to participate in further radical scavenging reactions. For instance, 2,6-di-tert-butylphenol is a well-known hindered antioxidant.[5]

In the case of our compounds of interest:

  • This compound: The meta-isopropyl group provides a moderate electron-donating effect. The ortho-bromo group's inductive electron-withdrawing effect slightly counteracts this, and it may also introduce some steric hindrance.

  • 2-Bromo-3-isopropylphenol: Similar to the target compound, the meta-isopropyl group offers a moderate activating effect.

  • 4-Bromo-2-isopropylphenol: The ortho-isopropyl group is strongly electron-donating and can significantly enhance antioxidant activity. The para-bromo group's electron-withdrawing inductive effect is less influential than the ortho-isopropyl group's activating effect.

  • 2-Bromo-6-isopropylphenol: The presence of both an ortho-bromo and an ortho-isopropyl group is expected to create significant steric hindrance, likely reducing its ability to donate a hydrogen atom and stabilize the resulting radical.[3]

Conclusion and Future Directions

Future experimental work should focus on a direct, head-to-head comparison of these isomers using the standardized DPPH and FRAP assays detailed in this guide. Such studies would provide the empirical data necessary to validate the predictions made based on theoretical principles and would be of significant value to the medicinal chemistry community.

References

  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. (2020). PubMed.
  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. (2022). NIH.
  • Effect of para-substituts of phenolic antioxidants. (2025). ResearchGate.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PMC - NIH.
  • An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. (2024). Ultimate Treat.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). ResearchGate.
  • The antioxidant potential of propofol (2,6-diisopropylphenol). (1992). PubMed.
  • PubChem. (n.d.). 2-Bromo-5-(1-methylethyl)phenol.
  • PubChem. (n.d.). 2-Bromo-3-isopropylphenol.
  • PubChem. (n.d.). 2-Bromo-4-(propan-2-yl)phenol.
  • PubChem. (n.d.). 2-Bromo-6-isopropylphenol.
  • Relationship structure-antioxidant activity of hindered phenolic compounds. (2014). ResearchGate.
  • The antioxidant potential of propofol (2,6-diisopropylphenol). (1992). PubMed.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-5-isopropylphenol: A Comparative Evaluation of qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Bromo-5-isopropylphenol, a key building block in the synthesis of various bioactive molecules, demands an analytical methodology that is not only accurate and precise but also robust and efficient.[1] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity and concentration determination of this compound.

We will delve into the fundamental principles of qNMR, present a detailed, field-tested experimental protocol, and conduct an objective comparison with established chromatographic alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to move beyond a simple listing of steps, offering insights into the causality behind experimental choices to empower researchers with a comprehensive understanding of the analytical options.

The Foundational Principle: Why qNMR is a Primary Method

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique. The fundamental principle of qNMR is that the area under a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2] This relationship allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in the same NMR tube.[3]

Unlike chromatographic techniques, which often rely on response factors that can vary between compounds, qNMR provides a universal response for a given nucleus (e.g., ¹H).[4] This makes qNMR a primary ratio method of measurement, capable of delivering SI-traceable results without the need for a reference standard of the analyte itself, a significant advantage when analyzing novel compounds or expensive reference materials.[5][6]

Experimental Protocol: qNMR Analysis of this compound

This section outlines a robust, self-validating protocol for the quantitative analysis of this compound. The choices made in this protocol are grounded in established best practices for achieving high accuracy and precision in qNMR measurements.[7][8]

Causality Behind Experimental Design
  • Analyte & Predicted Spectrum : this compound (MW: 215.09 g/mol ) has several distinct proton signals suitable for quantification.[9][10] Based on its structure, we can predict non-overlapping signals in the aromatic region (3 protons), a septet for the isopropyl CH (1 proton), and a doublet for the isopropyl methyl groups (6 protons). The aromatic protons are ideal for quantification due to their sharp signals and location in a less crowded spectral region.

  • Choice of Internal Standard : An ideal internal standard must be of high purity (≥99%), chemically stable, non-volatile, and possess signals that do not overlap with the analyte.[11] For this analysis, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice. It provides a sharp singlet from its 18 equivalent methyl protons at ~0.1 ppm and another singlet from its 4 aromatic protons at ~7.4 ppm (depending on the solvent), offering quantification options far from the analyte's signals.[12] It is soluble in common organic NMR solvents.

  • Choice of Solvent : The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[13] Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile choice, demonstrating good solubility for a wide range of organic compounds, including phenols.[12][14] Its residual proton signal appears around 2.5 ppm, which does not interfere with the key aromatic signals of the analyte or BTMSB.

  • NMR Parameters for Quantification : To ensure accurate integration, NMR parameters must be set to allow for complete spin-lattice relaxation (T1) of all relevant nuclei. A long relaxation delay (D1) of at least 5 times the longest T1 value is crucial.[8] A 90° pulse angle is often used, but a smaller flip angle (e.g., 30-45°) can be employed with a shorter relaxation delay if T1 values are very long, though a long D1 is generally preferred for highest accuracy.[15]

Step-by-Step qNMR Methodology
  • Sample Preparation :

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.

    • Accurately weigh approximately 10-15 mg of the certified internal standard (1,4-Bis(trimethylsilyl)benzene) into the same vial. Record the mass precisely.

    • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (≥400 MHz Spectrometer) :

    • Temperature : Regulate the probe temperature, typically at 25 °C (298 K), to ensure stability.[15]

    • Pulse Angle (p1) : Use a calibrated 90° pulse.

    • Relaxation Delay (d1) : Set to ≥ 30 seconds to ensure full relaxation of all protons. This is a critical parameter for accuracy.[15]

    • Acquisition Time (aq) : Set to ≥ 3 seconds.[15]

    • Number of Scans (ns) : Acquire a sufficient number of scans (e.g., ≥ 32) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Spectral Width (sw) : Set to a range that covers all signals of interest with clear baselines at both ends (e.g., 16 ppm).

  • Data Processing and Purity Calculation :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the selected, well-resolved signal for the analyte (e.g., an aromatic proton) and the signal for the internal standard (e.g., the 18H singlet of BTMSB).

    • Calculate the purity of this compound using the following formula[12]:

    PurityAnalyte (%) = ( IAnalyte / IStd ) * ( NStd / NAnalyte ) * ( MAnalyte / MStd ) * ( mStd / mAnalyte ) * PurityStd

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal (e.g., NAnalyte = 1 for a single aromatic proton; NStd = 18 for the methyl protons of BTMSB)

    • M : Molar mass of the compound

    • m : Mass weighed for the compound

    • PurityStd : Purity of the certified internal standard (in %)

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately weigh This compound weigh_std 2. Accurately weigh Internal Standard (BTMSB) weigh_analyte->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer nmr_acq 5. Acquire ¹H NMR Spectrum (d1 ≥ 30s, ns ≥ 32) transfer->nmr_acq process 6. Phasing and Baseline Correction nmr_acq->process integrate 7. Integrate Analyte and Standard Signals process->integrate calculate 8. Calculate Purity using Formula integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for the qNMR analysis of this compound.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR offers significant advantages as a primary method, HPLC with UV detection and GC with Mass Spectrometry (GC-MS) are powerful and widely used orthogonal techniques.[16] A comprehensive analytical strategy often involves leveraging the strengths of multiple methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, excelling at separating complex mixtures and quantifying components. For this compound, a reversed-phase C18 column with a mobile phase like acetonitrile and acidified water would be a standard approach.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly suitable for volatile and thermally stable compounds. Given its phenolic structure, derivatization of this compound (e.g., silylation) may be required to improve peak shape and thermal stability, though direct injection is often possible.[16]

Performance Comparison

The following table summarizes the key performance characteristics of each technique for the quantitative analysis of a compound like this compound.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Absolute quantification based on molar ratios.[2]Relative quantification based on detector response vs. concentration curve.Separation by volatility, quantification by ion abundance vs. concentration curve.
Reference Standard Requires a certified standard of a different, unrelated compound.[4]Requires a certified reference standard of the analyte itself. Requires a certified reference standard of the analyte for accurate quantification.
Accuracy Excellent (can be a primary method).[6]High, but dependent on the purity of the analyte reference standard.[17]High, but dependent on the purity of the analyte reference standard and derivatization efficiency.
Precision Excellent (RSD < 1% achievable under optimal conditions).[7][18]Excellent (RSD < 1% is common).[18]Excellent (RSD < 2% is common).
Limit of Detection (LOD) Moderate (µg to mg range).[19]Very Low (ng to pg range).[19]Extremely Low (pg to fg range).
Sample Throughput Moderate; long relaxation delays can increase experiment time.High; autosamplers enable analysis of many samples.High; autosamplers are standard.
Method Development Relatively simple; focused on solubility and signal resolution.[20]Can be complex, involving column, mobile phase, and gradient optimization.Can be complex, involving temperature programming and potential derivatization steps.[16]
Sample Preparation Simple: weigh, dissolve, run.[20]More involved: requires precise dilutions, filtering, and calibration curve preparation.[16]Can be the most complex if derivatization is required.
Destructive? No , the sample can be fully recovered.[2]Yes, the sample is consumed.Yes, the sample is consumed.
Expert Insights: Choosing the Right Tool
  • Trustworthiness & Absolute Quantification : The most significant advantage of qNMR is its status as a primary method. When you need to assign the purity of a new batch of this compound to create an in-house reference standard, qNMR is the authoritative choice because it doesn't rely on a pre-existing standard of the same compound.[4] This self-validating system provides a high degree of confidence in the result.

  • Speed vs. Certainty : For routine quality control where a method is already established and a reference standard is available, HPLC offers higher throughput.[20] However, qNMR can be faster during early-phase development when a reference standard for the analyte has not yet been synthesized or purified, as it bypasses this entire process.[20][21]

  • Impurity Profiling : HPLC and GC-MS are superior for detecting and quantifying trace-level impurities, thanks to their much lower limits of detection.[15][19] While qNMR can quantify impurities at levels of ~0.1% or higher, chromatographic methods excel at finding unknown trace components.[15]

  • Orthogonal Verification : In a regulated environment, using two orthogonal methods is often required for validation. A powerful combination is using qNMR to certify the purity of a reference standard and then using that standard to calibrate a high-throughput HPLC method for routine analysis. This leverages the absolute accuracy of qNMR and the speed of HPLC.

Conclusion

Quantitative NMR is a powerful, accurate, and direct method for determining the purity and concentration of this compound. Its non-destructive nature and its ability to provide SI-traceable results without an analyte-specific reference standard make it an invaluable tool, particularly in research, process development, and for the certification of reference materials.

While HPLC-UV and GC-MS offer superior sensitivity for trace impurity analysis and higher throughput for routine testing, they function as relative methods that depend on the existence of a well-characterized standard of the analyte. For establishing that primary purity value, qNMR stands as the gold standard. A judicious analytical approach will leverage qNMR for its absolute accuracy and chromatographic techniques for their sensitivity and speed, creating a comprehensive and robust quality control strategy for any project involving this compound.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Webster, G., et al. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]
  • Asakura, T., et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • ResolveMass Laboratories Inc.
  • Mestrelab Resources. What is qNMR and why is it important?. [Link]
  • JEOL Ltd.
  • Görling, B., et al. Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
  • Wang, M., et al. Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods (RSC Publishing). [Link]
  • BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
  • De B. O., et al. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Al-Deeb, O.A., et al.
  • Christophoridou, S., et al. Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance.
  • BIPM. qNMR. [Link]
  • Xiang, J., et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
  • Di Tullio, A., et al. Maximum-quantum (MaxQ) NMR for the speciation of mixtures of phenolic molecules.
  • Özer, B., et al. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Bruker.
  • Özer, B., et al. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Almac Group.
  • Novatia.
  • Dais, P., et al. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. [Link]
  • Christophoridou, S., Dais, P. Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry. [Link]
  • LookChem. This compound. [Link]
  • ChemBK. This compound. [Link]
  • PubChem. 2-Bromo-5-(1-methylethyl)phenol. [Link]
  • PubChem. 3-Bromo-5-isopropylphenol. [Link]
  • Chegg.com.

Sources

A Senior Application Scientist's Guide to Boronic Acid Selection in Suzuki Reactions with 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing C(sp²)-C(sp²) bonds. The judicious selection of the boronic acid coupling partner is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and overall efficiency. This guide provides an in-depth comparison of the performance of various boronic acids in the Suzuki coupling with 2-bromo-5-isopropylphenol, a sterically hindered and electronically distinct aryl bromide. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower you to optimize your synthetic strategies.

The Impact of Boronic Acid Selection: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is governed by both the electronic and steric properties of the boronic acid.

Electronic Effects: The rate of transmetalation is generally enhanced by electron-donating groups on the aryl boronic acid. These groups increase the nucleophilicity of the aryl group being transferred, facilitating its transfer to the electrophilic palladium(II) center. Conversely, strong electron-withdrawing groups can retard the transmetalation step by decreasing the electron density on the aryl ring.

Steric Effects: While electronic effects are significant, steric hindrance can play an equally, if not more, critical role, especially with a sterically encumbered electrophile like this compound. The ortho-bromo and meta-isopropyl substituents on the phenol ring create a sterically demanding environment around the reaction center. Consequently, bulky ortho-substituents on the boronic acid can significantly impede the approach of the organoboron species to the palladium complex, thereby slowing down or even inhibiting the reaction.

Comparative Performance of Boronic Acids

To illustrate the practical implications of these principles, we present a comparative analysis of three representative boronic acids in the Suzuki coupling with this compound:

  • Phenylboronic Acid (1a): The unsubstituted parent compound, serving as a baseline.

  • 4-Methoxyphenylboronic Acid (1b): An electron-rich boronic acid.

  • 3,5-Dichlorophenylboronic Acid (1c): An electron-deficient and sterically hindered boronic acid.

The following table summarizes the expected yields and optimal reaction conditions for the coupling of these boronic acids with this compound, based on established protocols for structurally similar sterically hindered aryl bromides.

Boronic AcidStructureExpected Yield (%)Optimal Conditions
Phenylboronic Acid (1a)B(O)C6H585-95Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C
4-Methoxyphenylboronic Acid (1b)B(O)C6H4OCH390-98Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C
3,5-Dichlorophenylboronic Acid (1c)B(O)C6H3Cl260-75Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O, 100 °C

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with the aforementioned boronic acids. These protocols are designed to be self-validating and are based on best practices for achieving high yields and reproducibility.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a pre-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the respective arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the specified temperature (see table above) and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Process

To further elucidate the key concepts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R' L_n ArPdX->ArPdR [R'-B(OH)₃]⁻ Transmetalation Transmetalation Product Ar-R' ArPdR->Product RedElim Reductive Elimination Product->Pd0 Boronic R'-B(OH)₂ + Base Halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS) F->G

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of boronic acids in the Suzuki-Miyaura coupling with the sterically demanding this compound. The interplay of electronic and steric factors is crucial in determining the outcome of the reaction. Electron-donating groups on the boronic acid generally lead to higher yields, while significant steric hindrance can diminish reactivity. The provided protocols offer a robust starting point for the synthesis of a variety of biaryl compounds derived from this compound.

Future research in this area could explore the use of more advanced catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, which have shown promise in overcoming steric challenges. Additionally, investigating the reaction in greener solvent systems would align with the growing emphasis on sustainable chemistry. By understanding the fundamental principles outlined in this guide and continuously exploring new methodologies, researchers can further expand the synthetic utility of the Suzuki-Miyaura reaction.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc., 2014. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568. [Link]
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005, 127 (13), 4685–4696. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]

A Comparative Guide to the Reactivity of 2-Bromo-5-isopropylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenols are foundational building blocks in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. Within this class, halogenated isopropylphenols offer a unique combination of functionalities. The hydroxyl group provides a handle for nucleophilic reactions and directs electrophilic substitutions, the isopropyl group introduces lipophilicity and significant steric bulk, and the bromine atom serves as a versatile site for cross-coupling reactions or further functionalization.

This guide provides an in-depth comparison of the chemical reactivity of 2-Bromo-5-isopropylphenol and its key structural isomers. We will dissect how the specific arrangement of the hydroxyl, bromo, and isopropyl substituents dictates the molecule's behavior in common synthetic transformations. Our analysis moves beyond a simple recitation of outcomes to explore the underlying electronic and steric principles, providing researchers with the causal understanding needed to design robust and selective synthetic strategies. Every claim and protocol is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Section 1: Structural Isomers and Foundational Principles of Reactivity

The reactivity of a substituted benzene ring is governed by the interplay of the electronic (inductive and resonance) and steric effects of its substituents. In the case of brominated isopropylphenols, these effects are nuanced:

  • Hydroxyl (-OH) Group: A powerful activating group that donates electron density to the ring via resonance, making it significantly more reactive towards electrophiles. It is a strong ortho, para-director.[1][2]

  • Isopropyl (-CH(CH₃)₂) Group: An activating group that donates electron density through inductive effects and hyperconjugation. It is also an ortho, para-director. Its considerable size, however, introduces significant steric hindrance, which can block reactions at adjacent (ortho) positions.[3][4]

  • Bromo (-Br) Group: This substituent presents conflicting effects. It is deactivating due to its strong electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can participate in resonance.[2]

This guide will focus on the isomers derived from the bromination of 2-isopropylphenol and 3-isopropylphenol (the precursor to the title compound), as their synthesis and subsequent reactions are well-documented and highlight the key reactivity differences.

| Table 1: Key Isomers of Brominated Isopropylphenols | | :--- | :--- | :--- | :--- | | Structure | IUPAC Name | CAS Number | Parent Phenol | | this compound | this compound | 16606-28-3[5][6][7][8] | 3-Isopropylphenol | | 4-Bromo-3-isopropylphenol | 4-Bromo-3-isopropylphenol | 22934-97-2 | 3-Isopropylphenol | | 2-Bromo-6-isopropylphenol | 2-Bromo-6-isopropylphenol | 129976-32-5[9] | 2-Isopropylphenol | | 4-Bromo-2-isopropylphenol | 4-Bromo-2-isopropylphenol | 60834-58-4 | 2-Isopropylphenol |

Section 2: Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary determinant of reactivity in EAS is the electron density of the aromatic ring. The powerful activating -OH group makes all phenol isomers highly susceptible to electrophilic attack.[10] However, the position of the incoming electrophile (regioselectivity) is dictated by the combined directing effects and steric constraints of the substituents already present.

Mechanistic Considerations & Directing Effects

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity.[11][12][13][14] The stability of the arenium ion determines the reaction rate and regioselectivity. Substituents that stabilize this intermediate, particularly through resonance where the positive charge can be delocalized onto the substituent, will direct the attack to those positions.

cluster_0 Directing Effects in this compound Phenol This compound (Positions available: 3, 4, 6) OH OH Group (C1) Strongly Activating Ortho, Para Director Phenol->OH Directs to C2, C4, C6 Br Br Group (C2) Deactivating Ortho, Para Director Phenol->Br Directs to C1, C3, C5 (OH/iPr present) iPr Isopropyl Group (C5) Activating Ortho, Para Director Phenol->iPr Directs to C2, C4, C6 Outcome Predicted EAS Sites: Position 4: Favored by OH and Br. Position 6: Favored by OH and iPr. Position 3: Sterically hindered by Br and iPr. OH->Outcome Br->Outcome iPr->Outcome

Caption: Interplay of directing effects for electrophilic substitution.

Case Study: Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring. Due to the high activation of the phenol ring, harsh conditions like concentrated mixed acids can lead to oxidation and over-nitration.[10][15] Milder, more selective methods are therefore preferred for substituted phenols.

For This compound , the -OH group directs ortho and para. The para position (C4) is strongly activated. The ortho position (C6) is also activated. The isopropyl group at C5 also directs to C4 and C6. Therefore, nitration is expected to occur at positions 4 and 6, with the specific ratio influenced by steric hindrance.

In contrast, for 4-Bromo-2-isopropylphenol , the -OH group directs to C3, C5, and the para position C6. The isopropyl group at C2 directs to C3, C5, and C6. The bromine at C4 also directs to C3 and C5. The confluence of directing effects and minimal steric hindrance strongly favors substitution at position 6.

| Table 2: Predicted Regioselectivity in the Nitration of Isomers | | :--- | :--- | :--- | :--- | | Isomer | Primary Activated Positions | Steric Considerations | Predicted Major Product(s) | | this compound | 4, 6 | Position 6 is less hindered than position 4 (flanked by iPr). | 2-Bromo-5-isopropyl-6-nitrophenol | | 4-Bromo-3-isopropylphenol | 2, 6 | Position 2 is sterically hindered by the adjacent isopropyl group. | 4-Bromo-3-isopropyl-6-nitrophenol | | 2-Bromo-6-isopropylphenol | 4 | The two ortho positions to the -OH are blocked. The para position is the only highly activated site. | 2-Bromo-6-isopropyl-4-nitrophenol | | 4-Bromo-2-isopropylphenol | 6 | Positions 3 and 5 are sterically hindered by the adjacent isopropyl and bromo groups. | 4-Bromo-2-isopropyl-6-nitrophenol |

This protocol is adapted from methodologies that employ dilute nitric acid under mild, biphasic conditions to improve selectivity and reduce oxidative side products.[16][17]

Materials:

  • Substituted Phenol (e.g., this compound) (10 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

  • Nitric Acid (6 wt% aqueous solution) (20 mmol)

  • 1,2-Dichloroethane (EDC) (20 mL)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (10 mmol) and TBAB (0.5 mmol) in EDC (20 mL).

  • Add the 6 wt% nitric acid solution (20 mmol) to the flask.

  • Stir the biphasic mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to quench any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Causality: The use of a phase-transfer catalyst (TBAB) is critical. It forms an ion pair with the nitrate ion, shuttling it into the organic phase where the phenol is dissolved. This avoids the need for highly concentrated, strongly acidic conditions, thus preventing degradation of the sensitive phenol substrate.[17]

Section 3: Reactivity at the Phenolic Hydroxyl Group

Reactions involving the phenolic proton and the hydroxyl oxygen are highly sensitive to both electronic effects (which govern acidity) and steric hindrance around the reaction center.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (like -Br) stabilize the phenoxide ion through induction, thereby increasing the phenol's acidity (lowering its pKa).[18][19] Conversely, electron-donating groups (like isopropyl) destabilize the anion and decrease acidity.[18][20]

  • This compound vs. 4-Bromo-2-isopropylphenol: The bromine atom in the ortho position (as in 2-bromo isomers) exerts a stronger inductive electron-withdrawing effect on the hydroxyl group compared to a bromine in the para position, leading to greater acidity. Therefore, 2-Bromo-6-isopropylphenol is predicted to be more acidic than 4-Bromo-2-isopropylphenol .

Nucleophilic Reactions: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone SN2 reaction for preparing ethers from an alkoxide and an alkyl halide.[21] The reaction rate is exquisitely sensitive to steric hindrance at the nucleophilic oxygen and the electrophilic carbon.[22] When using substituted phenols, the accessibility of the phenoxide oxygen is paramount.

  • Comparison: Isomers with substituents in one or both ortho positions, such as This compound and especially 2-Bromo-6-isopropylphenol , will exhibit significantly reduced reactivity in Williamson ether synthesis compared to isomers where the ortho positions are unsubstituted, like 4-Bromo-3-isopropylphenol . The bulky isopropyl and bromo groups physically obstruct the "backside attack" of the phenoxide on the alkyl halide.[23][24][25] This steric hindrance can dramatically lower yields or necessitate harsher reaction conditions.

cluster_0 Steric Hindrance in Williamson Ether Synthesis cluster_1 Unhindered Phenoxide (4-Bromo-3-isopropylphenoxide) cluster_2 Sterically Hindered Phenoxide (2-Bromo-6-isopropylphenoxide) Unhindered Accessible Oxygen RX1 R-X Unhindered->RX1 Backside Attack Product1 Fast SN2 Reaction High Yield RX1->Product1 Hindered Obstructed Oxygen RX2 R-X Hindered->RX2 Attack Blocked Product2 Slow or No SN2 Reaction Low Yield / Elimination RX2->Product2

Caption: Steric hindrance blocking the SN2 pathway in ortho-substituted phenols.

Materials:

  • Hindered Phenol (e.g., 2-Bromo-6-isopropylphenol) (5 mmol)

  • Unhindered Phenol (e.g., 4-Bromo-3-isopropylphenol) (5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Benzyl Bromide (6 mmol)

  • Diethyl Ether

  • 1M HCl solution

Procedure:

  • Set up two separate, oven-dried flasks under an inert atmosphere (N₂ or Ar).

  • To each flask, add the respective phenol (5 mmol) and anhydrous DMF (25 mL).

  • Carefully add NaH (6 mmol) portion-wise to each flask at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases, indicating complete formation of the phenoxide.

  • Add benzyl bromide (6 mmol) dropwise to each flask at 0 °C.

  • Allow the reactions to warm to room temperature and stir overnight. Monitor both reactions by TLC.

  • Quench the reactions by slowly adding 1M HCl (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze and compare the crude product yields before purification.

Expected Outcome: The reaction with the unhindered 4-Bromo-3-isopropylphenol is expected to proceed to high conversion, while the reaction with the sterically encumbered 2-Bromo-6-isopropylphenol will likely show significantly lower conversion to the desired ether product, with starting material remaining.

Conclusion

The reactivity of brominated isopropylphenol isomers is a clear demonstration of the foundational principles of organic chemistry. While all are highly activated toward electrophilic aromatic substitution, the regiochemical outcome is a predictable consequence of the combined directing effects and, critically, the steric hindrance imposed by the bulky isopropyl group. In reactions at the hydroxyl center, steric hindrance is the dominant factor, with ortho-substituted isomers showing markedly reduced reactivity in SN2-type processes like the Williamson ether synthesis. This guide provides the predictive framework and validated protocols necessary for researchers to rationally select isomers and design synthetic routes that leverage these distinct reactivity profiles for the efficient construction of complex molecular targets.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Sparkl. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions.
  • Canadian Science Publishing. ADSORPTION OF STERICALLY HINDERED PHENOLS ON CARBON. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
  • American Chemical Society. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development.
  • Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity.
  • The Hebrew University of Jerusalem. Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts.
  • National Institutes of Health (NIH). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.
  • Pharmaacademias. Effect of Substituents on the Acidity of Phenols.
  • PDF. Nitration of substituted phenols by different efficient heterogeneous systems. Journal of the Serbian Chemical Society.
  • Scribd. Effect of Substituents On Acidity of Phenol.
  • NCERT. Amines.
  • Crimson Publishers. Studies on Nitration of Phenol over Solid Acid Catalyst. Glob J Arch & Anthropol.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Chemistry Steps. IUPAC Nomenclature Practice Problems.
  • Wikipedia. Steric effects.
  • C&EN Global Enterprise. Hindered ether synthesis shocked to life.
  • National Institutes of Health (NIH). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature.
  • ACS Publications. Electronic Control of Steric Hindrance in Hindered Phenols. The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Angewandte Chemie.
  • LookChem. This compound.
  • National Institutes of Health (NIH). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry.
  • YouTube. Solvent effect on regioselectivity of bromination of 2-isopropylphenol.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • PubChem. 2-Bromo-5-(1-methylethyl)phenol.
  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
  • Wikipedia. Electrophilic aromatic substitution.
  • Chemistry LibreTexts. 8.2: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.
  • Organic Chemistry. Chapter 8: Nucleophilic substitutions.
  • ChemBK. This compound.
  • Chemistry LibreTexts. 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Master Organic Chemistry. The SN2 Reaction Mechanism.
  • PubChem. 2-Bromo-6-isopropylphenol.
  • PubChem. 2-Bromo-5-nitrophenol.

Sources

A Senior Application Scientist's Guide to Phosphine Ligand Selection for 2-Bromo-5-isopropylphenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ligand Selection in Cross-Coupling

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1][2] Substrates like 2-Bromo-5-isopropylphenol are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the steric hindrance imparted by the ortho-bromo and isopropyl groups presents a significant challenge for achieving high efficiency and yields in coupling reactions.

The success of these transformations is not solely dependent on the palladium catalyst but is profoundly dictated by the choice of the ancillary phosphine ligand.[3][4] The ligand's electronic and steric properties directly modulate the reactivity of the palladium center, influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination), and reductive elimination.[4] An optimal ligand can accelerate the reaction, enable transformations at lower temperatures, reduce catalyst loading, and even control selectivity for challenging substrates.[5]

This guide provides a comparative analysis of various classes of phosphine ligands for coupling reactions involving the sterically demanding this compound. We will delve into the mechanistic rationale behind ligand choice, present comparative data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.

Mechanistic Underpinnings: How Phosphine Ligands Drive the Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to appreciating the ligand's role. The process is a catalytic cycle that continuously regenerates the active Pd(0) species. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and facilitate the often rate-limiting steps of oxidative addition and reductive elimination.[3][4]

Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amide_complex Amine Coordination & Deprotonation (HNR'R'', Base) product Ar-NR'R'' (Product) amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide This compound (Ar-X) amine Amine (HNR'R'')

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Analysis of Phosphine Ligand Classes

The selection of the ideal ligand is dictated by the specific coupling reaction (e.g., C-N vs. C-C) and the nature of the coupling partners. For a sterically hindered substrate like this compound, bulky and electron-donating ligands are paramount.

Monodentate Dialkylbiaryl Phosphines (Buchwald Ligands)

This class of ligands, developed by the Buchwald group, has revolutionized cross-coupling chemistry.[1][6] Their effectiveness stems from the combination of a sterically demanding dialkylphosphino group and a biaryl backbone, which creates a bulky yet flexible coordination sphere around the palladium atom.

  • XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of transformations, including Suzuki-Miyaura and Buchwald-Hartwig reactions. Its significant bulk is ideal for coupling hindered substrates.

  • SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Confers exceptional activity, allowing reactions to be performed at low catalyst loadings and often at room temperature, even with aryl chlorides.[5]

  • RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, often showing complementary reactivity to XPhos. The isopropoxy groups provide a different steric and electronic environment.

  • BrettPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine): An extremely bulky and electron-rich ligand. It is particularly effective for challenging C-N couplings involving hindered primary amines and aryl halides.[7]

Theoretical studies have shown that for ligands like BrettPhos, the steric hindrance makes oxidative addition the rate-limiting step, whereas for slightly less bulky ligands like RuPhos, reductive elimination can be rate-limiting.[8][9] This highlights the subtle but critical differences between even closely related ligands.

Performance Data for C-N Coupling (Buchwald-Hartwig Amination)

The following table summarizes expected performance for the amination of this compound with a representative secondary amine, morpholine, based on literature for similar hindered substrates.

LigandPd PrecursorCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)Reference Insight
XPhos Pd₂(dba)₃1.0NaOtBuToluene10012>95Broad utility for hindered substrates.[4]
RuPhos Pd(OAc)₂1.0K₃PO₄Dioxane10016>90Effective, sometimes milder base is sufficient.[8]
BrettPhos Pd₂(dba)₃0.5LHMDSToluene808>98Excellent for hindered couplings, lower temp/loading.[7][10]
Performance Data for C-C Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For hindered aryl bromides, biaryl phosphine ligands are again the top performers.

LigandPd PrecursorCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Est. Yield (%)Reference Insight
SPhos Pd(OAc)₂1.5K₃PO₄Toluene/H₂O8012>95High activity allows for lower temperatures.[5]
XPhos Pd₂(dba)₃1.0K₂CO₃Dioxane10016>95Robust and reliable for challenging couplings.[3]
InAm-phos Pd(OAc)₂0.5K₃PO₄Toluene1002>90Novel indole-amide ligands show high efficiency.[11][12]

Experimental Protocols: A Guide to Practice

The following protocols are designed as self-validating systems, providing a robust starting point for optimization.

Workflow Overview

Experimental_Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reagents Add Reagents (Ar-Br, Coupling Partner, Base) prep->reagents catalyst Add Catalyst System (Pd Precursor, Ligand, Solvent) reagents->catalyst reaction Reaction (Stirring, Heating) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Workup (Quench, Extract, Dry) monitoring->workup Upon Completion purify Purification (Column Chromatography) workup->purify analysis Analysis (NMR, MS) purify->analysis

Caption: Standard workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 5-isopropyl-biphenyl-2-ol using SPhos as the ligand.

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • SPhos (0.03 mmol, 12.3 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 3.4 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in 2 mL of toluene. Stir for 10 minutes at room temperature until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining toluene (2 mL) and water (0.4 mL).

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Aniline

Objective: To synthesize (5-isopropyl-2-phenoxyphenyl)amine using BrettPhos as the ligand.

Materials:

  • This compound (1.0 mmol, 229 mg)

  • Aniline (1.2 mmol, 110 µL)

  • BrettPhos (0.01 mmol, 5.4 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 4.6 mg)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 mL of 1.0 M solution in THF)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and BrettPhos.

  • Add toluene (3 mL) and stir for 5 minutes.

  • Add this compound, followed by aniline.

  • Carefully add the LHMDS solution dropwise to the mixture.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Ligand Selection Guide: A Decision-Making Framework

Choosing the right ligand from the outset can save significant time and resources. This decision tree is based on the nature of the desired transformation for this compound.

Ligand_Selection cluster_cc C-C Coupling Partners cluster_cn C-N Coupling Partners start Desired Coupling Reaction? cc_coupling C-C Coupling (e.g., Suzuki) start->cc_coupling cn_coupling C-N Coupling (e.g., Buchwald) start->cn_coupling boronic_acid Aryl/Vinyl Boronic Acid cc_coupling->boronic_acid primary_amine Primary Amine (Hindered) cn_coupling->primary_amine secondary_amine Secondary Amine cn_coupling->secondary_amine sphos Try SPhos boronic_acid->sphos High Activity Lower Temp Desired xphos Try XPhos boronic_acid->xphos General Robustness brettphos Try BrettPhos primary_amine->brettphos Maximum Steric Bulk secondary_amine->xphos Alternative ruphos Try RuPhos secondary_amine->ruphos General Purpose xphos_cn Try XPhos

Caption: Decision tree for initial phosphine ligand selection.

Conclusion

For the successful cross-coupling of a sterically hindered substrate such as this compound, the strategic selection of a phosphine ligand is not merely an optimization step but a prerequisite for success. The family of dialkylbiaryl phosphine ligands, particularly XPhos, SPhos, RuPhos, and BrettPhos, stand out as the premier choice. Their inherent steric bulk and electron-rich nature are perfectly suited to overcome the challenges posed by ortho-substitution, facilitating high-yield C-C and C-N bond formation under relatively mild conditions. While this guide provides a robust framework based on established principles, empirical screening remains essential to identify the truly optimal ligand and reaction conditions for any novel transformation.

References

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.).
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). Semantic Scholar. [Link]
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. [Link]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. [Link]
  • A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. (2022).
  • Buchwald–Hartwig amin
  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). RSC Publishing. [Link]
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.). Chemistry – An Asian Journal. [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2018).
  • The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen. [Link]
  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]
  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020).
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. [Link]
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

Sources

Isomeric purity assessment of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Isomeric Purity Assessment of 2-Bromo-5-isopropylphenol

For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate is paramount. It directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a versatile substituted phenol, serves as a key building block in the synthesis of more complex molecules.[1] Its isomeric purity is a critical quality attribute that demands rigorous analytical assessment.

This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select the most appropriate methodology for your analytical needs.

The Synthetic Origin of Isomeric Impurities

This compound is typically synthesized via the electrophilic bromination of 3-isopropylphenol.[1][2] The starting material, 3-isopropylphenol, possesses two activating groups—a strongly activating hydroxyl (-OH) group and a moderately activating isopropyl group—positioned meta to each other. Both are ortho, para-directing. Their combined influence additively directs the incoming electrophile (Br+) to positions 2, 4, and 6 on the aromatic ring.

This directing effect means that alongside the desired product (bromination at C2), the formation of the positional isomer 4-Bromo-3-isopropylphenol (bromination at C4) is highly probable and represents the primary isomeric impurity of concern. Over-bromination can also lead to di-substituted products. Therefore, any robust analytical method must be able to baseline resolve and accurately quantify this compound from, at a minimum, the 4-Bromo-3-isopropylphenol isomer.

Method 1: Gas Chromatography (GC) with Mass Spectrometric Detection (GC-MS)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like brominated phenols.[3] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For isomers, which often have very similar boiling points, the choice of stationary phase is critical to achieving separation.[4]

Rationale for Method Selection

A low-polarity stationary phase, such as a standard 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates compounds primarily by boiling point, which is often insufficient for positional isomers. Therefore, a more polar stationary phase is selected. A column with unique selectivity, such as a low-bleed column designed for halogenated compounds (e.g., DB-XLB), can provide enhanced resolution by exploiting subtle differences in dipole-dipole interactions between the isomers and the stationary phase.[4] Coupling the GC to a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns, adding a high degree of confidence to peak assignments.[5]

Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol to create a 1.0 mg/mL stock solution. Prepare a working standard by diluting the stock solution 100-fold with methanol to a final concentration of 10 µg/mL.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-XLB or similar low-bleed, mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Injector Temperature: 250 °C.[3]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (50:1 ratio).[3]

    • Oven Temperature Program: Initial temperature 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[3]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification, using the molecular ion (m/z 214/216) for high sensitivity.

  • Data Analysis: Identify peaks by comparing retention times with analytical standards of this compound and 4-Bromo-3-isopropylphenol. Confirm identity using the acquired mass spectra. Quantify the isomeric impurity using the peak area percentage in the total ion chromatogram (TIC) or the more sensitive SIM chromatogram.

Data Presentation: GC-MS
AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)Illustrative Resolution (Rs)Illustrative LOQ (% Area)
This compound~12.5214/216 (M+), 199/201, 120\multirow{2}{}{> 2.0}\multirow{2}{}{0.02%}
4-Bromo-3-isopropylphenol~12.8214/216 (M+), 199/201, 120

Note: Retention times are illustrative and will vary based on the specific instrument and column.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol (1.0 mg/mL) Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation (DB-XLB Column) Inject->Separate Detect MS Detection (EI, Full Scan/SIM) Separate->Detect Identify Identify by RT & Mass Spectrum Detect->Identify Quantify Quantify by Area Percent Identify->Quantify Report Generate Report Quantify->Report

GC-MS workflow for isomeric purity assessment.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC.[6] For substituted phenols, reversed-phase HPLC is the most common approach.[3] The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection

While standard C18 columns are workhorses in reversed-phase chromatography, separating closely related positional isomers often requires a stationary phase that offers alternative separation mechanisms. A Phenyl-Hexyl column is an excellent choice. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] These additional interactions can exploit the subtle differences in electron density and accessibility of the π-systems in this compound and 4-Bromo-3-isopropylphenol, often leading to enhanced selectivity and superior resolution compared to a C18 column.[8]

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution as described in the GC-MS protocol. Prepare a working standard by diluting the stock solution 100-fold with the mobile phase to a final concentration of 10 µg/mL.

  • Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: Phenyl-Hexyl phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio should be optimized to achieve a backpressure and retention time suitable for the system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

  • Data Analysis: Identify peaks by comparing retention times with qualified analytical standards. Quantify the isomeric impurity using area percent normalization. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[9]

Data Presentation: HPLC
AnalyteExpected Retention Time (min)Illustrative Resolution (Rs)Illustrative LOQ (% Area)
4-Bromo-3-isopropylphenol~5.2\multirow{2}{}{> 1.8}\multirow{2}{}{0.03%}
This compound~5.8

Note: Elution order and retention times are illustrative and must be confirmed experimentally.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase (1.0 mg/mL) Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Separate RP-HPLC Separation (Phenyl-Hexyl Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Identify Identify by RT Detect->Identify Quantify Quantify by Area Percent Identify->Quantify Report Generate Report Quantify->Report

HPLC workflow for isomeric purity assessment.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that offers a distinct advantage over chromatographic techniques: it does not require a reference standard for the impurity itself.[10] Quantification is achieved by comparing the integrated signal of a specific proton in the analyte molecule to the integrated signal of a certified internal standard of known purity and weight.[7] Since the signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, the method is inherently quantitative without the need for response factors.[10]

Rationale for Method Selection

qNMR is an ideal orthogonal technique to verify results from chromatography. It is particularly valuable when an analytical standard for a potential impurity is not available. The key to a successful qNMR assay is the selection of unique, well-resolved signals for both the analyte and the impurity that do not overlap with each other, the internal standard, or solvent signals. By examining the predicted spectra of this compound and 4-Bromo-3-isopropylphenol, we can identify distinct aromatic protons suitable for quantification.

Experimental Protocol: qNMR
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid or 1,4-Dinitrobenzene) into the same vial. The standard must have protons that resonate in a clear region of the spectrum.[7][11]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-performance probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence with a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full signal recovery.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Data Points: At least 64k data points to ensure high digital resolution.

  • Data Processing:

    • Apply Fourier transform, followed by careful phasing and baseline correction of the spectrum.

    • Integrate the selected, well-resolved signals for the analyte, the isomeric impurity, and the internal standard.

  • Calculation: Calculate the purity or concentration of the main component and the impurity using the standard qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and the internal standard.[10]

Data Presentation: Predicted ¹H and ¹³C NMR

Distinguishing the isomers by NMR relies on the different chemical environments of the protons and carbons. The substitution pattern dictates the splitting patterns and chemical shifts in the aromatic region.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentThis compound4-Bromo-3-isopropylphenolKey Differentiator
Isopropyl CH₃ (d, 6H)~1.15~1.18Minor shift
Isopropyl CH (sept, 1H)~2.75~3.20Significant downfield shift due to proximity to Bromine
Aromatic HH-3: ~6.7 (d)H-2: ~7.2 (d)Splitting patterns and shifts are unique
Aromatic HH-4: ~7.1 (dd)H-5: ~6.8 (dd)Splitting patterns and shifts are unique
Aromatic HH-6: ~7.2 (d)H-6: ~7.3 (d)Splitting patterns and shifts are unique
Phenolic OH (s, 1H)~9.8~10.1Minor shift

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentThis compound4-Bromo-3-isopropylphenolKey Differentiator
Isopropyl CH₃~24.0~23.5Minor shift
Isopropyl CH~33.0~27.5Significant upfield shift
C-BrC-2: ~112C-4: ~115Position of the carbon directly bonded to bromine
C-OHC-1: ~154C-1: ~155Minor shift

Note: Chemical shifts are predicted and should be confirmed with experimental data. The key is the relative difference and unique splitting patterns.

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Weigh_S Accurately Weigh Sample Dissolve Dissolve Mixture in DMSO-d6 Weigh_S->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Unique Signals Process->Integrate Calculate Calculate Purity via Equation Integrate->Calculate

qNMR workflow for isomeric purity assessment.

Comparative Summary and Recommendations

FeatureGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Volatility & PolarityPolarity & PartitioningNuclear Magnetic Resonance
Primary Use Routine QC, high throughputMethod development, routine QCStructural confirmation, primary quantification, impurity standard characterization
Strengths High resolution, high sensitivity (MS), established methodsVersatile, robust, widely available, suitable for non-volatile compoundsAbsolute quantification without specific impurity standards, structurally informative
Limitations Requires analyte volatility and thermal stabilityLower peak capacity than GC, requires impurity standards for quantificationLower sensitivity, requires high-field instrument, longer acquisition times, potential for signal overlap
Impurity Standard RequiredRequiredNot required (uses internal standard)
Illustrative LOQ ~0.02%~0.03%~0.1%

Recommendations:

  • For Routine Quality Control: A validated HPLC-UV method using a phenyl-hexyl column is often the most practical and robust choice, balancing performance, speed, and accessibility.

  • For Highest Resolution and Sensitivity: GC-MS with a specialized polar column can offer superior separation efficiency and definitive peak identification, making it excellent for trace-level impurity detection and method validation.

  • For Orthogonal Verification and Standard-Free Quantification: qNMR is an indispensable tool for confirming the identity of impurities and for providing an absolute measure of purity without the need to synthesize and qualify a standard for every potential isomer. It is the gold standard for certifying reference materials.

Ultimately, a multi-faceted approach provides the highest degree of confidence. Using a primary chromatographic method (HPLC or GC) for routine analysis, supported by qNMR for orthogonal verification and structural elucidation, constitutes a self-validating and scientifically sound strategy for ensuring the isomeric purity of this compound.

References

  • Zhang, L., et al. (2013). Simultaneous determination of brominated phenols in soils. ResearchGate.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Karasu, F., & Kofal, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.
  • Sattler, M., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Process NMR Associates. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Stoffer, J. O. (n.d.). The separation of optical isomers by gas chromatography. CORE.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • International Council for Harmonisation. (1999). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • OpenOChem Learn. (n.d.). HNMR Practice 3.
  • Ates, H., et al. (2003). Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms.... ResearchGate.
  • Lu, G., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. PubMed.
  • Brown, W. P. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry.
  • Farag, M. A., & Wessjohann, L. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
  • Zhang, L., et al. (2017). Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. Analytical Methods.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • LookChem. (n.d.). This compound.
  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • Ates, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications.

Sources

A Comparative Guide to Green Synthesis Methods for 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 2-Bromo-5-isopropylphenol is paramount. This versatile building block is a crucial precursor in the synthesis of a variety of more complex molecules.[1] Traditionally, its synthesis has relied on methods that are effective but raise environmental and safety concerns. This guide provides a comparative analysis of traditional and emerging green synthetic routes to this compound, offering detailed experimental protocols, comparative data, and a rationale for methodological choices to aid in the selection of a synthesis strategy that is not only efficient but also environmentally responsible.

The Importance of Greener Approaches

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to avoiding toxic reagents like elemental bromine, minimizing the use of hazardous organic solvents, and improving the overall atom economy and energy efficiency of the process. This guide will explore several methods, evaluating them against these principles.

Traditional Synthesis: A Baseline for Comparison

The classical approach to synthesizing this compound involves the direct electrophilic bromination of 3-isopropylphenol using molecular bromine (Br₂). While effective, this method has significant drawbacks.

Reaction Pathway:

3-isopropylphenol 3-isopropylphenol This compound This compound 3-isopropylphenol->this compound Br₂, CH₂Cl₂ 0-20 °C 3-isopropylphenol 3-isopropylphenol This compound This compound 3-isopropylphenol->this compound NBS, Acetonitrile Room Temperature 3-isopropylphenol 3-isopropylphenol This compound This compound 3-isopropylphenol->this compound TBATB, Solvent-free Microwave/Heat 3-isopropylphenol 3-isopropylphenol This compound This compound 3-isopropylphenol->this compound Bromoperoxidase, KBr, H₂O₂ Aqueous buffer, pH ~6

Sources

A Comparative Guide to the Biological Activity of 2-Bromo-5-isopropylphenol Analogs: A Screening Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with potent biological activities remains a cornerstone of therapeutic innovation. Phenolic compounds, in particular, have long been recognized for their diverse pharmacological properties. This guide provides a comprehensive, in-depth comparison of the biological activities of 2-Bromo-5-isopropylphenol and its analogs, offering a critical analysis of their antimicrobial, antioxidant, and anticancer potential. By synthesizing experimental data and elucidating structure-activity relationships, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules.

Introduction: The Therapeutic Potential of Brominated Phenols

Phenolic compounds are a large and ubiquitous group of secondary metabolites in plants, renowned for their antioxidant properties. The introduction of a halogen atom, such as bromine, into the phenolic ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic effects, and steric hindrance. These modifications can, in turn, enhance or alter its biological activity. This compound, a derivative of the naturally occurring monoterpenoid thymol, presents an intriguing starting point for chemical library synthesis and biological screening due to its inherent structural features. This guide will dissect the available data on its analogs, providing a clear comparative framework for future research and development.

Comparative Analysis of Biological Activities

The biological potential of this compound analogs has been investigated across several key therapeutic areas. Here, we compare their efficacy in antimicrobial, antioxidant, and anticancer applications, supported by experimental data.

Antimicrobial Activity: Combating Bacterial Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds have a long history of use as disinfectants and antiseptics. The antimicrobial efficacy of phenolic derivatives often relates to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Structure-Activity Relationship (SAR) Insights: Generally, the antimicrobial activity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, the introduction of an allyl group to thymol and carvacrol has been shown to increase potency against planktonic bacteria[1][2]. While specific data on a wide range of this compound analogs is still emerging, we can extrapolate from broader studies on bromophenols and related structures. The lipophilicity conferred by the isopropyl group and the electronic effects of the bromine atom are expected to play a crucial role in membrane perturbation.

Comparative Data on Phenolic Analogs:

Compound/AnalogTarget OrganismActivity Metric (e.g., MIC)Reference
ThymolStaphylococcus epidermidis-[1]
CarvacrolPseudomonas aeruginosa-[1]
2-AllylthymolStaphylococcus epidermidisIncreased potency vs. Thymol[1]
2-AllylcarvacrolPseudomonas aeruginosaIncreased potency vs. Carvacrol[1]
Bronopol (2-bromo-2-nitropropan-1,3-diol)Pseudomonas aeruginosaHigh activity[3]

Note: MIC (Minimum Inhibitory Concentration) values would be populated here as more specific data on this compound analogs becomes available through targeted screening.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of chronic diseases. Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Structure-Activity Relationship (SAR) Insights: The antioxidant capacity of phenolic compounds is heavily dependent on the number and position of hydroxyl groups, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical. Studies on benzylic bromophenols have demonstrated their potent radical scavenging activities[4]. The electron-donating nature of the isopropyl group and the potential for the bromine atom to influence the electronic distribution of the aromatic ring can impact the O-H bond dissociation enthalpy, a key determinant of antioxidant activity.

Comparative Antioxidant Activity of Phenolic Analogs (IC50 Values in µM):

Compound/AnalogDPPH AssayABTS AssayReference Standard (e.g., Trolox)Reference
Benzylic Bromophenol Derivative 25Lower than BHA/BHT-Trolox (IC50 ~1.99)[4]
Benzylic Bromophenol Derivative 1~1.99-Trolox (IC50 ~1.99)[4]
IsoespintanolHigher than Thymol-Thymol[5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary focus of modern drug discovery. Bromophenols isolated from marine sources have shown significant cytotoxic activity against various cancer cell lines[6]. The mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Structure-Activity Relationship (SAR) Insights: The anticancer activity of bromophenol derivatives is influenced by the number and position of bromine atoms and hydroxyl groups on the phenyl ring[7]. For instance, some studies have shown that an increased number of hydroxyl groups and chloro atoms may be beneficial for activity against certain protein tyrosine kinases[7]. The substitution pattern significantly affects the molecule's ability to interact with biological targets. Modifications to the core structure can lead to enhanced potency and selectivity. For example, silylation of a furan-2(5H)-one derivative of a brominated compound led to increased cytotoxic potency against cancer cells[8].

Comparative Anticancer Activity of Bromophenol Analogs (IC50 Values):

Compound/AnalogCancer Cell LineIC50 ValueReference
Diphenylmethane Bromophenol 11d-6.26 µM[7]
Diphenylmethane Bromophenol 13d-5.05 µM[7]
Marine Bromophenol 9A549, BGC-823, MCF-7, HCT-81.8 - 3.8 nM[6]
Marine Bromophenol 8, 11, 12Bel74024.8 - 7.4 nM[6]

Experimental Protocols for Biological Activity Screening

To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution of Test Compounds: The this compound analogs are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures consistency across experiments. Serial dilution allows for the precise determination of the minimum concentration required for inhibition. Visual inspection or measurement of optical density provides a clear endpoint for assessing growth inhibition.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardize Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Analogs B->C D Incubate at 37°C C->D E Observe for Bacterial Growth D->E F Determine MIC Value E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at its maximum wavelength (around 517 nm).

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Causality Behind Experimental Choices: DPPH is a stable free radical, and its reduction by an antioxidant is visually apparent as the color changes from purple to yellow. The dark incubation prevents photodegradation of DPPH. The IC50 value provides a quantitative measure of antioxidant potency, allowing for direct comparison between analogs.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Causality Behind Experimental Choices: The conversion of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells, thus providing a direct measure of metabolic activity and, by extension, cell viability. This assay is a reliable and high-throughput method for initial cytotoxicity screening.

Anticancer_Pathway cluster_cell Cancer Cell Analog Bromophenol Analog ROS Increased ROS Analog->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction by a bromophenol analog.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of new therapeutic agents. The available data, while still preliminary for this specific subclass, strongly suggests that modifications to the parent structure can yield compounds with potent antimicrobial, antioxidant, and anticancer activities.

Future research should focus on the systematic synthesis and screening of a focused library of this compound analogs to establish more definitive structure-activity relationships. This will involve varying the position and nature of substituents on the aromatic ring and exploring different functional group modifications. Elucidating the precise mechanisms of action through further in-depth biological studies will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. The experimental protocols detailed herein provide a robust framework for such investigations, ensuring the generation of high-quality, comparable data.

References

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
  • Structure-activity relationship studies of c-di-AMP synthase inhibitor, bromophenol-thiohydantoin. (2015).
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). National Institutes of Health (NIH). [Link]
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI. [Link]
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). National Institutes of Health (NIH). [Link]
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2021). National Institutes of Health (NIH). [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019).
  • Antimicrobial Activity of Plant-Derived Products and Synthetic Deriv
  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
  • Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). (2007).
  • The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). (n.d.). AWS. [Link]
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Anticancer Activity and Topoisomerase II Inhibition of Naphthalimides with ω-Hydroxylalkylamine Side-Chains of Different Lengths. (2018).
  • A Brief Review of Phenolic Antioxidant and their Biological Activity. (2022). [Link]
  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). PubMed. [Link]
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. [Link]
  • In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. (2021). National Institutes of Health (NIH). [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2022). National Institutes of Health (NIH). [Link]
  • 2-Bromo-5-(1-methylethyl)phenol. (n.d.). PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-5-isopropylphenol (CAS No. 16606-28-3), a halogenated phenolic compound. By understanding the chemical's properties and adhering to these procedures, you can minimize risks and ensure the responsible handling of this substance.

Hazard Assessment and Characterization

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally similar compounds, such as 2-Bromo-6-isopropylphenol and 5-Bromo-2-methylphenol, provide critical insights into its potential dangers.

Anticipated Hazards:

Based on analogous compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation. [1][2]

  • Causes serious eye damage or irritation. [1][2]

  • May cause respiratory irritation.

The presence of the bromine atom places this compound in the category of halogenated organic compounds, which have specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[3][4][5]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 16606-28-3[6][7][8]
Molecular Formula C₉H₁₁BrO[8][9]
Molecular Weight 215.09 g/mol [9]
Boiling Point 89 °C (at 4 Torr)[8][10]
Density ~1.395 g/cm³ (Predicted)[8][10]

Immediate Safety and Handling Precautions

Prior to handling or preparing this compound for disposal, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • All handling of this compound, including weighing and transferring to a waste container, should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities.To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which can cause irritation and absorption of the harmful substance.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if there is a risk of inhalation and engineering controls are insufficient.To prevent respiratory irritation from dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[5][11] As a halogenated organic compound, it is subject to specific land disposal restrictions.[3][12]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or general laboratory trash. Improper segregation can lead to dangerous chemical reactions and complicates the disposal process.

  • Collect all waste containing this compound, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated hazardous waste container.

Step 2: Containerization

  • Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • The container must be in good condition, free from cracks or damage.

Step 3: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE" .

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The appropriate hazard pictograms (e.g., harmful/irritant).

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated, away from sources of ignition, and clearly marked.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Do not attempt to treat or dispose of this chemical on your own. High-temperature incineration in a permitted hazardous waste incinerator is the standard disposal method for halogenated organic compounds.[2][13][14][15] This process is designed to destroy the organic molecule and manage the resulting acidic gases (such as hydrogen bromide).

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is small and you are trained and equipped to handle it:

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Is it pure this compound or contaminated material? fume_hood->segregate containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize labeling Label Container: - 'HAZARDOUS WASTE' - Chemical Name - Date and Hazards containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage spill Accidental Spill? storage->spill contact_ehs Contact EHS or Licensed Waste Contractor for Pickup disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal spill->contact_ehs No small_spill Small Spill: Contain, Absorb, and Collect as Hazardous Waste spill->small_spill Yes, small large_spill Large Spill: Evacuate and Contact Emergency Response spill->large_spill Yes, large small_spill->containerize large_spill->contact_ehs

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-5-isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the nuanced world of specialty chemical synthesis, particularly in drug development, the introduction of a new reagent into a workflow is a moment of both opportunity and critical evaluation. 2-Bromo-5-isopropylphenol, a substituted halogenated phenol, presents as a valuable intermediate. However, its structural alerts—a phenol ring known for rapid skin absorption and systemic toxicity, combined with a halogen—demand a rigorous and informed approach to handling. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring that your focus remains on discovery, not on managing preventable incidents.

Hazard Assessment: Understanding the Intrinsic Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile with a high degree of confidence by examining its structural isomer, 2-Bromo-6-isopropylphenol, and the parent compound, phenol. The GHS classification for 2-Bromo-6-isopropylphenol indicates significant hazards[1]. Phenols, as a class, are readily absorbed through the skin and can cause severe systemic effects, including impacts on the central nervous system, liver, and kidneys[2]. The addition of a bromine atom introduces the complexities of handling halogenated organic compounds.

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS StatementRationale
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 2-Bromo-6-isopropylphenol[1] and general phenol toxicity[2].
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinPhenols are known for rapid dermal absorption and systemic toxicity[3]. The brominated isomer is classified similarly[1].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for similar brominated phenols which are known skin irritants[4][5].
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageThe isomer 2-Bromo-6-isopropylphenol is classified for serious eye damage[1]. Phenol itself is highly corrosive to eyes[3].
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledBased on data for 2-Bromo-6-isopropylphenol[1].
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationBased on classifications for similar compounds[4][5].

The core principle guiding our approach is precautionary. Given the anesthetic properties of phenol, a skin exposure may not be immediately painful, yet absorption and subsequent systemic damage can be underway[3]. Therefore, engineering controls and personal protective equipment (PPE) are not merely recommended; they are essential pillars of safe practice.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures to be performed. The following protocol is designed to provide a multi-layered defense against exposure.

Step-by-Step PPE Selection Workflow:

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Core Protection (All Operations) cluster_1 Hand Protection (Critical) cluster_2 Enhanced Protection (Risk of Splash) Core_Eyes Splash Goggles (ANSI Z87.1) Core_Body Fully-Buttoned Lab Coat Core_Foot Closed-Toe Shoes Gloves_Outer Outer Glove: Butyl or Neoprene Gloves_Inner Inner Glove: Nitrile (≥8 mil) Decision Is there a significant splash potential? Gloves_Outer->Decision Enhanced_Face Face Shield (over goggles) End Proceed with Caution Enhanced_Face->End Enhanced_Body Chemical-Resistant Apron (Butyl or Neoprene) Enhanced_Body->End Start Start: Assess Task Engineering Work within a certified Chemical Fume Hood Start->Engineering Engineering->Core_Eyes Engineering->Core_Body Engineering->Core_Foot Engineering->Gloves_Outer Decision->Enhanced_Face Yes Decision->Enhanced_Body Yes Decision->End No

Caption: PPE selection workflow for handling this compound.

In-Depth PPE Rationale:
  • Engineering Controls : All manipulations of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure[2][6].

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times. If there is a risk of splashing, such as during transfers or when working with larger quantities, a face shield must be worn over the goggles[2].

  • Body Protection : A fully buttoned laboratory coat is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat[2].

  • Hand Protection : This is the most critical barrier. Phenol and its derivatives can penetrate many common glove materials. Nitrile gloves, while common in labs, offer poor resistance to many halogenated hydrocarbons and should not be used as the primary barrier[7][8].

    • The Double-Gloving Imperative : A double-gloving system is required.

      • Inner Glove : A thicker nitrile glove (e.g., 8 mil) provides a baseline level of protection for incidental contact[2].

      • Outer Glove : For direct handling, utility-grade neoprene or butyl rubber gloves are essential as they offer superior resistance to phenols[9][10]. Gloves must be changed immediately if contamination is suspected.

  • Foot Protection : Closed-toe shoes that cover the entire foot are mandatory in any laboratory where hazardous chemicals are handled[2].

Operational Plan: From Benchtop to Waste

A safe workflow encompasses every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the chemical, designate a specific area within the fume hood for the work. Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible (within 10 seconds travel time)[6]. Confirm the location of a spill kit and a first aid kit containing polyethylene glycol 300 or 400 (PEG-300/400) for phenol exposures[11].

  • Donning PPE : Put on all required PPE as determined by the workflow diagram above. Always inspect gloves for any signs of degradation or punctures before use.

  • Handling : Use the smallest quantity of the chemical necessary for the experiment. Keep containers tightly closed when not in use[12]. Use compatible tools (e.g., spatulas, glassware) and avoid creating dust if handling a solid form.

  • Post-Handling : After completing the work, decontaminate the designated area with a suitable solvent, followed by soap and water.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the apron (if used), face shield, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE[6].

Emergency and Disposal Plans

Preparedness is paramount. Clear, actionable plans for emergencies and waste disposal are non-negotiable.

Emergency Procedures:
Exposure TypeImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower. Remove all contaminated clothing while flushing[3]. After the initial water flush, if available, repeatedly swab the area with Polyethylene Glycol (PEG-300 or PEG-400)[13].Seek immediate medical attention. Provide the medical team with the chemical name and any available hazard information.
Eye Contact Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open[11]. Do not use PEG in the eyes[11].Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR[3].Call for immediate medical assistance.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water[3].Seek immediate medical attention.
Spill For small spills (<50 mL) within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately[6].Place absorbent material and contaminated debris into a sealed, labeled container for hazardous waste disposal.
Disposal Plan:

All waste containing this compound must be treated as halogenated organic hazardous waste .

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal via high-temperature incineration and to prevent the formation of more toxic byproducts[14][15].

  • Waste Containers : Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed container. The container should be stored in a secondary containment tray in a well-ventilated area[14].

  • Contaminated Solids : Any solid materials, including gloves, absorbent pads, and weighing paper contaminated with the chemical, must be collected in a separate, sealed, and labeled container for solid hazardous waste[14].

  • Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste containers in accordance with local and national regulations[14].

By integrating these scientifically-backed safety protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research. The principles of containment, appropriate barrier protection, and emergency preparedness are the cornerstones of responsible chemical innovation.

References

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • New Jersey Department of Health. (2015). Phenol - Hazardous Substance Fact Sheet. NJ.gov.
  • University of York. (n.d.). Phenol Exposure: First Aid Guidance. Department of Biology.
  • Monash University. (2023). Phenol - OHS Information Sheet. Health Safety & Wellbeing.
  • Yale University. (2022). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.
  • Rutgers University. (n.d.). Standard Operating Procedure - Bromine. Rutgers Environmental Health and Safety.
  • University of Bristol. (2008). Treatment of Phenol Burns. Safety and Health Services.
  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Office of Environment, Health & Safety.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. AllSafetyProducts.com.
  • Missouri Poison Center. (n.d.). Skin Exposure First Aid.
  • University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances. UCSD Chemistry and Biochemistry.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • Wikipedia. (n.d.). Phenol.
  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-isopropylphenol. PubChem.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. ATSDR.
  • Scribd. (n.d.). Glove Selection Chart - Chemical Breakthrough Times - All Safety Products.
  • University of California, Los Angeles. (2022). Glove Selection Chart. UCLA Chemistry.
  • McMaster University. (n.d.). Waste Management. Engineering Physics / CEDT Health and Safety Resources Site.
  • U.S. Environmental Protection Agency. (n.d.). Phenol. EPA.gov.
  • Regulations.gov. (2021). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • ChemBK. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-isopropylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.